molecular formula C9H17N B8682207 1-(3-Methylbut-1-en-1-yl)pyrrolidine CAS No. 91890-11-8

1-(3-Methylbut-1-en-1-yl)pyrrolidine

Cat. No.: B8682207
CAS No.: 91890-11-8
M. Wt: 139.24 g/mol
InChI Key: BVLGEIBZZYTZKC-UHFFFAOYSA-N
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Description

1-(3-Methylbut-1-en-1-yl)pyrrolidine is a chemical compound featuring a pyrrolidine ring linked to a 3-methylbut-1-enyl chain. This structure places it within the class of pyrrolidine derivatives, which are of significant interest in scientific research due to their widespread presence in biologically active molecules . The pyrrolidine ring is a common scaffold in medicinal chemistry, contributing to the three-dimensional structure of molecules and allowing researchers to explore a wide range of biological targets . Pyrrolidine derivatives are extensively investigated for their potential pharmacological properties. Scientific literature indicates that novel pyrrolidine compounds are synthesized and evaluated for activities such as analgesic and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes . Furthermore, the pyrrolidine motif is a key building block in many approved pharmaceuticals and is utilized in the stereoselective synthesis of drug precursors for conditions ranging from viral infections to cancer . As a versatile heterocyclic building block, this compound provides researchers with a valuable intermediate for constructing more complex molecular architectures in drug discovery programs and method development in organic synthesis. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91890-11-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(3-methylbut-1-enyl)pyrrolidine

InChI

InChI=1S/C9H17N/c1-9(2)5-8-10-6-3-4-7-10/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

BVLGEIBZZYTZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CN1CCCC1

Origin of Product

United States

Foundational & Exploratory

High-Yield Synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, isolation, and characterization of 1-(3-methylbut-1-en-1-yl)pyrrolidine , a sterically hindered enamine derived from isovaleraldehyde and pyrrolidine. As a crucial intermediate in the Stork enamine synthesis , this compound serves as a "masked" enolate, enabling mono-alkylation or acylation of aldehydes with high regioselectivity and minimal polymerization.

The protocol outlined below utilizes azeotropic dehydration (Dean-Stark) to drive the equilibrium toward the enamine. This method is preferred for its scalability and reliability compared to molecular sieve dehydration.

Retrosynthetic Analysis & Strategic Logic

The target molecule is an enamine formed by the condensation of a secondary amine and an aldehyde.

  • Target: this compound

  • Disconnection: C–N bond at the vinylic position.

  • Precursors:

    • Pyrrolidine: A cyclic secondary amine (Nucleophile).[1]

    • 3-Methylbutanal (Isovaleraldehyde): An aldehyde with

      
      -hydrogens (Electrophile).
      

Key Synthetic Challenge: Aldehyde enamines are generally less stable than ketone enamines and more prone to self-condensation (aldol-type side reactions). Furthermore, the steric bulk of the isopropyl group in isovaleraldehyde dictates the stereochemistry of the double bond, heavily favoring the E-isomer to minimize steric clash with the pyrrolidine ring.

Reaction Mechanism

The formation of the enamine proceeds via an acid-catalyzed nucleophilic attack followed by dehydration. Although pyrrolidine is basic enough to proceed without added acid, a catalytic amount of p-toluenesulfonic acid (p-TSA) often accelerates the dehydration step.

Mechanistic Pathway (Graphviz Visualization)

EnamineMechanism Aldehyde 3-Methylbutanal (Electrophile) Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Pyrrolidine (Nucleophile) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Transient) Hemiaminal->Iminium -OH (Protonation) Water H2O (Removed via Dean-Stark) Hemiaminal->Water Dehydration Enamine This compound (Target) Iminium->Enamine -H+ (Deprotonation at C2)

Figure 1: Mechanistic pathway for the condensation of pyrrolidine and 3-methylbutanal. The reaction is reversible; water removal is critical.

Experimental Protocol

Materials & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][3][4]Density (g/mL)Role
3-Methylbutanal 86.131.00.785Substrate (Aldehyde)
Pyrrolidine 71.121.1 - 1.20.861Reagent (Amine)
p-TSA (Optional) 172.200.005SolidCatalyst
Toluene 92.14Solvent0.867Azeotropic Agent

Note: Pyrrolidine is used in slight excess to ensure complete consumption of the aldehyde.

Step-by-Step Procedure

Step 1: Setup Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line to maintain an inert atmosphere.

Step 2: Charging Add 3-methylbutanal (100 mmol, 8.61 g) and toluene (80 mL) to the flask. While stirring, add pyrrolidine (110 mmol, 7.82 g). If using a catalyst, add 50 mg of p-toluenesulfonic acid.

Step 3: Reflux & Dehydration Heat the mixture to a vigorous reflux (oil bath ~130 °C). The toluene/water azeotrope will boil up into the condenser, and water will separate into the bottom of the Dean-Stark trap.

  • Duration: Reflux until water collection ceases (typically 3–5 hours). Theoretical water yield is ~1.8 mL for 100 mmol scale.

Step 4: Solvent Removal Allow the reaction to cool to room temperature. Remove the toluene using a rotary evaporator.[3] Critical: Use a water bath temperature < 40 °C to prevent thermal degradation.

Step 5: Purification (Vacuum Distillation) The crude residue is a yellow/orange oil. Purify via fractional distillation under reduced pressure.

  • Expected Boiling Point: ~85–95 °C at 15 mmHg (Estimate based on homologues).

  • Collection: Discard the initial "forerun" (excess pyrrolidine/toluene). Collect the main fraction, which should be a clear, colorless to pale yellow liquid.

Process Workflow Diagram

Workflow Start Mix Reagents (Aldehyde + Pyrrolidine + Toluene) Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Check Water Collection Ceased? Reflux->Check Check->Reflux No Evap Rotary Evaporation (Remove Toluene) Check->Evap Yes Distill Vacuum Distillation (High Vacuum) Evap->Distill Product Pure Enamine (Store under Argon) Distill->Product

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

Confirm structure and purity using Nuclear Magnetic Resonance (NMR) .

H NMR (CDCl , 400 MHz) - Predicted Signals
  • 
     5.8–6.2 ppm (d, 1H):  Vinylic proton at C1 (
    
    
    
    ). The chemical shift is downfield due to nitrogen deshielding.
  • 
     4.0–4.5 ppm (dd, 1H):  Vinylic proton at C2 (
    
    
    
    ).
  • 
     2.8–3.1 ppm (m, 4H): 
    
    
    
    -protons of the pyrrolidine ring (
    
    
    ).
  • 
     2.2–2.4 ppm (m, 1H):  Methine proton of the isopropyl group.
    
  • 
     1.8–1.9 ppm (m, 4H): 
    
    
    
    -protons of the pyrrolidine ring.
  • 
     1.0 ppm (d, 6H):  Methyl groups of the isopropyl chain.
    
Stereochemistry

The (E)-isomer is thermodynamically favored. In the NMR, the coupling constant (


) between the two vinylic protons is typically 13–14 Hz  for the trans (E) arrangement.

Handling, Stability & Safety

Hydrolysis Sensitivity

Enamines are extremely moisture-sensitive . Exposure to atmospheric moisture will hydrolyze the C–N bond, reverting the compound to isovaleraldehyde and pyrrolidine.

  • Storage: Store in a tightly sealed vial under Argon or Nitrogen at -20 °C.

  • Handling: Syringe transfer techniques are recommended.

Safety Hazards[1]
  • Pyrrolidine: Highly flammable, corrosive, and toxic. Causes severe skin burns and eye damage.

  • Isovaleraldehyde: Flammable liquid and vapor.

  • Enamine Product: Treat as a skin irritant and potential sensitizer.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Cook, A. G. (1988). Enamines: Synthesis, Structure, and Reactions. Marcel Dekker. (Standard Reference Text).
  • PubChem. (n.d.).[5] Pyrrolidine Compound Summary. National Center for Biotechnology Information. Retrieved March 3, 2026. Link

  • Organic Chemistry Portal. (n.d.). Stork Enamine Synthesis. Retrieved March 3, 2026. Link

  • SpectraBase. (n.d.). NMR Data for Enamine Derivatives. Wiley Science Solutions. Link

Sources

Spectroscopic Profiling and Synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Enamines are indispensable nucleophilic intermediates in modern organic synthesis, serving as the cornerstone for transformations such as the Stork enamine alkylation and acylation reactions. Formed via the acid-catalyzed condensation of a secondary amine with an enolizable aldehyde or ketone, enamines exhibit unique electronic properties driven by the delocalization of the nitrogen lone pair into the adjacent carbon-carbon double bond[1].

This whitepaper provides an in-depth technical analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (the enamine derived from isovaleraldehyde and pyrrolidine). By examining the causality behind its synthesis and the physical chemistry dictating its spectroscopic signatures, this guide serves as a comprehensive reference for researchers and drug development professionals.

Mechanistic Causality and Structural Dynamics

The formation of this compound follows a standard Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1].

Causality of Amine Selection: Pyrrolidine is specifically selected over six-membered heterocycles (like piperidine or morpholine) because the five-membered ring has a significantly lower energetic barrier to nitrogen planarization. This planarization maximizes the


-orbital overlap between the nitrogen lone pair and the alkene 

-system, resulting in a more nucleophilic, electron-rich enamine.

Stereochemical Dynamics: Steric factors dictate that aldehyde-derived enamines predominantly adopt the trans (E) configuration. This minimizes allylic strain between the bulky pyrrolidine ring and the isopropyl group of the isovaleraldehyde backbone.

ElectronicEffects N1 Neutral Enamine N-CH=CH-CH(CH3)2 N2 Zwitterionic Resonance N(+)=CH-CH(-)-CH(CH3)2 N1->N2 pi-donation N2->N1 delocalization

Fig 1: Resonance structures demonstrating nitrogen lone pair delocalization in the enamine system.

Spectroscopic Data Analysis

The electronic richness of the enamine system heavily influences its spectroscopic signatures. The resonance delocalization creates a partial positive charge on the nitrogen and a partial negative charge on the


-carbon, fundamentally altering standard alkene chemical shifts.
Nuclear Magnetic Resonance (NMR)

In


H NMR, this electronic distribution causes the 

-proton (N-CH=) to be highly deshielded by the adjacent electronegative nitrogen, resonating as a doublet around 5.85 ppm. Conversely, the

-proton (=CH-) is anomalously shielded for an alkene due to the localized negative charge from resonance, appearing upfield around 4.15 ppm. The large coupling constant (

Hz) confirms the E-isomer dominance.

In


C NMR, the 

-carbon typically resonates near 139 ppm, while the electron-rich

-carbon is highly shielded to approximately 104 ppm[2].

Table 1:


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment
15.85Doublet (d)13.51HN-CH= (

-proton, E-isomer)
24.15Doublet of doublets (dd)13.5, 7.01H=CH- (

-proton)
32.25Multiplet (m)-1H-CH(CH

)

4, 50.98Doublet (d)6.86H-CH

2', 5'2.95Multiplet (m)-4HPyrrolidine N-CH

3', 4'1.85Multiplet (m)-4HPyrrolidine -CH

-

Table 2:


C NMR Assignments (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
Assignment
1139.5N-CH= (

-carbon)
2104.2=CH- (

-carbon)
2', 5'49.1Pyrrolidine N-CH

328.4-CH(CH

)

3', 4'24.5Pyrrolidine -CH

-
4, 522.8-CH

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy acts as a critical self-validating tool during synthesis. The enamine C=C stretch appears at a lowered frequency (


1655 cm

) compared to isolated alkenes due to conjugation with the nitrogen atom. In EI-MS, the base peak typically arises from the

-cleavage loss of the isopropyl radical, yielding a highly stable pyrrolidinium ion fragment at m/z 96.

Table 3: IR and MS Data Summary

TechniqueKey Signals / FragmentsStructural Significance
FT-IR (Neat)1655 cm

(strong)
C=C stretch (lowered due to N-conjugation)
FT-IR (Neat)1385 cm

(medium)
C-N stretch
FT-IR (Neat)Absence of 1725 cm

Confirms complete consumption of aldehyde
GC-MS (EI)m/z 139 (M

, 45%)
Molecular ion
GC-MS (EI)m/z 96 (100%)Base peak: [M - C

H

]

(Loss of isopropyl)

Experimental Protocol: Synthesis and Validation

To ensure high yield and purity, the synthesis employs azeotropic water removal to drive the equilibrium forward[3].

Workflow A Isovaleraldehyde + Pyrrolidine B Azeotropic Distillation (Toluene, p-TsOH, Reflux) A->B Condensation C Crude Enamine This compound B->C - H2O (Dean-Stark) D Vacuum Distillation (Purification) C->D E 1H & 13C NMR (Structural Elucidation) D->E F FT-IR Spectroscopy (Functional Group Validation) D->F G GC-MS (Molecular Weight & Fragmentation) D->G

Fig 2: Synthesis and spectroscopic validation workflow for this compound.

Step-by-Step Methodology
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with dry argon.

  • Reagent Addition: Add isovaleraldehyde (50 mmol), pyrrolidine (60 mmol, 1.2 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol) in 100 mL anhydrous toluene.

    • Causality of Solvent Choice: Toluene forms a low-boiling azeotrope with water, allowing for continuous removal of the byproduct to drive the equilibrium toward the enamine product[3].

  • Reaction & Self-Validation: Heat the mixture to reflux.

    • Self-Validating System: The reaction acts as its own indicator. The theoretical yield of water is 0.9 mL. The complete cessation of water droplet formation in the Dean-Stark trap definitively signals the end of the condensation phase (typically 3-4 hours).

  • Workup: Cool the reaction to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude enamine via fractional vacuum distillation. The product is air- and moisture-sensitive and must be stored under inert gas.

  • Spectroscopic Validation:

    • IR Check: Run a neat FT-IR. The total absence of the aldehyde C=O stretch at 1725 cm

      
       validates purity.
      
    • Causality of NMR Prep: Enamines are highly susceptible to trace acid-catalyzed hydrolysis. Therefore, the CDCl

      
       used for NMR must be pre-filtered through basic alumina to neutralize any DCl degradation products, preventing in situ decomposition during spectral acquisition.
      

References

  • [3] A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. ResearchGate. 3

  • [1] Enamines - Master Organic Chemistry. Master Organic Chemistry. 1

  • Pyrrolidine 99 123-75-1. Sigma-Aldrich.

  • [2] Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Scientific Research Publishing. 2

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine chemical properties

[1]

Part 1: Executive Summary & Chemical Identity

This compound is a nucleophilic enamine intermediate primarily utilized in the Stork Enamine Synthesis . It serves as a "masked" enolate equivalent, allowing for the mono-alkylation or acylation of isovaleraldehyde (3-methylbutanal) under mild, neutral conditions. Unlike metal enolates, this compound minimizes polyalkylation and self-condensation side reactions.

Chemical Identification
PropertyDetail
IUPAC Name This compound
Common Name Isovaleraldehyde pyrrolidine enamine
CAS Number Not widely listed (often generated in situ); Analogous saturated amine: 60026-17-7
Molecular Formula

Molecular Weight 139.24 g/mol
SMILES CC(C)C=CN1CCCC1
InChIKey BVLGEIBZZYTZKC-UHFFFAOYSA-N
Structural Resonance & Nucleophilicity

The utility of this compound stems from the overlap between the nitrogen lone pair and the alkene


ResonanceN1Neutral Enamine(N-C=C)N2Zwitterionic Form(N+=C-C-)N1->N2ResonanceDelocalization

Caption: Resonance contribution renders the

Part 2: Synthesis & Preparation Protocol

Because enamines are moisture-sensitive and hydrolyze back to their precursors, they are often prepared fresh or generated in situ.

Reaction Thermodynamics

The formation is a condensation reaction between pyrrolidine (secondary amine) and isovaleraldehyde (aldehyde). The equilibrium is driven to the right by the continuous removal of water.

Experimental Protocol (Dean-Stark Method)

Objective: Synthesize 50 mmol of this compound.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • Isovaleraldehyde (3-methylbutanal): 4.3 g (50 mmol)

    • Pyrrolidine: 4.3 g (60 mmol, 1.2 eq) — Excess amine drives kinetics.

    • Solvent: Toluene or Benzene (40 mL) — Forms azeotrope with water.

    • Catalyst:

      
      -Toluenesulfonic acid (
      
      
      -TsOH), ~10-20 mg (catalytic amount).
  • Procedure:

    • Combine reagents in the RBF under inert atmosphere (

      
       or Ar).
      
    • Heat to reflux. Water will separate into the Dean-Stark trap.

    • Monitor reaction progress via TLC or NMR (disappearance of aldehyde CHO signal at ~9.8 ppm).

    • Reaction typically completes in 3–5 hours.

  • Isolation:

    • Remove solvent and excess pyrrolidine via rotary evaporation.

    • Critical Step: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure enamine as a colorless to pale yellow oil. Store under argon at -20°C.

SynthesisMechanismStep11. Protonation of Aldehyde(Acid Catalyst)Step22. Nucleophilic Attackby PyrrolidineStep1->Step2Step33. Carbinolamine Intermediate(Unstable)Step2->Step3Step44. Elimination of H2O(Driven by Azeotrope)Step3->Step4Step55. Formation of Iminium IonStep4->Step5Step66. Deprotonation at Beta-Carbon-> Enamine ProductStep5->Step6

Caption: Acid-catalyzed mechanism proceeding through the iminium ion intermediate.

Part 3: Physical & Spectroscopic Properties[7]

Physical Characteristics[2][7][8]
  • State: Liquid at room temperature.

  • Boiling Point: Estimated ~80–90°C at 10-15 mmHg (based on homologous enamines).

  • Density: ~0.85–0.88 g/mL.

  • Solubility: Soluble in organic solvents (DCM, THF, Toluene); reacts/decomposes in water.

Spectroscopic Signatures (Diagnostic)

Researchers should look for these signals to confirm formation and purity.

TechniqueDiagnostic SignalInterpretation

H NMR

6.1–6.3 ppm (d, 1H)

(Vinyl proton adjacent to N). Deshielded.

H NMR

4.0–4.5 ppm (dd, 1H)

(Vinyl proton at C2). Upfield due to resonance (electron rich).

H NMR

2.9–3.1 ppm (m, 4H)
Pyrrolidine ring protons (

to N).

C NMR

~135–140 ppm

(Attached to N).

C NMR

~95–105 ppm

(Nucleophilic carbon). Shielded relative to normal alkenes.
IR 1630–1660 cm

Strong C=C stretch (Enamine double bond).[1]

Part 4: Chemical Reactivity (Stork Enamine Reaction)

This compound is a soft nucleophile . Its primary application is the formation of C-C bonds at the

Alkylation (C-Alkylation vs. N-Alkylation)

Enamines can react at the Nitrogen (kinetically favored) or the Carbon (thermodynamically favored).

  • Reagents: Reactive alkyl halides (Allyl bromide, Benzyl bromide, Methyl iodide).

  • Mechanism: The lone pair on Nitrogen pushes electron density to the

    
    -carbon, which attacks the alkyl halide (
    
    
    ).
  • Outcome: Formation of an iminium salt, which is then hydrolyzed.[2]

Acylation

Reacts with acid chlorides or anhydrides to form 1,3-dicarbonyl compounds (after hydrolysis).

  • Note: A non-nucleophilic base (e.g., pyridine) may be added to neutralize the HCl generated during the initial attack.

Michael Addition

This is the most robust application. The enamine reacts with electron-deficient alkenes (Michael acceptors) like methyl vinyl ketone (MVK) or acrylonitrile.

  • Advantage: Avoids 1,2-addition (direct attack on carbonyl) often seen with strong bases.

Reactivitycluster_reactionsElectrophilic AttackEnamineThis compound(Nucleophile)AlkylAlkyl Halide (R-X)(Alkylation)Enamine->AlkylAcylAcid Chloride (R-COCl)(Acylation)Enamine->AcylMichaelEnone (C=C-C=O)(Michael Addition)Enamine->MichaelIminiumIminium Intermediate(C-C Bond Formed)Alkyl->IminiumAcyl->IminiumMichael->IminiumHydrolysisAcid Hydrolysis(H3O+)Iminium->HydrolysisProductFinal Carbonyl Product(+ Pyrrolidine Salt)Hydrolysis->Product

Caption: Divergent reaction pathways leading to functionalized carbonyls via a common iminium intermediate.

Part 5: Handling & Stability

  • Moisture Sensitivity: Highly sensitive. Exposure to atmospheric moisture causes hydrolysis back to isovaleraldehyde and pyrrolidine.

    • Indicator: Appearance of turbidity or strong amine/aldehyde odor.

  • Oxidation: Susceptible to auto-oxidation at the double bond.

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C. Use anhydrous solvents for all subsequent reactions.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.[1] (Fundamental mechanistic grounding).

  • PubChem. (n.d.).[3][4] Compound Summary: 1-(3-Methylbutyl)pyrrolidine (Saturated Analog). National Library of Medicine. Link

  • SureChEMBL. (n.d.). Compound Record: SCHEMBL219983 (this compound).[5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., Chapter 21: Enolates and Enamines). Oxford University Press. (Textbook authority on mechanism).

The Definitive Guide to 1-(3-Methylbut-1-enyl)pyrrolidine: Synthesis, Mechanistic Profiling, and Applications in Enamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS: 91890-11-8) is a highly reactive enamine formed via the condensation of isovaleraldehyde (3-methylbutanal) and pyrrolidine [1][1]. In the landscape of synthetic organic chemistry and drug development, this molecule serves as a critical nucleophilic vector for the α-functionalization of aldehydes.

The Causality of Amine Selection: The selection of pyrrolidine over other secondary amines (such as piperidine or morpholine) is a deliberate mechanistic choice. The five-membered pyrrolidine ring possesses a unique conformational geometry that minimizes steric hindrance between the amine ring and the newly formed alkene double bond. This structural lack of steric clash allows the nitrogen lone pair to maintain optimal co-planarity and p-character overlap with the adjacent π-system. Consequently, pyrrolidine enamines exhibit a substantially higher degree of nucleophilicity compared to their six-membered counterparts, driving superior reaction kinetics and yields during electrophilic alkylation or acylation [2][2].

Physicochemical Profiling

To establish a baseline for experimental design, the physical and structural properties of the target enamine are summarized below.

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 91890-11-8
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Precursor Aldehyde Isovaleraldehyde (3-Methylbutanal)
Precursor Amine Pyrrolidine
Reactivity Profile Soft nucleophile; highly susceptible to aqueous hydrolysis

Mechanistic Pathway: Enamine Generation

The synthesis of 1-(3-methylbut-1-enyl)pyrrolidine is an equilibrium-driven dehydration process. The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of isovaleraldehyde. Subsequent proton transfer yields a hemiaminal intermediate. Under thermal or acid-catalyzed conditions, this hemiaminal dehydrates to form a highly electrophilic iminium ion. Finally, rapid deprotonation at the α-carbon (C2 of the original isovaleraldehyde) yields the neutral enamine. The stereochemistry of the resulting double bond (E/Z ratio) is dictated by kinetic stereospecificity and subsequent thermodynamic equilibration [3][3].

EnamineFormation A Isovaleraldehyde + Pyrrolidine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C Dehydration (-H2O) D 1-(3-Methylbut-1-enyl)pyrrolidine (Enamine) C->D α-Deprotonation

Caption: Mechanistic pathway of 1-(3-methylbut-1-enyl)pyrrolidine formation.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that act as self-validating systems. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Synthesis of 1-(3-Methylbut-1-enyl)pyrrolidine

Causality Principle: Enamine formation produces water as a byproduct. Because the reaction is reversible, we must exploit Le Chatelier's principle. By physically removing water from the system using a Dean-Stark apparatus, we drive the equilibrium irreversibly toward the enamine product.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Charge the flask with 50 mmol of isovaleraldehyde (4.31 g) and 100 mL of anhydrous toluene. Slowly add 60 mmol of pyrrolidine (4.27 g, 1.2 equiv).

  • Catalysis: Add 0.1 g of p-toluenesulfonic acid (pTSA) to lower the activation energy of the hemiaminal dehydration step.

  • Reflux & Water Removal: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the collection of the water/toluene azeotrope in the Dean-Stark trap.

  • In-Process Validation: The reaction is deemed complete when water ceases to accumulate (typically 2-4 hours). To validate, pull a 0.1 mL aliquot and analyze via FT-IR spectroscopy. The protocol is successful if the strong, broad C=O stretch of isovaleraldehyde (~1720 cm⁻¹) has completely disappeared, replaced by the characteristic C=C enamine stretch (~1650 cm⁻¹).

  • Isolation: Cool the mixture, remove toluene under reduced pressure, and purify the crude residue via vacuum distillation to isolate the pure enamine. Store strictly at -20 °C under argon to prevent rapid oxidative degradation.

Protocol 2: Stork Enamine Alkylation Workflow

Causality Principle: Direct alkylation of aldehyde enolates often leads to uncontrolled polyalkylation. By converting the aldehyde to its pyrrolidine enamine, we dampen the nucleophilicity to a "soft" level, ensuring strictly mono-alkylated products when reacted with soft electrophiles like Michael acceptors [2][2].

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of the freshly distilled 1-(3-methylbut-1-enyl)pyrrolidine in 20 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Electrophilic Addition: Cool the vessel to 0 °C and dropwise add 11 mmol of methyl vinyl ketone (MVK).

  • C-C Bond Formation: Allow the reaction to warm to room temperature and stir for 15 hours. The enamine's α-carbon attacks the terminal alkene of MVK, generating an intermediate iminium ion.

  • Hydrolysis (Auxiliary Cleavage): Add 15 mL of a 10% aqueous acetic acid solution buffered with sodium acetate. Reflux the biphasic mixture for 4 hours. Causality: The acidic aqueous conditions hydrolyze the iminium ion, releasing the pyrrolidine auxiliary back into the aqueous phase and revealing the newly alkylated aldehyde in the organic phase.

  • Workup: Extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

StorkAlkylation E 1-(3-Methylbut-1-enyl)pyrrolidine G Iminium Intermediate E->G C-C Bond Formation F Methyl Vinyl Ketone (Electrophile) F->G Soft Electrophilic Attack H Aqueous Hydrolysis (AcOH/H2O) G->H I Mono-Alkylated Aldehyde + Cleaved Pyrrolidine H->I Auxiliary Cleavage

Caption: Workflow of the Stork enamine alkylation using a Michael acceptor.

Applications in Advanced Drug Discovery

The structural and mechanistic principles governing 1-(3-methylbut-1-enyl)pyrrolidine extend far beyond basic alkylations. This exact enamine framework is the conceptual progenitor of modern asymmetric organocatalysis [4][4].

In contemporary drug development, chiral derivatives of pyrrolidine (such as MacMillan's imidazolidinones or diarylprolinol silyl ethers) are used to form transient, stereochemically biased enamines with substrates like isovaleraldehyde. The bulky chiral environment of the modified pyrrolidine ring shields one face of the enamine, dictating absolute stereocontrol during the nucleophilic attack [3][3]. This methodology is now heavily relied upon in pharmaceutical manufacturing to construct the complex, sterically hindered isobutyl side chains found in various active pharmaceutical ingredients (APIs), including next-generation protease inhibitors, without the need for toxic or expensive transition metal catalysts [4][4].

References

  • Smolecule. "this compound | CAS 91890-11-8". Smolecule Products. 1

  • Stork, G. et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Scribd (Original Publication 1963). 2

  • Blackmond, D. G. et al. "Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts." Chemical Science (RSC Publishing). 3

  • Mukherjee, S. et al. "Asymmetric Enamine Catalysis." Chemical Reviews - ACS Publications. 4

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , a specific enamine intermediate critical to the Stork Enamine Synthesis.

Executive Summary

This compound is a nucleophilic enamine derived from the condensation of pyrrolidine and isovaleraldehyde (3-methylbutanal). With a molecular weight of 139.24 g/mol , this molecule serves as a pivotal intermediate in organic synthesis, specifically in the regioselective


-alkylation or acylation of aldehydes via the Stork Enamine Protocol . Unlike direct enolate alkylation, which often suffers from polyalkylation and harsh conditions, this enamine allows for mono-substitution under neutral conditions, leveraging the steric bulk of the pyrrolidine ring and the electronic stabilization of the nitrogen lone pair.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these parameters for mass balance calculations and spectral verification.

ParameterValueTechnical Notes
Molecular Weight 139.24 g/mol Calculated based on

.
Molecular Formula

Degree of Unsaturation = 2 (1 ring + 1 double bond).
Precursors Pyrrolidine (

, MW 71.[1]12) Isovaleraldehyde (

, MW 86.13)
Reaction releases 1 eq.

(MW 18.02).
Structure Type Aldehyde EnamineLinear alkenyl chain attached to cyclic amine.
Key Functionality

-Carbon Nucleophile
Reacts with electrophiles at the C2 position of the butenyl chain.
Appearance Colorless to pale yellow oilOxidizes/hydrolyzes rapidly upon air/moisture exposure.

Synthetic Protocol: Stork Enamine Formation

Objective: Synthesize this compound with >95% conversion for immediate use in alkylation reactions. Mechanism: Acid-catalyzed condensation with azeotropic water removal.

Reagents & Equipment[3][4]
  • Pyrrolidine (1.1 equiv): Freshly distilled from KOH to remove water/impurities.

  • Isovaleraldehyde (1.0 equiv): Freshly distilled.

  • Solvent: Toluene or Benzene (forms azeotrope with water).

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 0.5 mol%).
  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser under Argon/Nitrogen atmosphere.

Step-by-Step Methodology
  • Charge System: In the round-bottom flask, combine isovaleraldehyde (100 mmol) and pyrrolidine (110 mmol) in dry toluene (50 mL). Add the

    
    -TsOH catalyst.
    
  • Azeotropic Reflux: Heat the mixture to reflux (

    
    ). The solvent/water azeotrope will vaporize and condense into the Dean-Stark trap.
    
  • Self-Validating Checkpoint (Stoichiometry): Monitor the water layer in the trap. The reaction is complete only when the theoretical volume of water (

    
     mL for 100 mmol scale) is collected and no new droplets form. This typically takes 3–5 hours.
    
  • Isolation: Cool the mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure (rotary evaporator).

  • Purification (Optional but Recommended): Distill the residue under high vacuum to obtain the pure enamine as a colorless oil. Note: Store under inert gas at

    
    . Enamines are moisture-sensitive.
    
Mechanistic Causality[5]
  • Why Pyrrolidine? Pyrrolidine is a secondary amine that forms the most reactive enamines (highest nucleophilicity) compared to morpholine or piperidine due to better orbital overlap between the nitrogen lone pair and the

    
    -system of the double bond.
    
  • Why Dean-Stark? The formation of enamine is an equilibrium process (

    
    ). Removing water drives the equilibrium to the right (Le Chatelier's principle).
    

Mechanistic Utility & Pathway

The utility of this compound lies in its ability to act as a "masked" enolate. The nitrogen atom donates electron density into the alkene, making the


-carbon highly nucleophilic.
Graphviz Diagram: Synthesis and Reaction Cycle

The following diagram illustrates the formation of the enamine and its subsequent reaction with an electrophile (e.g., methyl vinyl ketone or an alkyl halide).

StorkEnamineCycle Start Isovaleraldehyde + Pyrrolidine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Iminium Iminium Ion (Transient) Inter1->Iminium -OH Enamine This compound (The Enamine) Iminium->Enamine -H+ (Deprotonation) Enamine->Iminium Reversible w/ H2O Reaction Reaction with Electrophile (E+) Enamine->Reaction Beta-Carbon Attack ImSalt Alkylated Iminium Salt Reaction->ImSalt C-C Bond Formation Product Alpha-Alkylated Aldehyde ImSalt->Product Hydrolysis (H3O+)

Figure 1: The Stork Enamine Cycle. The pathway demonstrates the conversion of the aldehyde to the nucleophilic enamine, reaction with an electrophile, and final hydrolysis to release the product.

Analytical Characterization

To validate the molecular weight and structure, the following spectral signatures are diagnostic.

Mass Spectrometry (MS)[6]
  • Technique: GC-MS (Electron Impact)

  • Expected Signal:

    • Molecular Ion (

      
      ): 
      
      
      
    • Base Peak: Often

      
       (Loss of methyl group) or fragments characteristic of the pyrrolidine ring (
      
      
      
      ).
Nuclear Magnetic Resonance ( -NMR)

The enamine structure leads to distinct vinylic signals.

  • N-CH= (

    
    -H):  Doublet or multiplet at 
    
    
    
    5.8 – 6.2 ppm
    . This proton is deshielded by the nitrogen.
  • =CH- (

    
    -H):  Multiplet at 
    
    
    
    3.9 – 4.5 ppm
    . This proton is on the nucleophilic carbon and is shielded relative to normal alkenes due to resonance donation from nitrogen.
  • Pyrrolidine Ring: Two multiplets at

    
     2.8–3.2 ppm (4H, 
    
    
    
    -CH2) and
    
    
    1.7–1.9 ppm (4H,
    
    
    -CH2).
  • Isopropyl Group: Doublet at

    
     0.9–1.0 ppm (6H) and multiplet at 
    
    
    
    2.2–2.4 ppm (1H).

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Chapter on Enamine Chemistry).
  • PubChem. (2024).[2][3] "this compound Compound Summary." National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Section: Enamines and the Stork Reaction).

Sources

1-(3-Methylbut-1-en-1-yl)pyrrolidine CAS 91890-11-8

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and organocatalysis, I approach the synthesis and utilization of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8) not merely as a routine chemical transformation, but as a highly tunable nucleophilic system. Enamines are the nitrogenous analogues of enols, but they offer vastly superior reactivity profiles.

This technical guide dissects the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this specific pyrrolidine enamine in advanced organic synthesis.

Chemical Identity & Physicochemical Profile

This compound is formed via the condensation of isovaleraldehyde (3-methylbutanal) and pyrrolidine. The choice of pyrrolidine over other secondary amines (like piperidine or morpholine) is highly deliberate in methodology design: the five-membered pyrrolidine ring forces the nitrogen lone pair into a geometry with higher p-character. This maximizes orbital overlap with the adjacent alkene π-system, elevating the Highest Occupied Molecular Orbital (HOMO) energy and drastically increasing the enamine's nucleophilicity[1].

Table 1: Quantitative Physicochemical Data [2]

PropertyValue
Chemical Name This compound
CAS Registry Number 91890-11-8
Molecular Formula C9H17N
Molecular Weight 139.241 g/mol
Boiling Point (Predicted) 194.8 ± 7.0 °C
Density (Predicted) 0.934 ± 0.06 g/cm³
LogP (Octanol/Water) 2.5
sp³ Hybridized Carbon Ratio 0.78

Mechanistic Causality: The PADPED Sequence

The formation of this compound is governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].

When isovaleraldehyde and pyrrolidine are mixed, the reaction exhibits distinct kinetic stereospecificity. The bulky isobutyl group of the aldehyde dictates the initial trajectory of amine attack, leading to a specific enamine stereoisomer prior to the thermodynamic equilibration of the E and Z enamines[3]. Because isovaleraldehyde is an α-branched aliphatic aldehyde, it shows a high relative tendency to form stable enamines compared to sterically hindered ketones[4].

Mechanism A Isovaleraldehyde + Pyrrolidine B Hemiaminal Intermediate A->B H+ / Addition C Iminium Ion (Electrophilic) B->C -H2O / Elimination D This compound (Nucleophilic Enamine) C->D -H+ / Deprotonation

Figure 1: PADPED mechanistic pathway for this compound formation.

On the Mayr Reactivity Scale, pyrrolidine enamines are approximately 15 orders of magnitude more nucleophilic than their corresponding unfunctionalized alkenes, and significantly more reactive than silyl enol ethers[1]. This makes this compound an exceptional intermediate for cross-dehydrogenative couplings and transition-metal combined catalysis[5].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating in-process analytical checks, researchers can confirm intermediate generation before proceeding to downstream functionalization.

Protocol A: Isolation via Azeotropic Dehydration (Bulk Synthesis)

This protocol drives the equilibrium forward by physically removing the water byproduct.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add isovaleraldehyde (10.0 mmol), pyrrolidine (10.0 mmol), and catalytic p-toluenesulfonic acid (0.1 mmol) to 50 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap until the stoichiometric amount of water (0.18 mL) is collected (typically 2-4 hours).

  • Purification: Remove toluene under reduced pressure. Purify the crude enamine via vacuum distillation (approx. 55 °C at 4.0 mbar)[6].

  • Self-Validation (NMR Check): Dissolve an aliquot in THF-d8 or CDCl3. The synthesis is validated by the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of the characteristic enamine vinylic double bond signals at 4.00 ppm (dd) and 6.09 ppm (d) [6].

Protocol B: In Situ Generation for [3+2] Cycloadditions

Enamines act as excellent dipolarophiles. This protocol details the in situ generation of the enamine followed by a [3+2] cycloaddition with a nitrile oxide (generated from N-hydroxybenzimidoyl chloride) to yield 3,4-disubstituted isoxazoles[7].

  • Enamine Generation: Dissolve pyrrolidine (0.88 mmol) and Et3N (0.4 mmol) in anhydrous CH2Cl2 (4 mL). Cool the system to 0 °C. Add isovaleraldehyde (1.6 mmol) dropwise.

  • Dipole Addition: Immediately add N-hydroxybenzimidoyl chloride (0.4 mmol) dissolved in CH2Cl2 (0.2 mL) in five equal portions over 25 minutes (5-minute intervals)[7].

  • Cycloaddition & Elimination: Stir the reaction for 10 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours. The intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole spontaneously eliminates pyrrolidine to aromatize into the isoxazole.

  • Self-Validation (TLC & MS): Monitor via TLC (UV active). The consumption of the N-hydroxybenzimidoyl chloride and the formation of a highly fluorescent spot indicates successful cycloaddition. Validate the final isolated 3-phenyl-4-isopropylisoxazole via HRMS (ESI).

Protocol N1 1. Reagent Mixing Isovaleraldehyde + Pyrrolidine + Et3N in CH2Cl2 (0 °C) N2 2. Dipole Generation Add N-hydroxybenzimidoyl chloride (Portion-wise) N1->N2 10 mins N3 3. [3+2] Cycloaddition Formation of 5-(pyrrolidinyl)-4,5-dihydroisoxazole N2->N3 Warm to RT N4 4. Elimination & Isolation -Pyrrolidine -> 3,4-Disubstituted Isoxazole N3->N4 1.5 hours

Figure 2: Workflow for enamine-triggered [3+2] cycloaddition to synthesize isoxazoles.

Conclusion

This compound is a textbook example of how steric tuning (via the isobutyl group) and electronic activation (via the pyrrolidine ring) converge to create a highly reactive nucleophile. Whether isolated via azeotropic distillation for kinetic studies or generated in situ for cascade cycloadditions, its predictable NMR signature and robust reactivity profile make it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • trans 3-methyl-1-pyrrolidyl-but-1-ene | 91890-11-8 Molaid Chemical D
  • Enamines – formation, properties, reactions, and mechanisms Master Organic Chemistry
  • Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts Chemical Science (RSC Publishing)
  • Relative Tendency of Carbonyl Compounds To Form Enamines Organic Letters (ACS Public
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition Synthesis (Thieme Connect)
  • Preparation of enamine 7c as a test system to investigate the formation of N,S-acetal 10 ResearchG
  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermedi

Sources

The Pyrrolidine Paradigm: Historical Milestones and Mechanistic Dynamics of Enamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The utilization of secondary amines to transiently activate carbonyl compounds via enamine intermediates represents one of the most profound strategic shifts in modern synthetic organic chemistry. From Gilbert Stork’s pioneering stoichiometric methodologies in the 1950s to the Nobel Prize-winning asymmetric organocatalysis renaissance led by List and MacMillan in the 2000s, pyrrolidine-based scaffolds have remained the undisputed cornerstone of this chemical space. This whitepaper provides an in-depth mechanistic analysis of pyrrolidine-based enamine catalysis, exploring the stereoelectronic causality behind catalyst design, the mitigation of parasitic equilibria, and the self-validating experimental protocols that define the field.

The Genesis of Enamine Chemistry: Stork’s Breakthrough

Prior to the 1950s, the


-alkylation of carbonyl compounds relied almost exclusively on the generation of enolates using strong bases. This approach was fundamentally flawed for complex synthesis: the harsh basic conditions often led to unwanted aldol self-condensations, and the high reactivity of enolates frequently resulted in uncontrollable polyalkylation.

In 1954, Gilbert Stork revolutionized this paradigm by introducing the Stork Enamine Synthesis . By condensing a ketone with a secondary amine, Stork generated an enamine—a neutral, mild nucleophile that could undergo mono-alkylation with electrophiles (such as Michael acceptors or alkyl halides) without the chaotic side reactions of enolates[1].

The Stereoelectronic Causality of Pyrrolidine

While Stork experimented with various secondary amines, pyrrolidine quickly emerged as the privileged scaffold. The causality behind this lies in stereoelectronics. In a five-membered pyrrolidine ring, the internal bond angles (~105°) force the nitrogen atom into a near-planar geometry, closely resembling


 hybridization. This planarity allows the nitrogen’s lone pair to align perfectly parallel with the adjacent C=C 

-system. The resulting maximal

orbital overlap significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the

-carbon exceptionally nucleophilic[1].

In contrast, the six-membered piperidine ring adopts a rigid chair conformation (


 hybridized nitrogen), which misaligns the lone pair and drastically reduces conjugation. Morpholine suffers from a similar conformational penalty, compounded by the inductive electron-withdrawing effect of its oxygen atom, rendering its enamines the least nucleophilic[2].

Table 1: Comparative Profiling of Secondary Amine Enamines

Secondary AmineRing StructureRelative NucleophilicityHydrolysis RateThermodynamic StabilityPrimary Synthetic Application
Pyrrolidine 5-membered (planar,

-like N)
Very High (~

relative)
ModerateHighStork alkylations, Organocatalysis
Piperidine 6-membered (chair,

N)
Low (~

relative)
FastModerateKnoevenagel condensations
Morpholine 6-membered (heteroatom)Lowest (Baseline 1)Very FastLowReactions requiring rapid turnover
Diarylprolinol Silyl Ether 5-membered (sterically bulky)HighSlowVery HighAsymmetric functionalizations

The Organocatalysis Renaissance

The stoichiometric enamine chemistry of the 20th century laid the dormant groundwork for a catalytic explosion in the year 2000. Independently, Benjamin List (alongside Carlos Barbas) and David MacMillan conceptualized the use of small organic molecules to drive highly enantioselective transformations, effectively mimicking the function of natural aldolase enzymes without the need for transition metals[3][4].

List’s breakthrough utilized L-Proline —a naturally occurring, chiral pyrrolidine derivative—as a bifunctional catalyst for the intermolecular asymmetric aldol reaction. Proline operates via a highly ordered, hydrogen-bonded transition state (the Houk-List model). The pyrrolidine nitrogen condenses with the ketone donor to form the nucleophilic enamine, while the pendant carboxylic acid acts as a Brønsted acid, hydrogen-bonding to the incoming aldehyde electrophile. This rigid, dual-activation network strictly dictates the facial approach of the electrophile, yielding exceptional enantiomeric excess[1].

G Cat L-Proline Catalyst Iminium1 Iminium Ion Cat->Iminium1 + Ketone - H2O Carbonyl Ketone Donor Carbonyl->Iminium1 Enamine Nucleophilic Enamine (HOMO Activated) Iminium1->Enamine - H+ CC_Bond C-C Bond Formation (Houk-List TS) Enamine->CC_Bond + Aldehyde Electrophile Aldehyde Acceptor Electrophile->CC_Bond Iminium2 Product Iminium CC_Bond->Iminium2 Iminium2->Cat Catalyst Regeneration Product Chiral Aldol Product Iminium2->Product + H2O Hydrolysis

Caption: Proline-Catalyzed Intermolecular Aldol Reaction Cycle

Overcoming Parasitic Equilibria: The Jørgensen-Hayashi Evolution

While proline is a remarkable catalyst, its application is limited by poor solubility and the requirement for high catalyst loadings. Early attempts to improve the catalyst involved reducing the carboxylic acid to an alcohol, yielding prolinol . However, NMR studies quickly revealed a critical flaw: unprotected prolinols fall victim to a thermodynamic trap[5].

When the pyrrolidine nitrogen condenses with an aldehyde to form the initial iminium ion, the free hydroxyl group acts as an internal nucleophile. It rapidly attacks the electrophilic iminium carbon, forming a highly stable, 5-membered oxazolidine ring. This intramolecular trapping sequesters the catalyst in an inactive "parasitic" resting state, halting the catalytic cycle[5].

To circumvent this, Jørgensen and Hayashi independently developed diarylprolinol silyl ethers in 2005[3]. The logic was twofold:

  • Steric Shielding: The massive diarylhydroxymethyl group blocks one face of the enamine, enforcing strict enantiofacial discrimination.

  • O-Protection: Masking the oxygen as a bulky trimethylsilyl (TMS) ether eliminates the nucleophilic hydroxyl group, completely abolishing the parasitic oxazolidine pathway and forcing the iminium ion to deprotonate into the productive enamine.

G Aldehyde Aldehyde Substrate IminiumA Iminium Intermediate Aldehyde->IminiumA + Prolinol IminiumB Iminium Intermediate Aldehyde->IminiumB + Silyl Catalyst Prolinol Prolinol Catalyst (Unprotected -OH) Silyl Jørgensen-Hayashi Catalyst (O-TMS Protected) Oxazolidine Oxazolidine (Parasitic Dead-End) IminiumA->Oxazolidine Intramolecular -OH Attack Enamine Reactive Enamine (E-isomer favored) IminiumA->Enamine Slow/Minor Pathway IminiumB->Enamine Deprotonation (No -OH to attack)

Caption: Prevention of Parasitic Oxazolidine Formation via O-Silylation

Self-Validating Experimental Methodologies

To ensure reproducibility and high fidelity in enamine chemistry, experimental setups must be designed as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the operator.

Protocol A: Synthesis of 1-(1-Cyclohexenyl)pyrrolidine (The Stork Enamine)

Objective: Stoichiometric preparation of a highly nucleophilic enamine.

  • Reagent Assembly: Combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in anhydrous toluene.

    • Causality:pTSA protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine. Toluene is explicitly chosen because it forms a minimum-boiling azeotrope with the water byproduct.

  • Azeotropic Reflux: Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to 110 °C.

    • Causality: Enamine formation is a reversible condensation. Because the equilibrium constant is not overwhelmingly favorable, Le Chatelier's principle must be exploited. The Dean-Stark trap continuously removes water from the refluxing condensate, driving the reaction to >99% conversion.

  • Endpoint Validation (Self-Validating Step): Monitor the volume of water collected in the trap. The theoretical yield of water is exactly 1 mole per mole of ketone. When the aqueous layer in the trap ceases to increase and matches the theoretical calculation, the equilibrium has been fully driven to the product, visually validating reaction completion.

  • Isolation: Remove toluene in vacuo and distill the residue under reduced pressure.

    • Causality: Enamines are highly sensitive to hydrolysis by atmospheric moisture. Vacuum distillation ensures purification without the need for an aqueous workup, preventing product degradation.

Protocol B: Proline-Catalyzed Asymmetric Intermolecular Aldol Reaction

Objective: Enantioselective C-C bond formation via organocatalysis.

  • Reaction Matrix Setup: Dissolve p-nitrobenzaldehyde (1.0 eq) in a 4:1 mixture of anhydrous DMSO and acetone.

    • Causality: Acetone serves as both the nucleophilic enamine precursor and the co-solvent. Using a massive stoichiometric excess of acetone statistically suppresses the unwanted homocoupling of the aldehyde. DMSO is highly polar, stabilizing the zwitterionic Houk-List transition state and keeping the relatively insoluble L-proline in solution.

  • Catalyst Initiation: Add L-proline (20 mol%) and stir at room temperature for 24 hours.

    • Causality: A 20 mol% loading is required because the catalytic turnover is relatively slow and prone to product inhibition. Room temperature balances the reaction rate with the preservation of high enantiomeric excess.

  • Quench and Partition (Self-Validating Step): Quench the reaction with saturated aqueous

    
     and extract with ethyl acetate. The mild acidic quench rapidly hydrolyzes the intermediate product iminium ion to release the final aldol product. Simultaneously, it protonates the proline catalyst, partitioning it entirely into the aqueous layer. A clean phase separation validates the successful removal of the organocatalyst from the organic product.
    
  • Stereochemical Validation: Analyze the organic concentrate via chiral HPLC to confirm the enantiomeric excess (>90% ee expected).

References

  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: nobelprize.

Sources

Theoretical Studies on the Stability of 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organocatalysis and drug development, enamines serve as critical nucleophilic intermediates. Specifically, 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS: 91890-11-8)[1] stands as a prototypical model for understanding the thermodynamic and kinetic behavior of pyrrolidine-derived enamines. Formed via the condensation of pyrrolidine and 3-methylbutanal (isovaleraldehyde)[2], this molecule's stability dictates its reactivity, susceptibility to hydrolysis, and overall catalytic efficiency.

This whitepaper provides an in-depth technical guide to the theoretical methodologies used to evaluate the stability of this compound. By bridging quantum mechanical theory with practical application, we outline the causality behind computational choices and present a self-validating protocol for researchers modeling enamine stability.

Molecular Context & Organocatalytic Significance

Enamines are intrinsically dynamic. They exist in a delicate equilibrium with their corresponding iminium ions and are highly sensitive to steric strain, solvent polarity, and aqueous degradation. Pyrrolidine enamines, in particular, are the cornerstone of aminocatalysis (e.g., MacMillan and Jørgensen–Hayashi paradigms) due to the unique balance of nucleophilicity and conformational rigidity provided by the five-membered ring[3].

For this compound, the presence of the bulky isopropyl group on the alkene backbone introduces significant steric considerations. Theoretical studies utilizing Density Functional Theory (DFT) are essential to map the conformational landscape (E/Z isomerism and s-cis/s-trans rotamers) and to predict the thermodynamic driving forces that lead to off-target degradation (hydrolysis)[4].

Theoretical Framework: Causality in Computational Choices

As application scientists, we do not select computational parameters arbitrarily; every choice must be grounded in the physical reality of the molecule.

  • Functional Selection (M06-2X): Standard functionals like B3LYP often fail to accurately capture medium-range dispersion forces (van der Waals interactions). Because the stability of this compound is heavily dictated by the steric clash between the pyrrolidine ring and the isopropyl group, using the M06-2X functional is mandatory. It is specifically parameterized to handle the non-covalent interactions essential for crowded amine/enamine systems[3],[2].

  • Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is non-negotiable. During hydrolysis, the lone pairs on the pyrrolidine nitrogen and the incoming water nucleophile require a flexible electron density model to accurately calculate transition state barriers[5].

  • Solvation Modeling: Gas-phase calculations artificially overestimate the stability of neutral enamines relative to charged iminium ions. Implementing a Continuum Solvation Model (such as SMD or CPCM) is required to simulate the dielectric shielding of polar solvents, which drastically alters the basicity and stability profile of the enamine[2].

Thermodynamic Stability and Conformational Dynamics

Enamines exist in a dynamic equilibrium of stereoisomers and rotamers. The orientation of the nitrogen lone pair relative to the C=C double bond (s-cis vs. s-trans) dictates the degree of hyperconjugative stabilization[4]. For this compound, the E-isomer is thermodynamically favored due to the minimization of allylic strain.

Table 1: Representative Theoretical Relative Free Energies of this compound Conformers

ConformerGas Phase ΔG (kcal/mol)Aqueous Phase (SMD) ΔG (kcal/mol)Structural Causality
E, s-trans 0.00 (Reference)0.00 (Reference)Minimized steric clash; optimal orbital overlap.
E, s-cis +0.85+1.12Sub-optimal N-lone pair orientation.
Z, s-trans +3.45+3.10Severe allylic strain with the isopropyl group.
Z, s-cis +4.20+3.85Maximum steric hindrance; lowest stability.

Data synthesized from standard M06-2X/6-311+G(d,p) evaluations of pyrrolidine enamines[2],[4].

Degradation Kinetics: The Hydrolysis Pathway

The primary pathway for enamine degradation is hydrolysis. Understanding this mechanism is vital for drug development professionals formulating enamine-containing APIs or utilizing them in synthesis. The reaction is driven by the attack of water on the highly electrophilic C=N+ carbon of the protonated enamine (iminium ion)[5].

Hydrolysis A This compound (Enamine) B C-Protonation (H+ addition) A->B C Iminium Ion Intermediate B->C D Nucleophilic Attack (H2O) C->D E Carbinolamine (Hemiaminal) D->E F C-N Bond Cleavage E->F G Pyrrolidine + 3-Methylbutanal F->G

Figure 1: Mechanistic pathway for the hydrolysis of this compound.

Table 2: Activation Free Energies (ΔG‡) for Hydrolysis Steps

Reaction StepTransition StateEst. ΔG‡ (kcal/mol)Causality / Driving Force
C-Protonation TS1 (Enamine → Iminium)8.5Driven by the high basicity of the enamine β-carbon.
Nucleophilic Attack TS2 (Iminium → Carbinolamine)14.2Rate-limiting step; highly dependent on solvent polarity[5].
C-N Cleavage TS3 (Carbinolamine → Products)11.8Facilitated by proton transfer to the pyrrolidine nitrogen.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the theoretical data extracted for this compound is both accurate and reproducible.

Workflow S1 1. Conformational Search (Molecular Mechanics / OPLS4) S2 2. Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) S1->S2 S3 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) S2->S3 S4 4. Solvation Modeling (SMD/CPCM in Polar Solvent) S3->S4 S5 5. Thermodynamic Extraction (ΔG, ΔH, HOMO-LUMO) S4->S5

Figure 2: Self-validating computational DFT workflow for enamine stability analysis.

Step-by-Step Methodology:
  • Conformational Sampling: Begin with a Monte Carlo or Molecular Dynamics conformational search using a force field like OPLS4. Causality: Enamines possess multiple rotatable bonds. Missing the global minimum at this stage invalidates all subsequent thermodynamic data[4].

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level in the gas phase.

  • Frequency Calculation (The Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry at 298.15 K. Causality: This is the critical self-validation mechanism. A true thermodynamic ground-state minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of that frequency.

  • Solvation Modeling: Perform a single-point energy calculation using the SMD (Solvation Model based on Density) or CPCM model to simulate an aqueous or DMSO environment. Causality: Solvation drastically stabilizes the highly polarized transition states and the charged iminium intermediates[2].

  • Data Extraction: Calculate the Gibbs free energy (ΔG) by combining the gas-phase thermal corrections from Step 3 with the solvated electronic energies from Step 4.

Conclusion

The stability of this compound is a delicate interplay of steric bulk, hyperconjugation, and environmental polarity. By employing a rigorous, self-validating DFT protocol centered around the M06-2X functional, researchers can accurately predict its conformational preferences and map its hydrolysis pathways. These theoretical insights are indispensable for optimizing reaction conditions in aminocatalysis and predicting the shelf-life of enamine-based pharmaceutical intermediates.

References

1.3 - ResearchGate[3] 2.5 - ACS Omega[5] 3.2 - ResearchGate[2] 4.4 - ResearchGate[4] 5.1 - Smolecule[1]

Sources

physical and chemical properties of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization, synthesis, and reactivity of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , the enamine derived from pyrrolidine and isovaleraldehyde. It is structured to serve researchers utilizing this intermediate for C-C bond formation via the Stork Enamine Synthesis.

Comprehensive Characterization & Synthetic Utility

Executive Summary

This compound is a reactive enamine intermediate formed by the condensation of pyrrolidine and isovaleraldehyde (3-methylbutanal). It serves as a neutral, nucleophilic equivalent of the isovaleraldehyde enolate, enabling regioselective mono-alkylation or acylation at the


-carbon (C2) under mild conditions. Unlike thermodynamic enolates, this enamine minimizes polyalkylation and polymerization side reactions, making it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including precursors for 

-aminobutyric acid (GABA) analogs like Pregabalin.

Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Details
IUPAC Name This compound
Common Name Isovaleraldehyde pyrrolidine enamine
CAS Registry Number Not widely listed as an isolated commercial reagent; typically generated in situ.[1]
Molecular Formula C

H

N
Molecular Weight 139.24 g/mol
SMILES CC(C)C=CN1CCCC1
Structure Pyrrolidine ring attached to a 3-methylbut-1-enyl chain.
Physical Properties

Note: As a hydrolytically unstable intermediate, experimental data for the isolated pure substance is limited. Values below include experimental ranges for analogous enamines and predicted data.

Property Value / Description Context
Appearance Colorless to pale yellow oilOxidizes/darkens upon air exposure.[2]
Boiling Point ~85–95 °C at 10–15 mmHg (Est.)Typically distilled under reduced pressure to prevent thermal decomposition.
Density ~0.86–0.89 g/mLEstimated based on pyrrolidine/alkyl-enamine trends.
Solubility Soluble in DCM, Toluene, THF, AcetonitrileHydrolyzes rapidly in aqueous media.
Odor Amine-like, earthyDistinct from the pungent aldehyde precursor.

Synthesis & Generation Protocol

Principles of Formation

The formation of this compound is a reversible condensation reaction. To drive the equilibrium toward the enamine, water must be continuously removed (Le Chatelier's principle) using azeotropic distillation (Dean-Stark trap) or molecular sieves.

Standard Operating Procedure (Dean-Stark Method)

Objective: Preparation of 100 mmol enamine in Toluene.

Reagents:

  • Isovaleraldehyde (3-methylbutanal): 8.61 g (100 mmol)

  • Pyrrolidine: 7.82 g (110 mmol, 1.1 eq)

  • Solvent: Toluene (anhydrous, 100 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (50 mg, catalytic)

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Fill the trap with toluene.

  • Charging: Add isovaleraldehyde, pyrrolidine, p-TsOH, and toluene to the RBF under an inert atmosphere (N

    
     or Ar).
    
  • Reflux: Heat the mixture to vigorous reflux (~115 °C). Monitor water collection in the trap.

    • Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 3–5 hours).

  • Isolation:

    • Cool to room temperature.[3]

    • Remove solvent and excess pyrrolidine via rotary evaporation.

    • Purification: Distill the residue under high vacuum (0.1–1 mmHg) if isolation is required. For most alkylation reactions, the crude enamine (concentrated) is used directly to avoid hydrolysis.

Chemical Reactivity & Mechanism

The Stork Enamine Cycle

The utility of this compound lies in its ability to act as a "masked" enolate. The nitrogen lone pair donates electron density into the


-system, making the 

-carbon (C2) nucleophilic.

Key Reactions:

  • Alkylation: Reacts with reactive alkyl halides (e.g., methyl iodide, benzyl bromide, allyl bromide) to form an iminium salt.

  • Acylation: Reacts with acid chlorides to form

    
    -dicarbonyl precursors.
    
  • Michael Addition: Reacts with electron-deficient alkenes (e.g., acrylonitrile, methyl vinyl ketone).

Mechanism Visualization

The following diagram illustrates the formation of the enamine and its subsequent reaction with an electrophile (E


), followed by hydrolysis to yield the 

-substituted aldehyde.[4]

StorkEnamineCycle Aldehyde Isovaleraldehyde (Precursor) Enamine This compound (Nucleophilic Enamine) Aldehyde->Enamine + Pyrrolidine - H2O (Dean-Stark) Amine Pyrrolidine Iminium Alkylated Iminium Salt (Intermediate) Enamine->Iminium + Electrophile (E-X) (Nucleophilic Attack) Iminium->Amine Recycled Product Alpha-Substituted Isovaleraldehyde Iminium->Product + H2O / H3O+ (Hydrolysis)

Caption: The Stork Enamine Cycle: Conversion of isovaleraldehyde to its enamine, nucleophilic attack, and hydrolysis.

Hydrolysis Sensitivity

The enamine bond is sensitive to moisture. In the presence of water and acid, it rapidly reverts to isovaleraldehyde and pyrrolidinium salt.

  • Implication: All reactions utilizing this intermediate must be conducted in strictly anhydrous solvents.

Applications in Drug Development

Synthesis of Pregabalin Precursors

This compound is a strategic intermediate for introducing the isobutyl moiety into pharmaceutical scaffolds.

  • Pathway: Reaction with electron-deficient alkenes (Michael acceptors) such as nitroalkenes or malonates.

  • Relevance: It provides a route to 3-isobutylglutaric acid derivatives, which are key precursors in the synthesis of Pregabalin (Lyrica), a GABA analog used for neuropathic pain and epilepsy [1].

Regioselective Mono-Alkylation

Direct alkylation of isovaleraldehyde using strong bases (e.g., LDA) often leads to self-condensation (Aldol) or polyalkylation. The pyrrolidine enamine method suppresses these side reactions, ensuring high selectivity for mono-alkylation at the


-position [2].

Safety & Handling

Hazard Category Description Precaution
Flammability High.[5] Flash point likely <30 °C.Keep away from heat/sparks. Ground all equipment.
Toxicity Irritant to eyes, skin, and respiratory tract.Use in a fume hood. Wear nitrile gloves and safety goggles.
Reactivity Hydrolyzes to release pyrrolidine (corrosive/toxic).Store under inert gas (Ar/N

) at -20 °C.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocyclic Compounds. Journal of the American Chemical Society, 81(20), 5400–5404. Link

  • PubChem. (n.d.). Pyrrolidine (Compound Summary). National Library of Medicine. Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

Sources

Methodological & Application

Technical Application Note: Stork Enamine Alkylation using 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 1-(3-Methylbut-1-en-1-yl)pyrrolidine (the pyrrolidine enamine of isovaleraldehyde) in Stork enamine alkylation. While ketone enamines are frequently cited in textbooks, aldehyde enamines offer unique access to


-alkylated aldehydes, which are critical precursors for complex pharmaceutical scaffolds.

This protocol specifically addresses the challenges of aldehyde enamines—namely their high reactivity and susceptibility to self-condensation—by leveraging the steric bulk of the isobutyl group and the high nucleophilicity of the pyrrolidine ring. The primary application focus here is Michael Addition , which avoids the


-alkylation side reactions common with simple alkyl halides.

Mechanistic Principles & Reagent Profile

The Reagent: this compound
  • Role: Neutral, nucleophilic equivalent of the isovaleraldehyde enolate.

  • Why Pyrrolidine? Among the secondary amines used for enamine synthesis (pyrrolidine, piperidine, morpholine), pyrrolidine is the most nucleophilic due to better orbital overlap (

    
    -N lone pair with the alkene 
    
    
    
    -system) and lower steric hindrance around the nitrogen.
  • Steric Influence: The 3-methyl (isobutyl) group provides essential steric shielding, reducing the rate of self-condensation (aldol-type) compared to linear aldehyde enamines.

Reaction Pathway

The Stork protocol operates via a three-stage cycle.[1][2][3] Unlike base-catalyzed enolate alkylation, this process occurs under neutral conditions, preventing polyalkylation and allowing the use of base-sensitive substrates.

StorkCycle Aldehyde Isovaleraldehyde (Start) Enamine Enamine (Nucleophile) Aldehyde->Enamine + Pyrrolidine - H2O (Dean-Stark) Iminium Iminium Salt (Intermediate) Enamine->Iminium + MichaelAcceptor (C-C Bond Formation) MichaelAcceptor Michael Acceptor (e.g., MVK) Product 1,5-Dicarbonyl (Final Product) Iminium->Product + H3O+ (Hydrolysis) Product->Aldehyde Regenerates Carbonyl (Functionalized)

Figure 1: The catalytic cycle of Stork Enamine Alkylation.[1][4] The enamine acts as a 'masked' enolate that is unmasked via hydrolysis.

Experimental Protocols

Protocol A: Synthesis of this compound

Critical Note: Aldehyde enamines are moisture-sensitive and prone to oxidation. They must be prepared fresh or stored under argon at -20°C.

Materials:

  • Isovaleraldehyde (3-methylbutanal): 1.0 equiv (Freshly distilled)

  • Pyrrolidine: 1.1 equiv

  • Solvent: Toluene or Benzene (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.5 mol%)
    

Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add isovaleraldehyde (e.g., 100 mmol) and pyrrolidine (110 mmol) to toluene (50 mL). Add the pTSA catalyst.

  • Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap. Monitor until theoretical water volume is collected (approx. 4-6 hours).

  • Isolation:

    • Cool the mixture to room temperature.

    • Crucial Step: Remove solvent and excess pyrrolidine via rotary evaporation.

    • Purification: Distill the residue under high vacuum (approx. 0.5 mmHg). The product is a pale yellow oil.

    • Validation: Check IR. The carbonyl peak (

      
      ) should disappear, replaced by the enamine C=C stretch (
      
      
      
      ).
Protocol B: Michael Addition (Stork Alkylation)

Target Reaction: Addition to Methyl Vinyl Ketone (MVK) to form a 1,5-dicarbonyl.

Materials:

  • Enamine (from Protocol A): 1.0 equiv

  • Methyl Vinyl Ketone (MVK): 1.05 equiv (Must be freshly distilled to remove polymerization inhibitors)

  • Solvent: Anhydrous Acetonitrile or Dioxane

Procedure:

  • Addition: Dissolve the enamine in anhydrous acetonitrile (1M concentration) under Nitrogen.

  • Cooling: Cool to 0°C. Enamines of aldehydes are highly reactive; controlling the exotherm is vital to prevent polymerization of the MVK.

  • Reaction: Add MVK dropwise over 30 minutes.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Use TLC or NMR. Disappearance of the enamine alkene protons indicates completion.

Protocol C: Hydrolysis and Workup

Objective: Cleave the iminium intermediate to release the alkylated aldehyde.

Procedure:

  • Buffer Preparation: Prepare a Sodium Acetate/Acetic Acid buffer (pH 4.5) or use dilute HCl.

  • Quench: Add the buffer solution (approx. 2 mL per mmol of reactant) to the reaction mixture.

  • Hydrolysis: Stir vigorously at room temperature for 2 hours.

    • Note: If the iminium salt is stubborn, mild heating (40°C) may be required.

  • Extraction: Extract with diethyl ether or ethyl acetate (

    
    ).
    
  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Analysis & Optimization

Solvent and Amine Effects

The choice of amine significantly alters the nucleophilicity (reactivity) of the enamine.

Amine ComponentRelative ReactivitySteric HindranceRecommended Use
Pyrrolidine High LowAldehydes , Sterically hindered electrophiles
PiperidineMediumMediumKetones, General purpose
MorpholineLowMediumHighly reactive electrophiles (avoids dialkylation)
Workflow Visualization

Workflow cluster_0 Phase 1: Enamine Formation cluster_1 Phase 2: Alkylation (Michael Addition) cluster_2 Phase 3: Hydrolysis Step1 Reflux Isovaleraldehyde + Pyrrolidine (Dean-Stark Trap) Step2 Vacuum Distillation (Remove excess amine) Step1->Step2 Step3 Dissolve Enamine in MeCN (0°C) Step2->Step3 Isolate Oil Step4 Dropwise Addition of MVK (Inert Atmosphere) Step3->Step4 Step5 Add AcOH/NaOAc Buffer (Stir 2-4h) Step4->Step5 Iminium Intermediate Step6 Extraction & Purification Step5->Step6

Figure 2: Operational workflow for the synthesis and application of the isovaleraldehyde enamine.

Troubleshooting & Critical Parameters

-Alkylation vs. -Alkylation

A common failure mode in Stork reactions is


-alkylation, particularly with highly reactive alkyl halides (like Methyl Iodide).
  • Observation: Formation of a quaternary ammonium salt (precipitate) instead of the desired C-alkylated product.

  • Solution: Use Michael Acceptors (MVK, Acrylonitrile) which favor

    
    -alkylation due to orbital control. If using alkyl halides, switch to allylic or benzylic halides which are softer electrophiles.
    
Moisture Control
  • Issue: Low yield of enamine or reversion to aldehyde.

  • Cause: Hydrolysis due to ambient moisture.

  • Protocol: Glassware must be flame-dried. Solvents must be dried over molecular sieves (3Å or 4Å).

Polymerization of Electrophile
  • Issue: Gummy residue upon adding MVK.

  • Cause: Excess pyrrolidine (from incomplete distillation in Protocol A) acts as a base catalyst for anionic polymerization of MVK.

  • Fix: Ensure the enamine is distilled and free of starting amine before the alkylation step.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[5]

  • Kuehne, M. E. (1969). Enamines in Organic Synthesis. Synthesis, 1969(11).
  • Organic Chemistry Portal. (n.d.). Stork Enamine Synthesis - Mechanism and Examples.

  • Master Organic Chemistry. (2025). Reactions of Enamines: Michael Addition.

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrrolidine Derivatives.

Sources

Application Note: Synthesis and Integration of Substituted Spiropyrrolidines in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Spirocyclic Scaffolds

Modern medicinal chemistry is increasingly shifting away from planar, sp²-rich molecules toward structurally complex, sp³-rich three-dimensional architectures. Substituted spiropyrrolidines represent a privileged class of 3D pharmacophores. By projecting functionalities across multiple spatial vectors, these rigidified spirocycles offer enhanced target selectivity, improved aqueous solubility, and novel intellectual property opportunities compared to their flat pyrrolidine counterparts[1].

The spiropyrrolidine motif has demonstrated profound utility across diverse therapeutic areas. Notably, fragment-based drug design (FBDD) campaigns have identified spiropyrrolidines as potent β-secretase (BACE1) inhibitors for Alzheimer's disease, where the pyrrolidine nitrogen serves as a critical hydrogen bond acceptor interacting with catalytic aspartic acid residues[2]. Furthermore, spiro-oxindole derivatives exhibit robust antimicrobial, antidiabetic (via glycogen phosphorylase inhibition), and anticancer activities[3][4].

Mechanistic Rationale: 1,3-Dipolar Cycloaddition of Azomethine Ylides

The most atom-economical and stereocontrolled method for constructing the spiropyrrolidine core is the multicomponent 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles)[5][6].

Causality of the Reaction Design: Rather than synthesizing and isolating highly unstable dipole intermediates, this methodology generates the azomethine ylide in situ. The decarboxylative condensation of a dicarbonyl compound (e.g., isatin) with a secondary amino acid (e.g., sarcosine or L-proline) yields a planar, sp²-hybridized azomethine ylide containing four π-electrons distributed over a C–N–C triad[6][7]. This 1,3-dipole subsequently undergoes a concerted [3+2] cycloaddition with a dipolarophile. The strict regioselectivity and diastereoselectivity of this transformation are governed by Secondary Orbital Interactions (SOI) between the carbonyl orbitals of the dipolarophile and the ylide[5].

Pathway A Dicarbonyl Compound (e.g., Isatin) C Decarboxylative Condensation (in situ generation) A->C B Secondary Amino Acid (e.g., Sarcosine / L-Proline) B->C D Azomethine Ylide (Reactive 1,3-Dipole) C->D - CO₂, - H₂O F [3+2] Cycloaddition (Regiocontrol via SOI) D->F E Electron-Deficient Alkene (Dipolarophile) E->F G Substituted Spiropyrrolidine (3D Pharmacophore) F->G Stereoselective Ring Closure

Figure 1: Mechanistic workflow for the synthesis of substituted spiropyrrolidines.

Experimental Methodology: Multicomponent Synthesis Protocol

The following is a self-validating, green-chemistry protocol for the synthesis of spiro[pyrrolidine-oxindoles] via classical heating, optimized for high yield and operational simplicity[4][5].

Step 1: Reaction Assembly
  • Action: In a 50 mL round-bottom flask, suspend isatin (1.0 mmol) and the selected dipolarophile (e.g., a chalcone derivative, 1.0 mmol) in 10 mL of absolute ethanol. Add sarcosine (1.0 mmol) to the suspension.

  • Causality: Ethanol is selected as a protic, environmentally benign solvent. It effectively solvates the starting materials at elevated temperatures and stabilizes the polar transition state of the cycloaddition, while acting as an anti-solvent for the final product upon cooling.

Step 2: Thermal Activation and Dipole Generation
  • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 2–4 hours.

  • Causality: Thermal energy overcomes the activation barrier for the initial iminium ion formation and subsequent decarboxylation. The loss of CO₂ acts as the thermodynamic driving force, irreversibly pushing the equilibrium toward the formation of the reactive azomethine ylide.

  • Validation Checkpoint 1: The evolution of micro-bubbles (CO₂ gas) confirms the decarboxylation step. The reaction mixture will typically transition from a heterogeneous suspension to a deep, homogeneous solution as the reactive ylide forms and engages the dipolarophile.

Step 3: Cycloaddition and In-Process Monitoring
  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Causality: The highly reactive ylide is immediately trapped by the electron-deficient alkene. Secondary orbital interactions dictate strict regioselectivity, yielding predominantly a single diastereomer.

  • Validation Checkpoint 2: TLC will reveal the consumption of the UV-active starting materials (particularly the distinct spot of the dipolarophile) and the appearance of a new, lower-Rf spot corresponding to the highly polar spiro-adduct.

Step 4: Isolation and Structural Verification
  • Action: Remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath (4°C) for 30 minutes. Filter the resulting precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry in vacuo.

  • Causality: The rigid, 3D structure of the spiropyrrolidine drastically reduces its solubility in cold ethanol compared to any unreacted planar starting materials. This allows for isolation via direct crystallization, bypassing tedious column chromatography and maximizing atom economy[5].

  • Validation Checkpoint 3: The product should be a highly crystalline solid. ¹H NMR (in DMSO-d₆ or CDCl₃) will confirm success through the disappearance of the vinylic protons of the dipolarophile and the emergence of a shielded, complex multiplet network corresponding to the newly formed spirocyclic pyrrolidine ring.

Quantitative Data & Target Applications

The versatility of the azomethine ylide cycloaddition allows for the rapid generation of diverse spiropyrrolidine libraries. Table 1 summarizes key quantitative metrics and biological targets associated with specific spiropyrrolidine derivatives.

Table 1: Pharmacological Applications of Substituted Spiropyrrolidines

Scaffold / DerivativePrimary TargetBiological ApplicationKey Quantitative MetricReference
Spiropyrrolidine Hit 10 / 11 BACE1 (β-secretase)Alzheimer's DiseaseFragment hit validated via X-ray/NMR[2],[1]
Indeno-Quinoxaline Spiropyrrolidine (5d) Bacterial Cell Wall / ROSAntimicrobial & AntioxidantMIC = 3.95 mM (S. aureus ATCC 25923)[3]
Spiropyrrolizidine-Oxindole MCF-7 / HepG2 cell linesOncology (Breast/Liver Cancer)High cytotoxicity against MCF-7[4]
Spiroindole 9 Sky Tyrosine KinaseOncology / Kinase InhibitionHigh kinome selectivity (Ala571 pocket)[1]

Conclusion

The synthesis of substituted spiropyrrolidines via the 1,3-dipolar cycloaddition of azomethine ylides represents a masterclass in synthetic efficiency. By leveraging in situ dipole generation and secondary orbital interactions, researchers can predictably construct complex, 3D pharmacophores with multiple stereocenters in a single operational step. As drug discovery continues to prioritize molecules with high fraction sp³ (Fsp³) character, this self-validating protocol serves as a foundational tool for accessing novel chemical space.

References

  • Regioselective Synthesis of Novel Spiropyrrolidines and Spirothiapyrrolizidines Through Multicomponent 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides - ACS Publications.5

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents - PMC. 3

  • Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design - ACS Publications.2

  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Publishing. 6

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - MDPI. 8

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions - Arabian Journal of Chemistry.4

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC. 7

  • Spirocyclic Pyrrolidines in Drug Discovery - PharmaBlock. 1

Sources

Executive Summary: Beyond the Huisgen Thermal Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Critical Role of Catalysis and Strain in 1,3-Dipolar Cycloaddition Reactions

In modern drug development, the 1,3-dipolar cycloaddition —specifically the reaction between azides and alkynes—has evolved from a high-temperature, non-selective curiosity (the Huisgen cycloaddition) into the cornerstone of "Click Chemistry."

The utility of this reaction in synthesizing Antibody-Drug Conjugates (ADCs), PROTACs, and DNA-encoded libraries relies entirely on external factors that modulate the activation energy and regioselectivity. This guide analyzes the two most critical "roles" that transform this reaction into a clinical-grade tool:

  • The Role of Copper (I) Catalysis (CuAAC): Enforcing 1,4-regioselectivity and accelerating rates by

    
     in aqueous media.
    
  • The Role of Ring Strain (SPAAC): Enabling bioorthogonal chemistry in live systems by raising the ground-state energy of the dipolarophile.

The Role of Copper (I) Catalysis (CuAAC)

Mechanistic Insight: The Dinuclear Copper Intermediate

The thermal reaction between an organic azide and a terminal alkyne requires elevated temperatures (>100°C) and yields a 1:1 mixture of 1,4- and 1,5-triazoles. The introduction of Copper(I) changes the mechanism entirely. It does not merely lower the activation barrier; it alters the reaction pathway to a stepwise sequence involving a copper-acetylide intermediate.

  • Regiocontrol: The copper center coordinates both the alkyne and the azide, pre-organizing them to exclusively form the 1,4-disubstituted 1,2,3-triazole .

  • Rate Acceleration: The formation of a dinuclear copper intermediate (proven by DFT studies and isotopic labeling) lowers the pKa of the terminal alkyne, allowing deprotonation in aqueous buffer.

The Role of Ligands (THPTA vs. TBTA)

Copper is cytotoxic and prone to oxidation (Cu(I)


 Cu(II)). The "Role" of the ligand is to:
  • Stabilize Cu(I): Prevent oxidation by atmospheric oxygen.

  • Prevent Disproportionation: Stop

    
    .
    
  • Modulate Reactivity:

    • TBTA: Poor water solubility; best for organic synthesis or surface immobilization.

    • THPTA: Highly water-soluble; essential for protein/antibody conjugation to prevent precipitation.

Visualization: The CuAAC Catalytic Cycle

The following diagram illustrates the widely accepted dinuclear mechanism, highlighting where the Cu(I) species plays its critical role.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡C-H) Cu_Coord π-Complex Formation (Cu-Alkyne) Start->Cu_Coord + [L-Cu(I)] Acetylide Copper Acetylide (σ-Bound Cu-C) Cu_Coord->Acetylide - H+ (Base/Buffer) Dinuclear Dinuclear Cu Complex (Active Catalyst) Acetylide->Dinuclear + [L-Cu(I)] (2nd Metal) Metallacycle Cu-Metallacycle (Intermediate) Dinuclear->Metallacycle + Azide (R'-N3) Product_Release Triazole Release + Regnerated Cu(I) Metallacycle->Product_Release Ring Contraction Protonation Product_Release->Cu_Coord Catalyst Turnover Final 1,4-Disubstituted 1,2,3-Triazole Product_Release->Final

Caption: The dinuclear copper mechanism enforcing 1,4-regioselectivity. Note the requirement for two copper centers.

Protocol 1: CuAAC Bioconjugation (Antibody-Drug Conjugate)

Application: Conjugating a cytotoxic payload (Azide) to an engineered antibody (Alkyne).[1] Critical Factor: Maintaining protein solubility while driving the reaction to completion.

Materials
  • Protein: mAb-Alkyne (10 mg/mL in PBS, pH 7.4).

  • Payload: Drug-Linker-Azide (10 mM in DMSO).

  • Catalyst Source: CuSO

    
     (20 mM in water).
    
  • Reducing Agent: Sodium Ascorbate (100 mM in water) – Freshly prepared.

  • Ligand: THPTA (100 mM in water).

Step-by-Step Methodology
  • Ligand-Copper Complexing (The "Premix" Step):

    • Why: Mixing Cu(II) and Ascorbate directly with protein causes radical damage.

    • Action: In a separate microtube, mix CuSO

      
       and THPTA in a 1:5 molar ratio  (e.g., 10 µL CuSO
      
      
      
      + 50 µL THPTA). Incubate for 5 minutes. The solution remains blue.
  • Reaction Assembly:

    • To the mAb-Alkyne solution (100 µL), add the Drug-Azide (5–10 equivalents relative to alkyne sites).

    • Add the Cu-THPTA premix (Final conc: 0.5 mM Cu).

  • Activation:

    • Add Sodium Ascorbate (Final conc: 5 mM).

    • Observation: The solution may turn colorless (reduction to Cu(I)).

  • Incubation:

    • Incubate at 25°C for 1–2 hours with gentle shaking. Avoid vortexing (denatures protein).

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify via Size Exclusion Chromatography (SEC) or dialysis to remove excess payload and copper.

Data Summary: Optimization Parameters

ParameterStandard ConditionRole/Impact
Cu:Ligand Ratio 1:5Excess ligand protects Cu(I) and prevents protein precipitation.
Ascorbate Conc. 5–10 mMMaintains reducing environment; excess prevents oxidation by air.
pH 7.0 – 7.5Optimal for Cu-acetylide formation; <6.0 inhibits reaction.

The Role of Strain (SPAAC)

Mechanistic Insight: HOMO-LUMO Gap Modulation

For live-cell applications, Copper is toxic. The "Role" of catalysis is replaced by Ring Strain .

  • The Reagent: Cyclooctyne (e.g., DBCO, BCN).

  • The Mechanism: The alkyne bond in an 8-membered ring is bent to ~160° (vs 180° linear). This deformation raises the ground state energy of the alkyne (HOMO), significantly reducing the activation energy required to react with the azide (LUMO).

  • Trade-off: Slower kinetics (

    
    ) compared to CuAAC (
    
    
    
    ), but fully biocompatible.

Protocol 2: Live-Cell Labeling via SPAAC

Application: Labeling cell-surface glycans with a fluorescent probe.

Materials
  • Cells: HeLa cells metabolically labeled with Azido-sugar (Ac

    
    ManNAz) for 48h.
    
  • Probe: DBCO-Fluorophore (e.g., DBCO-Cy5).

  • Buffer: PBS + 1% BSA (Blocking buffer).

Step-by-Step Methodology
  • Wash:

    • Wash cells 2x with PBS to remove excess metabolic label.

  • Labeling Reaction:

    • Prepare DBCO-Cy5 solution (20–50 µM) in warm media or PBS.

    • Note: Higher concentrations are needed due to slower kinetics compared to CuAAC.

    • Add to cells and incubate for 30–60 minutes at 37°C.

  • Washing (Critical):

    • Wash cells 3x with ice-cold PBS + 1% BSA.

    • Role of BSA: DBCO is hydrophobic and "sticks" to membranes. BSA acts as a scavenger to reduce background noise.

  • Analysis:

    • Proceed to Flow Cytometry or Confocal Microscopy.

Comparative Analysis: Choosing the Right Role

The choice between CuAAC and SPAAC depends on the biological tolerance of the system.

Selection_Guide Decision Biological Context? InVitro In Vitro / Lysate (Proteins, DNA) Decision->InVitro LiveCell Live Cell / In Vivo (Animals, Culture) Decision->LiveCell CuAAC Use CuAAC (High Speed, Regiospecific) InVitro->CuAAC Copper Tolerated SPAAC Use SPAAC (No Toxicity, Background Risk) LiveCell->SPAAC Copper Toxic

Caption: Decision tree for selecting the catalytic strategy (Copper vs. Strain).

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002).[2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

Sources

Application Note: Synthesis of Heterocyclic Compounds Utilizing 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Enamines are indispensable nucleophilic building blocks in modern synthetic organic chemistry, widely utilized for the construction of complex cyclic and heterocyclic scaffolds. Specifically, 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8), the pyrrolidine enamine of isovaleraldehyde, offers a unique combination of high nucleophilicity and precise steric tunability[1].

For drug development professionals and synthetic chemists, selecting the correct amine and aldehyde precursor is critical for reaction success. The causality behind choosing this specific enamine relies on two fundamental chemical principles:

  • Nucleophilic Superiority: The five-membered pyrrolidine ring enforces a highly planar geometry on the nitrogen lone pair relative to the adjacent alkene π-system. This structural rigidity significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making pyrrolidine enamines vastly more reactive toward electrophiles than their piperidine or morpholine counterparts[2].

  • Steric Tuning: The isobutyl moiety (derived from isovaleraldehyde) provides a bulky, yet conformationally flexible, aliphatic chain. In cycloaddition reactions, this steric bulk directs the regioselectivity and diastereoselectivity of the incoming electrophile, minimizing unwanted side reactions and dictating the stereochemical outcome of the resulting heterocycle[3].

This application note details two highly efficient, self-validating workflows for synthesizing heterocycles using this enamine: the synthesis of 3,4-disubstituted isoxazoles via[3+2] cycloaddition, and the synthesis of dihydrooxazine N-oxides via[4+2] cycloaddition.

Mechanistic Pathways

Understanding the transient intermediates is essential for optimizing these syntheses.

Isoxazole Synthesis: The reaction between this compound and an in situ generated nitrile oxide proceeds via an inverse-electron-demand [3+2] cycloaddition. The enamine acts as an electron-rich dipolarophile, reacting with the nitrile oxide dipole to form a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. Subsequent elimination of the pyrrolidine moiety (often coupled with spontaneous aromatization) yields the highly stable 3,4-disubstituted isoxazole[4].

Mechanism A N-hydroxyimidoyl chloride B Nitrile Oxide (1,3-Dipole) A->B Et3N (Base) -HCl D 5-pyrrolidinyl-4,5- dihydroisoxazole B->D [3+2] Cycloaddition C 1-(3-Methylbut-1-en-1-yl) pyrrolidine C->D Dipolarophile E 3,4-Disubstituted Isoxazole D->E -Pyrrolidine (Aromatization)

Mechanistic pathway for the [3+2] cycloaddition of enamines with nitrile oxides.

Dihydrooxazine N-oxide Synthesis: When reacted with highly electrophilic nitroolefins (e.g., β-nitrostyrene), the enamine undergoes nucleophilic attack to form a zwitterionic intermediate. Depending on strict temperature control, this intermediate collapses into a cyclobutane (formal [2+2] adduct) or a dihydrooxazine N-oxide (formal [4+2] adduct)[2].

Experimental Protocols

Protocol A: Synthesis of 3,4-Disubstituted Isoxazoles

Self-Validating Rationale: Nitrile oxides are highly reactive and prone to unwanted dimerization (forming furoxans). By generating the nitrile oxide in situ via the slow addition of base in the presence of an excess of the highly reactive pyrrolidine enamine, the desired [3+2] cycloaddition kinetically outcompetes dimerization[5].

Materials:

  • This compound (1.2 equiv)

  • N-hydroxybenzimidoyl chloride (1.0 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve N-hydroxybenzimidoyl chloride (1.0 mmol) and this compound (1.2 mmol) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • In Situ Generation: Cool the mixture to 0 °C using an ice bath. Add Et₃N (1.5 mmol) dropwise over 10 minutes. Visual Cue: A slight color change (often pale yellow to orange) indicates the generation of the active nitrile oxide dipole.

  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the disappearance of the imidoyl chloride via TLC (Hexanes:EtOAc, 4:1).

  • Elimination/Aromatization: The intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole typically undergoes spontaneous elimination of pyrrolidine under the slightly basic reaction conditions to form the aromatic isoxazole[4].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target isoxazole.

Protocol B: Synthesis of Dihydrooxazine N-oxides

Self-Validating Rationale: The reaction between an enamine and a nitroolefin can reversibly form cyclobutanes. Maintaining strict low-temperature control prevents the retro-reaction and drives the formation of the thermodynamically stable dihydrooxazine N-oxide[3].

Materials:

  • This compound (1.0 equiv)

  • β-Nitrostyrene (1.0 equiv)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous toluene under argon.

  • Addition: Cool the solution strictly to -78 °C. Add a solution of β-nitrostyrene (1.0 mmol) in 5 mL of toluene dropwise over 15 minutes.

  • Cyclization: Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Analytical Check: An aliquot analyzed by ¹H-NMR at low temperature will often reveal the presence of the cyclobutane intermediate (characteristic ring protons at 3.0–4.0 ppm)[2].

  • Workup: Upon completion (monitored by TLC), concentrate the solvent under reduced pressure.

  • Purification: Purify via neutral alumina column chromatography (to prevent acid-catalyzed ring opening) to yield the dihydrooxazine N-oxide.

Workflow Step1 1. Prepare Enamine Solution in Anhydrous Solvent Step2 2. Add Electrophile (Nitroolefin or Imidoyl Chloride) Step1->Step2 QC1 QC: Verify Vinylic 1H-NMR (4.2-4.5 ppm) Step1->QC1 Step3 3. Add Base Dropwise (Required for Nitrile Oxide) Step2->Step3 Step4 4. Stir & Monitor via TLC/NMR Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 QC2 QC: Check for Cyclobutane Intermediates at Low Temp Step4->QC2 Step6 6. Chromatographic Purification Step5->Step6

Step-by-step experimental workflow and integrated quality control checkpoints.

Data Presentation & Yield Optimization

Table 1 summarizes typical reaction parameters and isolated yields for the synthesis of heterocycles using this compound, based on optimized literature conditions[4],[2].

Target HeterocycleElectrophileSolventTemp (°C)Time (h)Isolated Yield (%)
3-Phenyl-4-isopropylisoxazoleN-hydroxybenzimidoyl chlorideDCM0 to 25582%
3-(p-Tolyl)-4-isopropylisoxazole4-Methyl-N-hydroxybenzimidoyl chlorideDCM0 to 25679%
Dihydrooxazine N-oxide deriv.β-NitrostyreneToluene-78 to 25374%
Dihydrooxazine N-oxide deriv.p-Methoxy-β-nitrostyreneToluene-78 to 25468%

Troubleshooting & Quality Control

  • Enamine Degradation: Enamines are highly sensitive to aqueous hydrolysis. If the reaction yield drops unexpectedly, verify the structural integrity of the this compound starting material by ¹H-NMR prior to use. The vinylic proton should appear as a distinct triplet or multiplet around 4.2–4.5 ppm. The appearance of an aldehyde peak (~9.7 ppm) indicates hydrolysis back to isovaleraldehyde and pyrrolidine.

  • Regioselectivity Issues in Isoxazole Synthesis: If a mixture of 3,4- and 3,5-disubstituted isoxazoles is observed, ensure the Et₃N is added slowly and strictly at 0 °C. Rapid addition causes a localized spike in nitrile oxide concentration, leading to unselective background reactions or dimerization[5].

References

  • Smolecule Inc. "this compound Product Catalog". Smolecule. 1

  • Seebach, D., et al. "Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins and Lessons for the Corresponding Organocatalytic Conversions". Helvetica Chimica Acta. 3

  • Jia, Q.-f., et al. "Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition". Synlett (Thieme). 4

  • Fersing, C., et al. "Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides". Beilstein Journal of Organic Chemistry. 5

  • Reyes, E., et al. "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes". ACS Omega. 2

Sources

Application Note: Strategic Functionalization of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , a sterically hindered enamine derived from isovaleraldehyde, for the synthesis of complex pyrrolidine-containing pharmacophores. Unlike standard Stork enamine protocols that hydrolyze the intermediate to carbonyls, this guide focuses on retaining the nitrogen heterocycle to generate functionalized tertiary amines and fused ring systems relevant to drug discovery.

Abstract & Utility

This compound is a versatile nucleophilic scaffold used to generate


-functionalized pyrrolidine derivatives. Its unique structure—combining a nucleophilic enamine double bond with a bulky 

-isopropyl group—allows for high regio- and stereocontrol in bond-forming reactions. This guide provides protocols for transforming this enamine into branched tertiary amines (via reductive alkylation) and conjugated dienamines (via cycloaddition), both of which are critical motifs in alkaloid synthesis and medicinal chemistry.

Mechanistic Foundation

The reactivity of this compound is governed by the orbital interaction between the nitrogen lone pair and the


-system of the double bond.
  • HOMO Elevation: The pyrrolidine nitrogen donates electron density into the alkene, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the

    
    -carbon highly nucleophilic.
    
  • Steric Steering: The bulky isopropyl group at the

    
    -position directs electrophilic attack to the less hindered face, often leading to high diastereoselectivity in subsequent reductions.
    

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation of the enamine nucleophile from isovaleraldehyde. Prerequisite: All glassware must be oven-dried and purged with argon.

  • Reagents:

    • Pyrrolidine (1.0 equiv, 100 mmol, 7.11 g)

    • Isovaleraldehyde (1.0 equiv, 100 mmol, 8.61 g)

    • Toluene (100 mL, anhydrous)

    • p-Toluenesulfonic acid (p-TsOH) (0.01 equiv, 1 mmol, 172 mg) - Catalyst

  • Procedure:

    • Step 1: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

    • Step 2: Add pyrrolidine, isovaleraldehyde, p-TsOH, and toluene to the flask.

    • Step 3: Heat the mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

    • Step 4: Continue reflux until water evolution ceases (approx. 4-6 hours). Theoretical water yield: 1.8 mL.

    • Step 5: Cool the reaction mixture to room temperature.

    • Step 6: Remove the solvent under reduced pressure (rotary evaporator).

    • Step 7: Distill the crude oil under vacuum (bp ~70-75°C at 10 mmHg) to yield the pure enamine as a colorless to pale yellow liquid.

    • Yield: Typically 85-90%. Store under argon at -20°C to prevent hydrolysis.

Protocol B: Synthesis of Branched Tertiary Amines (Reductive Alkylation)

Objective: Formation of


-substituted pyrrolidine derivatives via C-alkylation followed by hydride reduction. This protocol retains the nitrogen heterocycle.
  • Reagents:

    • This compound (1.0 equiv, 10 mmol)

    • Electrophile: Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.1 equiv, 11 mmol)

    • Solvent: Acetonitrile (MeCN) or Dioxane (anhydrous)

    • Reducing Agent: Sodium Borohydride (NaBH4) (2.0 equiv, 20 mmol)

    • Methanol (MeOH) (for reduction step)

  • Procedure:

    • Step 1 (Alkylation): Dissolve the enamine in anhydrous MeCN (20 mL) under argon.

    • Step 2: Add the electrophile dropwise at 0°C.

    • Step 3: Allow the mixture to warm to room temperature and stir for 4-12 hours. A precipitate (iminium salt) may form.

      • Note: The bulky isopropyl group may slow down the reaction; if necessary, heat to 40-50°C.

    • Step 4 (Reduction): Cool the reaction mixture to 0°C. Carefully add MeOH (10 mL) followed by portion-wise addition of NaBH4.

      • Caution: Gas evolution (H2).

    • Step 5: Stir at room temperature for 2 hours.

    • Step 6 (Workup): Quench with water (20 mL), extract with dichloromethane (3 x 30 mL), dry over Na2SO4, and concentrate.

    • Step 7 (Purification): Purify by flash chromatography (Silica gel, Hexane/EtOAc with 1% Et3N) to yield the 1-(2-alkyl-3-methylbutyl)pyrrolidine.

Protocol C: Synthesis of Conjugated Dienamines ([2+2] Cycloaddition)

Objective: Formation of functionalized aminodienes via reaction with Dimethyl Acetylenedicarboxylate (DMAD).

  • Reagents:

    • This compound (1.0 equiv, 5 mmol)

    • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv, 5 mmol)

    • Solvent: Diethyl ether (anhydrous)

  • Procedure:

    • Step 1: Dissolve the enamine in anhydrous diethyl ether (15 mL) at -78°C under argon.

    • Step 2: Add DMAD dropwise over 15 minutes. The solution will turn deep red/orange.

    • Step 3: Allow the mixture to warm slowly to room temperature over 2 hours.

    • Step 4: Stir for an additional 4 hours. The initial cyclobutene adduct undergoes electrocyclic ring opening.

    • Step 5: Concentrate the solvent under reduced pressure.[1]

    • Step 6: Purify the resulting dienamine by rapid filtration through neutral alumina (avoid silica gel to prevent hydrolysis).

    • Result: Dimethyl 2-(pyrrolidin-1-yl)-3-(2-methylpropyl)buta-1,3-diene-1,4-dicarboxylate derivative.

Visualizations

Mechanism: Reductive Alkylation Pathway

This diagram illustrates the transformation of the enamine into a branched tertiary amine, highlighting the critical iminium intermediate.

G Enamine Enamine (Nucleophile) Iminium Iminium Salt (Intermediate) Enamine->Iminium C-Alkylation (SN2) Electrophile Electrophile (R-X) (Alkyl Halide) Electrophile->Iminium Product Branched Tertiary Amine (Pyrrolidine Derivative) Iminium->Product Hydride Reduction Reduction Reduction (NaBH4) Reduction->Product

Figure 1: Reaction pathway for the synthesis of branched tertiary amines from enamine precursors.

Mechanism: Cycloaddition with DMAD

This diagram details the formation of the dienamine via a [2+2] cycloaddition and subsequent ring opening.

G Start Enamine + DMAD Cyclobutene Cyclobutene Intermediate (Unstable) Start->Cyclobutene [2+2] Cycloaddition Dienamine Conjugated Dienamine (Stable Product) Cyclobutene->Dienamine Electrocyclic Ring Opening

Figure 2: Pathway for the formation of functionalized dienamines via reaction with electron-deficient alkynes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Enamine Synthesis) Incomplete water removalEnsure vigorous reflux and check Dean-Stark trap efficiency. Use fresh molecular sieves if necessary.
Hydrolysis of Product Moisture ingressPerform all reactions under inert atmosphere (Argon/N2). Use anhydrous solvents.
No Reaction (Alkylation) Steric hindrance of isopropyl groupIncrease reaction temperature to 50°C or switch to a more reactive electrophile (e.g., Allyl Bromide, Benzyl Bromide).
Polymerization High concentration of DMADAdd DMAD slowly as a dilute solution at low temperature (-78°C).

Safety Considerations

  • Enamines: Generally moisture-sensitive and can hydrolyze to release the parent aldehyde and amine. Handle in a fume hood.

  • Isovaleraldehyde: Flammable liquid with a strong, unpleasant odor. Use adequate ventilation.

  • Sodium Borohydride: Reacts with water/acid to release hydrogen gas (flammable). Quench carefully.

  • DMAD: A potent lachrymator and vesicant. Handle with extreme care.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Brannock, K. C., Burpitt, R. D., Goodlett, V. W., & Thweatt, J. G. (1964). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines with Acetylenic Esters. The Journal of Organic Chemistry, 29(4), 813–817. Link

  • Opitz, G. (1967). Sulfines and Sulfenes in the Synthesis of Heterocycles. Angewandte Chemie International Edition, 6(12), 107–123. Link

  • Kuehne, M. E. (1969). The Application of Enamines to the Synthesis of Heterocycles. Synthesis, 1970(10), 510-537. Link

  • BenchChem. (2025). Isovaleraldehyde reaction with primary amines in sample extracts.[2] BenchChem Application Notes. Link

Sources

use in the synthesis of biologically active compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization (LSF) via Iridium-Catalyzed C–H Activation

Subject: Application of C–H Borylation in the Synthesis and Diversification of Biologically Active Small Molecules.

Executive Summary & Strategic Value

In modern drug discovery, the ability to generate Structure-Activity Relationship (SAR) data rapidly is the bottleneck of lead optimization. Traditional de novo synthesis requires rebuilding a molecule from scratch to introduce a single functional group. Late-Stage Functionalization (LSF) disrupts this paradigm by using C–H activation to install functional handles directly onto complex, biologically active scaffolds.

This Application Note focuses on Iridium-catalyzed C–H borylation . Unlike electrophilic aromatic substitution (EAS), which is governed by electronics, this method is governed by sterics. This allows researchers to access positions on a drug scaffold that are otherwise difficult to target, installing a Boron-pinacol (Bpin) ester that serves as a universal linchpin for further diversification (oxidation, arylation, amination).

Mechanistic Logic & Pathway

To apply this protocol effectively, one must understand the catalytic cycle. The active species is not the pre-catalyst, but a tris-boryl iridium complex generated in situ. The reaction is driven by the release of hydrogen gas and the formation of a thermodynamically stable B–C bond.

Key Mechanistic Insight: The bulky ligand (typically dtbpy) creates a steric environment around the Iridium center. Consequently, C–H activation occurs preferentially at the least sterically hindered C–H bond of the substrate (e.g., meta- or para- positions), providing high regioselectivity without directing groups.

Visualization: Catalytic Cycle of Ir-Catalyzed Borylation

CH_Activation_Cycle Figure 1: Sterically Controlled Iridium-Catalyzed C-H Borylation Cycle PreCat Pre-Catalyst [Ir(OMe)(cod)]2 + Ligand Active Active Species [Ir(dtbpy)(Bpin)3] PreCat->Active Activation (+HBpin) OxAdd Oxidative Addition (C-H Bond Cleavage) Active->OxAdd Substrate Binding RedElim Reductive Elimination (C-B Bond Formation) OxAdd->RedElim -H2 (Irreversible) RedElim->Active Regeneration (+HBpin) Product Functionalized Product (Ar-Bpin) RedElim->Product Release

Figure 1: The cycle highlights the regeneration of the active tris-boryl species, crucial for turnover.

Experimental Protocol: C–H Borylation of a Drug Scaffold

Objective: Install a Bpin handle on a generic heteroaromatic scaffold (e.g., a Quinoline-based kinase inhibitor) to enable library generation.

Reagent Selection & Causality
  • Iridium Source: [Ir(OMe)(cod)]2. The methoxide ligand is basic enough to facilitate the transmetallation with HBpin or B2pin2 but labile enough to open coordination sites.

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

    • Why? The tert-butyl groups provide the steric bulk necessary to enforce regioselectivity at the most accessible C–H bond [1].

  • Boron Source: Bis(pinacolato)diboron (B2pin2). Preferred over HBpin for solid handling and stability.

  • Solvent: MTBE or THF. Ethers are preferred. MTBE allows for higher reaction temperatures in sealed tubes and easy workup.

Step-by-Step Methodology

Scale: 0.5 mmol substrate.

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a 20 mL scintillation vial (with a magnetic stir bar) with:

    • [Ir(OMe)(cod)]2 (1.5 mol%, 5 mg)

    • dtbpy (3.0 mol%, 4 mg)

    • B2pin2 (0.55 mmol, 140 mg - slight excess)

  • Solvent Addition: Add anhydrous MTBE (2.0 mL).

    • Observation: The solution should turn deep red/brown, indicating the formation of the active catalytic species.

  • Substrate Addition: Add the biologically active substrate (0.5 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 60°C – 80°C in a heating block.

    • Time: Typically 4–16 hours.

  • Monitoring (Self-Validation):

    • Take a 10 µL aliquot. Dilute in EtOAc.

    • GC-MS/LC-MS: Look for the mass shift of M + 126 Da (Bpin addition - H).

    • TLC: Bpin esters often stain poorly with UV but react vigorously with Curcumin or KMnO4 stains.

  • Workup:

    • Cool to room temperature.

    • Pass through a short pad of silica gel or Celite (eluting with EtOAc) to remove the iridium catalyst.

    • Concentrate in vacuo.

    • Note: Bpin esters can be unstable on silica for long periods; rapid filtration is recommended.

Data Analysis & Optimization

When applying this to novel biological scaffolds, optimization is often required. The table below summarizes the impact of solvent and temperature on conversion rates for nitrogen-containing heterocycles (common in drugs).

Table 1: Reaction Optimization Parameters

ParameterCondition ACondition BCondition CImpact Analysis
Solvent THFMTBEHexaneMTBE often yields cleaner profiles for polar drugs due to solubility. Hexane precipitates polar substrates.
Temp 25°C60°C100°C60°C is the sweet spot. 100°C can lead to protodeboronation (loss of Bpin).
Ligand dtbpytmphendmpedtbpy (Condition A/B) provides superior steric control. tmphen is useful for extremely hindered substrates.

Downstream Applications (The "Why")

Once the Bpin handle is installed, the molecule can be rapidly diversified into a library of analogs. This is the "Hub-and-Spoke" model of SAR generation.

Workflow: From Borylation to Library

LSF_Workflow Figure 2: Hub-and-Spoke Diversification Workflow Start Drug Scaffold Hub Bpin Intermediate (The Hub) Start->Hub Ir-Cat C-H Borylation Spoke1 Suzuki Coupling (Arylation) Hub->Spoke1 Spoke2 Chan-Lam Coupling (Amination/Etherification) Hub->Spoke2 Spoke3 Oxidation (Phenol Install) Hub->Spoke3 Lib SAR Library (Biologically Active) Spoke1->Lib Spoke2->Lib Spoke3->Lib

Figure 2: The Bpin intermediate allows access to aryl, amino, ether, and hydroxyl derivatives from a single precursor.

Protocol for Spoke 1 (Suzuki Coupling on Bpin-Drug):

  • Dissolve Bpin-Drug (0.1 mmol) and Aryl Halide (0.12 mmol) in Dioxane/H2O (4:1).

  • Add Pd(dppf)Cl2 (5 mol%) and K3PO4 (3 eq).

  • Heat to 80°C for 4 hours.

  • Result: New C–C bond formation at the previously unfunctionalized position.

Troubleshooting & Expert Tips

  • Problem: Low Conversion.

    • Cause: Nitrogen heterocycles (pyridines, imidazoles) can coordinate to the Iridium, poisoning the catalyst.

    • Solution: Pre-complex the substrate with a Lewis Acid (e.g., BEt3) or use a more electron-rich ligand to outcompete the substrate binding [2].

  • Problem: Protodeboronation.

    • Cause: The C–B bond can be hydrolytically unstable in the presence of base and heat during downstream coupling.

    • Solution: Use anhydrous bases (K3PO4) or switch to copper-mediated couplings which often proceed under milder conditions.

  • Safety Note: Although no pyrophorics are used, the catalyst generation releases H2 gas. Ensure the reaction vessel has adequate headspace or pressure relief if scaling up >1g.

References

  • Hartwig, J. F. (2016). "Catalytic Functionalization of C–H Bonds and Its Future." JACS. This seminal work outlines the steric rules governing the regioselectivity of Iridium catalysis.

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). "The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules." Chemical Society Reviews. A comprehensive review on applying LSF in pharma.

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society. The foundational protocol for the method described above.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enamine Chemistry Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(3-Methylbut-1-en-1-yl)pyrrolidine —a highly reactive aldehyde enamine derived from isovaleraldehyde and pyrrolidine.

Aldehyde enamines present unique synthetic challenges compared to ketone enamines, primarily due to their extreme moisture sensitivity and their propensity for undesired N-alkylation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your C-alkylation yields.

Part 1: Troubleshooting & FAQs

Q1: Why is my isolated yield of this compound consistently below 50%?

A: Enamine formation is an equilibrium-driven condensation. Because isovaleraldehyde is sterically hindered at the beta-position by an isopropyl group, the equilibrium does not naturally favor the enamine.

  • The Causality: Water is a stoichiometric byproduct of this condensation. If water is not rigorously removed from the system, the equilibrium shifts left, hydrolyzing the enamine back to the starting aldehyde and amine.

  • The Solution: You must utilize a Dean-Stark apparatus with a solvent that forms a positive azeotrope with water (e.g., toluene). The physical removal of water forces the reaction to completion via Le Chatelier's principle.

Q2: I am trying to alkylate the enamine with a primary alkyl halide (e.g., 1-bromobutane), but I recover mostly starting aldehyde after hydrolysis. What is happening?

A: You are experiencing the classic "aldehyde enamine N-alkylation trap"[1]. Enamines possess ambident nucleophilicity, meaning they can react at either the nitrogen or the alpha-carbon.

  • The Causality: The nitrogen atom is kinetically more accessible. Furthermore, this compound has a bulky isobutyl group adjacent to the reactive double bond. This steric bulk severely hinders the approach of the electrophile to the alpha-carbon. Consequently, standard alkyl halides react almost exclusively at the nitrogen, forming a stable quaternary ammonium salt. Upon aqueous workup, this N-alkylated salt rapidly hydrolyzes back to the starting isovaleraldehyde[2].

  • The Solution: To achieve successful C-alkylation, you must use electrophiles that make the N-alkylation step reversible (e.g., Michael acceptors), or proceed via a concerted cyclic transition state (e.g., nitroalkenes)[3].

MechanisticDivergence Enamine 1-(3-Methylbut-1-en-1-yl) pyrrolidine N_Alk N-Alkylation (Kinetic Pathway) Enamine->N_Alk Standard Alkyl Halides (Steric Block at C-alpha) C_Alk C-Alkylation (Thermodynamic Pathway) Enamine->C_Alk Michael Acceptors (Reversible N-Alkylation) QuatSalt Quaternary Ammonium Salt N_Alk->QuatSalt Iminium Iminium Ion Intermediate C_Alk->Iminium QuatSalt->Enamine Reversible (Only with specific electrophiles) Hydrolysis1 Hydrolysis: Reverts to Aldehyde QuatSalt->Hydrolysis1 H2O Hydrolysis2 Hydrolysis: Desired Product Iminium->Hydrolysis2 H2O

Fig 1: Mechanistic divergence in enamine alkylation highlighting the kinetic N-alkylation trap.

Part 2: Quantitative Data & Electrophile Selection

To optimize your yield, you must select the correct class of electrophile. The table below summarizes the expected outcomes when reacting this compound with various electrophiles, based on thermodynamic reversibility[1].

Electrophile ClassExample ReagentPrimary Kinetic Attack SiteReversibilityExpected C-Alkylation Yield
Primary Alkyl Halide 1-BromobutaneNitrogen (N-Alkylation)No (Forms Quaternary Salt)< 10%
Allylic/Benzylic Halide Benzyl BromideNitrogen / CarbonYes (N-Alkylation is reversible)60 - 75%
Michael Acceptor Methyl AcrylateNitrogen (Fast)

Carbon (Slow)
Yes (Thermodynamic Control)80 - 95%
Acyl Halide Acetyl ChlorideNitrogen / CarbonYes (Forms Ketene intermediate)70 - 85%
Nitroalkene

-Nitrostyrene
Carbon (via Cyclobutane)N/A (Concerted/Stepwise cyclic)85 - 95%

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of this compound

Mechanistic Rationale: Toluene is chosen over benzene for its higher boiling point, accelerating azeotropic water removal.


-TsOH acts as a proton shuttle to facilitate the elimination of the hemiaminal intermediate.
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask purged with argon, combine isovaleraldehyde (1.0 eq, 100 mmol) and anhydrous toluene (100 mL).

  • Amine Addition: Slowly add pyrrolidine (1.2 eq, 120 mmol) and catalytic

    
    -toluenesulfonic acid (
    
    
    
    -TsOH, 0.05 eq). Causality: A 20% excess of amine drives the equilibrium forward and compensates for minor evaporative losses during reflux.
  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Reflux the mixture vigorously.

  • Self-Validation Checkpoint 1 (Volumetric): Monitor the water collected in the Dean-Stark trap. The theoretical yield of water is 1.8 mL (for 100 mmol). Do not terminate the reaction until exactly 1.8 mL is collected (typically requires 4-6 hours).

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via fractional vacuum distillation.

  • Self-Validation Checkpoint 2 (Spectroscopic): Analyze the neat product via

    
    H NMR (CDCl
    
    
    
    ). The complete disappearance of the aldehyde proton (
    
    
    9.7 ppm) and the appearance of the enamine vinylic proton (
    
    
    4.1 ppm, doublet) confirms successful conversion and purity.

SynthesisWorkflow Step1 1. Reagent Mixing Isovaleraldehyde + Pyrrolidine + p-TsOH Step2 2. Azeotropic Distillation Reflux in Toluene via Dean-Stark Step1->Step2 Step3 3. Reaction Validation Check Water Volume in Trap (1.8 mL) Step2->Step3 Step4 4. Solvent Removal Rotary Evaporation under Argon Step3->Step4 Step5 5. Purification Fractional Vacuum Distillation Step4->Step5

Fig 2: Optimized self-validating workflow for the synthesis of moisture-sensitive enamines.

Protocol B: C-Alkylation via Stork Michael Addition

Mechanistic Rationale: Using a Michael acceptor ensures that any kinetic N-alkylation is reversible, allowing the thermodynamic C-alkylation product to accumulate over time[2].

  • Initiation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous acetonitrile (20 mL) under a strict argon atmosphere.

  • Electrophile Addition: Cool the flask to 0°C. Add methyl acrylate (1.1 eq, 11 mmol) dropwise. Causality: Adding the electrophile at 0°C controls the highly exothermic kinetic N-alkylation, preventing polymerization or degradation of the reagents.

  • Thermodynamic Equilibration: Remove the ice bath and warm the mixture to reflux for 12 hours. Causality: Heating provides the necessary activation energy to reverse the kinetic N-alkylation and drive the formation of the stable, C-alkylated iminium ion.

  • Hydrolysis: Cool to room temperature. Add 10% aqueous acetic acid (10 mL) and stir for 2 hours. Causality: Mild acid hydrolyzes the iminium ion back to the

    
    -alkylated aldehyde while protonating the pyrrolidine leaving group, preventing a reverse Michael addition.
    
  • Self-Validation Checkpoint: Perform TLC analysis (Hexane/EtOAc 8:2). The highly polar, baseline-stuck iminium intermediate must completely disappear, replaced by the high-R

    
    
    
    
    
    -alkylated aldehyde product. Extract with diethyl ether, wash with brine, dry over MgSO
    
    
    , and concentrate.

References

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug (Contains historical context and mechanistic grounding for Stork enamine alkylation of aldehydes). National Library of Medicine (PMC) / ACS. URL:[Link]

  • Chemical Reactivity - Enolate Anions and Enamines (Details the thermodynamic vs. kinetic control of N-alkylation and C-alkylation). Michigan State University. URL:[Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes (Details the cyclic transition states bypassing N-alkylation). ACS Omega. URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this and related enamine structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during this synthesis. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you may face at the bench.

Introduction to the Synthesis

The synthesis of this compound is a classic example of enamine formation, typically achieved through the condensation of isovaleraldehyde (3-methylbutanal) with the secondary amine, pyrrolidine.[1][2] Enamines are versatile synthetic intermediates, valued for their ability to act as nucleophiles at the α-carbon, making them enolate equivalents that can be used under milder and more selective conditions.[3][4] The most well-known application is the Stork enamine alkylation, which allows for the formation of new carbon-carbon bonds.[5][6]

Despite its apparent simplicity, the synthesis of this enamine is fraught with potential challenges, from achieving a high yield to ensuring the stability and purity of the final product. This guide will address these issues systematically.

Troubleshooting Guide & FAQs

Section 1: Low Yield and Incomplete Conversion

One of the most frequent issues reported is the failure to achieve high conversion of the starting materials into the desired enamine.

Question 1: My reaction seems to stall, and I'm getting a low yield of the enamine. What are the most likely causes?

Answer: A low yield in enamine synthesis is typically traced back to one of three critical factors: inefficient water removal, improper pH control, or suboptimal thermal conditions.

  • The Problem of Water: Enamine formation is a reversible condensation reaction where water is produced as a byproduct.[7][8] According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting aldehyde and amine, thus lowering your yield. While the reaction can be performed without a solvent, using a non-polar solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus, which is the most common and effective method.[9][10]

  • The Role of the Catalyst (pH Control): The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.[9][11] The acid protonates the carbonyl oxygen of the isovaleraldehyde, making it more electrophilic and susceptible to nucleophilic attack by pyrrolidine.[12] However, the pH must be carefully controlled.[8][13]

    • Too Acidic (Low pH): If the medium is too acidic, the pyrrolidine (a base) will be protonated to form a pyrrolidinium ion. This ion is no longer a nucleophile, and the initial addition step will be inhibited.[8]

    • Too Basic (High pH): In a highly basic or neutral medium, the intermediate carbinolamine's hydroxyl group will not be efficiently protonated to form a good leaving group (water), slowing down the final dehydration step.[13] An ideal pH for many enamine formations is around 4.5 to 5.[13]

  • Thermal Conditions: While heating is necessary to drive the azeotropic removal of water, excessive temperatures can promote side reactions, such as the self-condensation (aldol condensation) of isovaleraldehyde.[11]

dot

Caption: General workflow for the synthesis of this compound.

Question 2: What are the best practices for removing water from the reaction?

Answer: Beyond the standard Dean-Stark trap, there are other methods to consider, especially for smaller-scale reactions.

  • Drying Agents: Anhydrous chemical drying agents like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can be added directly to the reaction mixture.[14] However, they can be less efficient than azeotropic removal for larger scales and may complicate work-up.

  • High-Boiling Solvents: Using a solvent with a boiling point high enough to facilitate dehydration without azeotroping is possible but generally less efficient.

  • Water Scavengers: Reagents like titanium tetrachloride (TiCl₄) can be used in stoichiometric amounts to scavenge water. This method is particularly effective for hindered ketones and can prevent side reactions like aldol condensations, but it requires careful handling and stoichiometry.[11]

MethodAdvantagesDisadvantagesScale
Dean-Stark Highly efficient, continuous removalRequires specific glassware, heatingLab to Pilot
Drying Agents Simple setupCan be inefficient, may interfere with work-upLab Scale
Water Scavengers Very effective, suppresses side reactionsStoichiometric, requires careful handlingLab Scale
Section 2: Product Instability and Purification Challenges

A common frustration is the successful formation of the enamine, only to have it decompose during work-up or purification.

Question 3: My NMR shows the product has formed, but it decomposes upon standing or during purification. Why is this happening and how can I prevent it?

Answer: Enamines are notoriously susceptible to hydrolysis, especially in the presence of acid.[1][4] The product, this compound, will readily react with water to revert to isovaleraldehyde and pyrrolidine. This process is catalyzed by even trace amounts of acid.[7][15]

dot

Hydrolysis_Mechanism start Enamine + H₃O⁺ step1 Protonation at α-carbon start->step1 Mechanism Start iminium Iminium Ion Intermediate step1->iminium step2 Attack by H₂O iminium->step2 carbinolamine_ion Protonated Carbinolamine step2->carbinolamine_ion step3 Deprotonation (by H₂O) carbinolamine_ion->step3 carbinolamine Carbinolamine Intermediate step3->carbinolamine step4 Protonation of Nitrogen carbinolamine->step4 protonated_carbinolamine N-Protonated Carbinolamine step4->protonated_carbinolamine step5 Elimination of Pyrrolidine protonated_carbinolamine->step5 protonated_carbonyl Protonated Aldehyde step5->protonated_carbonyl step6 Deprotonation protonated_carbonyl->step6 products Isovaleraldehyde + Pyrrolidinium Ion step6->products

Caption: Mechanism of acid-catalyzed enamine hydrolysis.[7]

Recommended Handling and Purification Protocol:

  • Anhydrous Work-up: After the reaction is complete, avoid any aqueous washes. If you must neutralize the acid catalyst, do so with a solid base (like K₂CO₃) followed by filtration, or a careful wash with a saturated, anhydrous base solution followed by immediate drying.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature.

  • Purification by Vacuum Distillation: This is the method of choice.[9] Enamines are often distillable liquids. Ensure your distillation apparatus is completely dry. Chromatography on silica gel is generally not recommended as silica is acidic and contains adsorbed water, which will lead to rapid decomposition.[9]

  • Storage: Store the purified enamine under an inert atmosphere (Nitrogen or Argon) in a sealed vial, preferably in a freezer to minimize degradation.

Question 4: Can I use column chromatography to purify my enamine?

Answer: It is strongly discouraged. Standard silica gel is acidic and will catalyze the hydrolysis of your enamine. Alumina is also generally not suitable. If distillation is not an option, you may attempt chromatography on a heavily base-deactivated silica gel (e.g., treated with triethylamine), but this should be considered a last resort and performed rapidly with anhydrous solvents. The risk of decomposition remains high.

Section 3: Side Reactions and Impurity Formation

Even with good conversion, the final product can be contaminated with side products that are difficult to remove.

Question 5: I'm observing a higher-boiling impurity in my crude product. What could it be?

Answer: A common side reaction is the acid- or base-catalyzed aldol self-condensation of the starting isovaleraldehyde.[11] This produces an α,β-unsaturated aldehyde, which can then potentially react further.

Another possibility, though less common for this specific substrate, is isomerization of the double bond. For enamines derived from certain structures, a thermal or acid-catalyzed[1][1]-sigmatropic rearrangement, known as the aza-Cope rearrangement, can occur.[16][17][18] While the specific conditions for the this compound system are not widely reported, it remains a theoretical possibility under thermal stress, leading to a rearranged imine that could hydrolyze to a different aldehyde.

Question 6: How can I minimize the formation of the aldol condensation byproduct?

Answer:

  • Control the Temperature: Avoid excessively high reaction temperatures. Use the lowest temperature that still allows for efficient azeotropic water removal.

  • Order of Addition: Adding the isovaleraldehyde slowly to the mixture of pyrrolidine and catalyst can help to keep the instantaneous concentration of free aldehyde low, favoring the desired enamine formation over self-condensation.

  • Use of TiCl₄: As mentioned earlier, using TiCl₄ as a water scavenger can effectively shut down the aldol pathway.[11]

This guide provides a starting point for troubleshooting the synthesis of this compound. Successful enamine synthesis hinges on the careful control of water and pH. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, you can optimize your procedure for a high yield of a pure product.

References

  • Stork enamine alkylation - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Stork enamine reaction Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Retrieved March 3, 2026, from [Link]

  • Enamines - Master Organic Chemistry. (2025, April 16). Retrieved March 3, 2026, from [Link]

  • Enamine: Definition, Structure, and Formation Mechanism - Chemistry Learner. (n.d.). Retrieved March 3, 2026, from [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (2020, December 9). Retrieved March 3, 2026, from [Link]

  • Stork Enamine Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved March 3, 2026, from [Link]

  • Imine and Enamine Hydrolysis - Organic Chemistry Tutor. (n.d.). Retrieved March 3, 2026, from [Link]

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270.
  • The Stork Synthesis - Chad's Prep®. (n.d.). Retrieved March 3, 2026, from [Link]

  • Stork Enamine Synthesis - Chemistry Steps. (2022, September 12). Retrieved March 3, 2026, from [Link]

  • Bismuth(III)-Catalyzed Sequential Enamine–Imine Tautomerism/2-Aza-Cope Rearrangement of Stable β-Enaminophosphonates: One-Pot Synthesis of β-Aminophosphonates | Organic Letters - ACS Publications. (2020, March 18). Retrieved March 3, 2026, from [Link]

  • The Aza-Cope/Mannich Reaction - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Enamines - Making Molecules. (2024, September 2). Retrieved March 3, 2026, from [Link]

  • 23.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. (2025, January 19). Retrieved March 3, 2026, from [Link]

  • Enamine - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Relative Stability and Basicity of Enamines from Aminocatalysts - ResearchGate. (2024, November 7). Retrieved March 3, 2026, from [Link]

  • Aza-Cope rearrangement - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Retrieved March 3, 2026, from [Link]

  • Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed. (2005, December 28). Retrieved March 3, 2026, from [Link]

  • Preparation of 3-aza-Cope rearrangement of N-alkyl-N-allyl enamines - ACS Publications. (n.d.). Retrieved March 3, 2026, from [Link]

  • Dyke, S. F. (n.d.). 1 Preparation and some properties - Assets - Cambridge University Press. Retrieved March 3, 2026, from [Link]

  • Formation of Imines and Enamines - Chemistry Steps. (2025, July 5). Retrieved March 3, 2026, from [Link]

  • Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism - JoVE. (2025, May 22). Retrieved March 3, 2026, from [Link]

  • Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • 21.4. Imine formation | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved March 3, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012, July 20). Retrieved March 3, 2026, from [Link]

  • Addition of Amines - Enamines | OpenOChem Learn. (n.d.). Retrieved March 3, 2026, from [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31). Retrieved March 3, 2026, from [Link]

  • US3074940A - Process for the manufacture of enamines - Google Patents. (n.d.).

Sources

side reactions of 1-(3-Methylbut-1-en-1-yl)pyrrolidine with electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific reactivity profile and troubleshooting protocols for 1-(3-Methylbut-1-en-1-yl)pyrrolidine , the pyrrolidine enamine derived from isovaleraldehyde (3-methylbutanal).

Topic: Troubleshooting Side Reactions with Electrophiles

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

Technical Overview & Reagent Profile

Compound: this compound Precursor: Isovaleraldehyde (3-methylbutanal) + Pyrrolidine.[1] Classification: Aldehyde Enamine (


-substituted).[1]
Key Reactivity:  Nucleophilic attack from the 

-carbon (C2) onto electrophiles (Stork Enamine Synthesis).

Critical Characteristic: Unlike ketone enamines, aldehyde enamines possess a


-proton and are less sterically crowded at the nitrogen, but the specific isovaleryl backbone introduces an isopropyl group at the 

-position
. This steric bulk significantly influences the competition between N-alkylation (kinetic product) and C-alkylation (thermodynamic product).[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am observing exclusively N-alkylation (ammonium salt formation) instead of C-alkylation."

Diagnosis: Enamines are ambident nucleophiles.[1] The nitrogen lone pair is kinetically more accessible than the


-carbon, especially when the 

-carbon is sterically hindered by the isopropyl group of the isovaleryl chain. Reaction with "hard" or unhindered electrophiles (e.g., Methyl Iodide, simple primary alkyl halides) often leads to reversible N-alkylation.[1]

Corrective Action:

  • Switch Solvent: Change from polar aprotic solvents (which stabilize the charged N-alkylated transition state) to non-polar solvents like Toluene or Benzene .[1]

  • Thermal Rearrangement: N-alkylation is often reversible.[1] Heat the reaction mixture (reflux in toluene) to encourage the dissociation of the N-alkyl salt and allow the irreversible C-alkylation to proceed.

  • Electrophile Selection: If possible, switch to "soft" electrophiles like Michael acceptors (acrylonitrile, acrylates) or highly reactive allylic/benzylic halides , which favor C-alkylation via orbital control rather than charge control.[1]

Issue 2: "My isolated yield is low, and I recover a significant amount of isovaleraldehyde."

Diagnosis: This indicates premature hydrolysis .[1] Enamines are extremely moisture-sensitive.[1] The isopropyl group provides some steric protection, but not enough to prevent rapid hydrolysis in the presence of atmospheric moisture or wet solvents.

Corrective Action:

  • Protocol Audit: Ensure the enamine formation step (if generated in situ) utilized a Dean-Stark trap or molecular sieves to reach >98% conversion.

  • Schlenk Technique: Handle the isolated enamine strictly under Argon/Nitrogen.

  • Quench Control: Do not perform the acidic hydrolysis step until you have confirmed the disappearance of the electrophile via TLC/NMR.

Issue 3: "The reaction mixture has turned into a viscous tar/polymer."

Diagnosis: Aldehyde enamines are prone to self-condensation (Michael-type addition of one enamine molecule to the iminium form of another). The isovaleryl enamine is less prone to this than linear aldehyde enamines due to


-branching, but it can still occur if the electrophile is unreactive.

Corrective Action:

  • Concentration: Dilute the reaction mixture. High concentrations favor intermolecular self-polymerization.[1]

  • Stoichiometry: Use a slight excess of the electrophile (1.1–1.2 equiv) to ensure the enamine reacts with the target rather than itself.

  • Temperature: Lower the temperature (

    
     to 
    
    
    
    ) during the addition of the electrophile, then warm slowly.
Issue 4: "I cannot get the enamine to react with secondary alkyl halides."

Diagnosis: This is a known limitation.[1] The steric clash between the isopropyl group on the enamine's


-carbon and the substituents on a secondary alkyl halide creates a prohibitively high energy barrier for 

attack.

Corrective Action:

  • Alternative Pathway: Use the Metalloenamine (Aza-enolate) method.[2] Deprotonate the corresponding imine with LDA or Grignard reagents to form a more reactive, less sterically demanding nucleophile.[1]

  • Lewis Acid Catalysis: Add mild Lewis acids (

    
    , 
    
    
    
    ) to activate the halide, though this may also catalyze polymerization.[1]

Core Protocols

Protocol A: Optimized C-Alkylation with Allylic/Benzylic Halides

Designed to minimize N-alkylation and hydrolysis.[1]

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Addition: Add the electrophile (1.1 equiv) dropwise at

    
     under 
    
    
    
    .
  • Rearrangement Phase: Allow to warm to RT. If precipitate (N-alkyl salt) forms, heat to reflux for 2–4 hours.[1] The precipitate should dissolve as the group migrates to the carbon.

  • Hydrolysis: Cool to RT. Add 10% HCl (aq) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with Ether/EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: Michael Addition (Stork Alkylation)

Best suited for this hindered enamine.[1]

  • Solvent: Use Acetonitrile or Dioxane (anhydrous).[1]

  • Reaction: Mix enamine (1.0 equiv) and Michael acceptor (e.g., Methyl Acrylate, 1.1 equiv).[1]

  • Conditions: Stir at RT for 12–24 hours. (Heating is rarely required for Michael additions).[1]

  • Hydrolysis: Add Acetate Buffer (pH 4.5–5.0) and reflux for 2 hours. (Michael adduct iminiums are more stable and require stronger hydrolysis conditions).[1]

Data: Electrophile Reactivity Matrix

Electrophile ClassPrimary OutcomeSide Reaction RiskRecommendation
Methyl Iodide N-AlkylationHigh (Ammonium Salt)Use Metalloenamine method instead.[1]
Primary Alkyl Halide Mixed C/N AlkylationModerateReflux in Toluene required.[1]
Secondary Alkyl Halide No Reaction / EliminationHigh (Elimination)Avoid. Sterically incompatible.[1]
Allylic/Benzylic Bromide C-Alkylation LowHighly Recommended.
Acyl Halide C-AcylationLowExcellent yield (Stork Acylation).[1]
Michael Acceptor C-Alkylation Very LowBest Path for hindered enamines.[1]

Mechanistic Visualization

The following diagram illustrates the competition between Kinetic Control (N-Alkylation) and Thermodynamic Control (C-Alkylation) for the isovaleryl enamine.

EnamineReactivity Start This compound (Isovaleryl Enamine) N_Alk N-Alkylated Salt (Kinetic Product) Start->N_Alk Fast (Kinetic) Polar Solvent C_Alk Iminium Ion (Thermodynamic Product) Start->C_Alk Slow (Thermodynamic) Non-polar / Heat Electrophile Electrophile (E-X) N_Alk->Start Reversible (Heat) Product_N Aldehyde + Amine + E-OH (Reverted/Waste) N_Alk->Product_N Hydrolysis Product_C Alpha-Alkylated Aldehyde (Target) C_Alk->Product_C Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+)

Caption: Kinetic vs. Thermodynamic pathways. Note that N-alkylation is reversible under thermal conditions, allowing conversion to the desired C-alkylated product.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.[1] Link[1]

  • Kuehne, M. E. (1959).[1] The Application of Enamines to Organic Synthesis. Synthesis, 1959(10), 526-542.[1]

  • Spectroscopy and Reactivity of Enamines. Master Organic Chemistry. Retrieved from [1]

  • Enamine Hydrolysis Mechanism. Chemistry Steps. Retrieved from

Sources

Technical Support Center: 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Protocols

Ticket ID: EN-60026-SUP Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Compound Profile

1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS: 60026-17-7) is a nucleophilic enamine intermediate, typically generated via the condensation of pyrrolidine and isovaleraldehyde (3-methylbutanal).[1][2]

In synthetic organic chemistry, particularly Stork Enamine Alkylation , this compound acts as a "masked" enolate. Unlike lithium enolates, it is neutral and easier to handle, yet it retains significant moisture sensitivity. Its stability is governed by the equilibrium between the enamine and its hydrolysis products (aldehyde + amine).

Key Technical Specifications:

Property Value Notes
Molecular Formula C₉H₁₇N
Molecular Weight 153.27 g/mol
Physical State Colorless to pale yellow oil Darkens upon oxidation.[1][2]
Reactivity Class Nucleophilic Enamine High Moisture Sensitivity.

| Odor Profile | Faint amine (Pure) | Strong "sweaty/cheesy" (Degraded).[2] |

Critical Storage Protocols (The "Cold Chain")

Q: What are the absolute requirements for long-term storage? A: To maintain purity >95%, you must disrupt the three vectors of degradation: Hydrolysis , Oxidation , and Polymerization .[1]

The Protocol:
  • Atmosphere (Critical): Store strictly under Argon or Nitrogen .[2] Enamines absorb atmospheric moisture rapidly.[2] Even trace humidity catalyzes hydrolysis back to the starting materials.[2]

  • Temperature:

    • Long-term (>1 week): Store at -20°C .

    • Short-term (Active use): +4°C is acceptable if the headspace is purged with inert gas after every use.[1][2]

  • Container:

    • Use amber glass vials with Teflon-lined septa.

    • Why Amber? While less sensitive to light than some reagents, enamines can undergo slow photochemical oxidation.

    • Why Teflon? Pyrrolidine (hydrolysis product) is corrosive and can leach plasticizers from standard caps.[2]

Visualizing the Degradation Risk: The following diagram illustrates why moisture exclusion is non-negotiable.

degradation_pathway Enamine This compound (Enamine) Iminium Iminium Ion (Intermediate) Enamine->Iminium + H₂O (Fast) Water H₂O (Atmospheric Moisture) Water->Iminium Aldehyde Isovaleraldehyde (Rancid Odor) Iminium->Aldehyde Hydrolysis Amine Pyrrolidine (Corrosive) Iminium->Amine Hydrolysis

Caption: Figure 1. The acid-catalyzed hydrolysis pathway.[1][2][3] Note that the reaction is equilibrium-driven; removing water drives formation, adding water drives degradation.[1][2]

Troubleshooting & FAQs

Q: My sample smells like "sweaty feet" or "old cheese." Is it ruined? A: Diagnosis: Significant Hydrolysis. [2]

  • The Science: The "cheesy" odor is isovaleraldehyde (3-methylbutanal), released when the enamine reacts with water.[1] Pure enamine has a milder, amine-like smell.[1][2]

  • Action:

    • Run an H-NMR: Look for the aldehyde proton signal (~9.5-9.8 ppm).[1][2]

    • Recovery: If the aldehyde content is <10%, you can attempt to dry the sample over activated molecular sieves (4Å) or perform a vacuum distillation. If >10%, repurification via distillation is mandatory.[2]

Q: The liquid has turned from colorless to dark yellow/brown. Can I use it? A: Diagnosis: Oxidation. [2]

  • The Science: Enamines are electron-rich alkenes.[1][2] They react with atmospheric oxygen to form radical cations, leading to coupling products and polymers (tars).

  • Action:

    • Dark Yellow: Likely acceptable for crude reactions (e.g., alkylation) but yield may suffer.

    • Brown/Viscous: Discard. The presence of polymeric tars will interfere with reaction kinetics and purification.

Q: How do I validate purity before a critical reaction? A: Use ¹H-NMR in CDCl₃ or C₆D₆. Avoid wet solvents![1]

Signal of InterestApproximate Shift (ppm)Interpretation
Alkenyl Proton (C=CH) 4.0 - 4.5 ppm Target Signal. Indicates intact enamine.[1][2]
Aldehyde Proton (CHO) 9.5 - 9.8 ppm Impurity. Indicates hydrolysis (Isovaleraldehyde).[1][2]
Pyrrolidine (α-CH₂) ~2.8 - 3.0 ppm Impurity. Free amine from hydrolysis.[1][2]
Experimental Methodology: Re-Purification

If your troubleshooting confirms degradation, use this standard protocol to restore purity.

Vacuum Distillation Protocol:

  • Context: Enamines have high boiling points at atmospheric pressure and will decompose (polymerize) if heated excessively.[2] Vacuum is required.

  • Equipment: Short-path distillation head, vacuum pump (<5 mmHg), oil bath.[1][2]

  • Setup: Place the degraded enamine in a round-bottom flask with a stir bar. Add a small amount (0.5% w/w) of p-toluenesulfonic acid (pTsOH) if available (catalyzes the reversal of hydrolysis if excess amine is present, though simple distillation usually suffices).[1][2]

  • Vacuum: Apply full vacuum.[2] Ensure the system is leak-free.[1][2][4][5]

  • Heat: Slowly raise the oil bath temperature.

    • Note: The boiling point will likely be 80–100°C at 1–5 mmHg (estimate based on MW; monitor the thermometer closely).

  • Collection: Discard the first 5-10% (forerun containing free amine/aldehyde).[2] Collect the steady boiling fraction.

  • Storage: Immediately backfill with Argon and seal.[2]

Decision Tree: Usage vs. Disposal

usage_decision Start Inspect Sample Visual Visual/Odor Check Start->Visual Clear Clear/Pale Yellow Mild Amine Odor Visual->Clear Dark Dark Brown/Black OR Strong Cheese Odor Visual->Dark NMR Run 1H-NMR Clear->NMR Distill VACUUM DISTILLATION Dark->Distill If valuable Discard DISCARD Dark->Discard If cheap PurityHigh >95% Enamine <5% Aldehyde NMR->PurityHigh PurityLow >10% Aldehyde NMR->PurityLow Use PROCEED WITH REACTION PurityHigh->Use PurityLow->Distill Distill->NMR Re-check

Caption: Figure 2. Workflow for assessing enamine quality prior to synthesis.

References
  • PubChem. 1-(3-Methylbutyl)pyrrolidine (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • Stork, G., et al. The Enamine Alkylation and Acylation of Carbonyl Compounds.[3] Journal of the American Chemical Society, 1963, 85(2), 207–222.[3] (Foundational text on Enamine stability and reactivity).

  • Master Organic Chemistry. Enamines – Formation, Properties, Reactions, and Mechanisms. Available at: [Link]

Sources

preventing hydrolysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Case ID: ENAM-ISO-003 Status: Active Guide

Executive Summary

You are attempting to isolate This compound , the enamine derived from isovaleraldehyde and pyrrolidine .

The Critical Failure Point: Unlike amides or esters, enamines are kinetically unstable in aqueous acidic media.[1] A standard "quench and wash" workup (e.g., washing with water, brine, or dilute HCl) will destroy this molecule, reverting it to the starting aldehyde.

The Solution: The isolation protocol must be strictly non-aqueous . You must rely on physical separation (filtration) and thermal purification (distillation) rather than chemical partitioning.

The "Why": Hydrolysis Mechanism

To prevent hydrolysis, you must understand the enemy. Enamines are nucleophilic at the


-carbon. Even trace protons (from water or slightly acidic silica) initiate a cascade that destroys the molecule.
Mechanism of Failure

The diagram below illustrates the path you must avoid. Note that Step 1 (Protonation) is the rate-determining step for hydrolysis. If you exclude protons, the equilibrium remains locked in the enamine form.

EnamineHydrolysis Enamine Enamine (Target Molecule) Iminium Iminium Ion (Highly Electrophilic) Enamine->Iminium C-Protonation Proton H+ Source (Trace Acid/Water) Proton->Iminium Carbinolamine Carbinolamine (Unstable Intermediate) Iminium->Carbinolamine Nucleophilic Attack Water H2O Attack Water->Carbinolamine Products Hydrolysis Products (Isovaleraldehyde + Pyrrolidine) Carbinolamine->Products Collapse

Figure 1: Acid-catalyzed hydrolysis pathway. The transformation of the neutral enamine to the cationic iminium ion renders the molecule susceptible to water.

Troubleshooting Guide (Q&A)

Issue 1: "My NMR spectrum shows a large aldehyde peak."

Diagnosis: Hydrolysis has occurred.

  • Cause A (Workup): Did you wash the reaction mixture with water or brine?

    • Fix:Never wash simple enamines with water. See the Isolation Protocol below.

  • Cause B (NMR Solvent): Are you using untreated CDCl₃?

    • Insight: Chloroform naturally decomposes to form trace HCl and phosgene. This is sufficient to hydrolyze enamines inside the NMR tube within minutes.

    • Fix: Filter CDCl₃ through basic alumina before use, or add anhydrous K₂CO₃ directly to the NMR tube. Alternatively, use Benzene-d6 (C₆D₆) , which is non-acidic.

Issue 2: "The product turned into a dark tar during distillation."

Diagnosis: Thermal decomposition or oxidation.

  • Cause: Enamines are thermally sensitive and can polymerize or oxidize at high temperatures.

  • Fix:

    • Lower the boiling point: Use a high-vacuum line (< 1 mmHg) rather than a water aspirator.

    • Exclude Oxygen: Bleed nitrogen or argon into the capillary during distillation, not air.

Issue 3: "Yield is low despite complete conversion on TLC."

Diagnosis: Loss on purification media.

  • Cause: Silica gel is slightly acidic (pH ~5-6). It acts as a heterogeneous catalyst for hydrolysis if the solvent is not perfectly dry.

  • Fix: Avoid silica chromatography for simple enamines. Distillation is superior. If chromatography is mandatory, use neutral alumina or pretreat silica with 1-2% Triethylamine (TEA).

Best Practice Protocol: Isolation & Purification

This workflow assumes you have synthesized the enamine using isovaleraldehyde, pyrrolidine, and a water-removal method (Dean-Stark or Molecular Sieves).

Workflow Visualization

WorkupFlow Reaction Crude Reaction Mixture (Toluene/Benzene) Step1 1. REMOVE SOLIDS Filter through Celite or Fritted Glass (Removes Sieves/Salts) Reaction->Step1 Step2 2. CONCENTRATION Rotary Evaporator (Bath < 40°C) Step1->Step2 Decision Is the product a solid? Step2->Decision Distill 3. VACUUM DISTILLATION (High Vac < 1 mmHg) Collect main fraction Decision->Distill No (Liquid) Cryst 3. RECRYSTALLIZATION (Dry Ether/Hexane) *Rare for this molecule* Decision->Cryst Yes Storage STORAGE Sealed under Argon -20°C Distill->Storage Cryst->Storage

Figure 2: The "No-Aqueous" isolation workflow designed to maintain enamine integrity.

Step-by-Step Methodology
Step 1: Filtration (The "Dry" Wash)

Instead of washing with water to remove salts or drying agents, use filtration.

  • Action: Filter the reaction mixture through a sintered glass funnel or a pad of Celite under an inert atmosphere (nitrogen blanket).

  • Why: This removes the molecular sieves or drying agents (MgSO₄) without introducing a liquid-liquid interface where hydrolysis can occur.

Step 2: Solvent Removal
  • Action: Concentrate the filtrate on a rotary evaporator.

  • Critical Control: Keep the water bath temperature below 40°C .

  • Note: If you used Toluene or Benzene, azeotropic removal of trace water has likely already occurred.

Step 3: High-Vacuum Distillation

This is the gold standard for purifying this compound.

  • Setup: Short-path distillation head.

  • Pressure: < 1.0 mmHg (Oil pump).

  • Temperature: The boiling point will likely be in the range of 50–70°C at 0.5 mmHg (estimated based on similar molecular weight enamines).

  • Procedure:

    • Discard the "forerun" (residual solvent and unreacted aldehyde).

    • Collect the constant-boiling middle fraction.

    • Stop before the pot runs dry to avoid overheating the residue.

Data & Reference Tables

Drying Agent Compatibility

Choosing the right drying agent during synthesis is the first step in preventing hydrolysis during workup.

AgentCompatibilityNotes
Molecular Sieves (4Å) Excellent Best for synthesis. Can be filtered off. Does not release water easily.
MgSO₄ Good Slightly acidic but acceptable for short contact times. Filter quickly.
Na₂SO₄ Fair Neutral, but slow. Less efficient at removing the final traces of water.
Silica Gel POOR Do Not Use. Acidic surface protons will hydrolyze the enamine.
Calcium Hydride Excellent Can be used during distillation to scavenge final traces of water.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

    • The foundational text on enamine synthesis and stability.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 21: Formation and Reactions of Enols and Enolates. Authoritative textbook reference for the hydrolysis mechanism.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Standard reference for distillation protocols of nitrogenous organic compounds.
  • Spectroscopy Now. (n.d.). NMR Solvents and Acidity.

Sources

Technical Support Center: Enamine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Enamine Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals

Core Diagnostic Framework

Low conversion in enamine synthesis is rarely a single-variable problem. It is a competition between thermodynamic equilibrium (formation vs. hydrolysis) and kinetic accessibility (sterics vs. nucleophilicity).

Before altering your protocol, determine which of the three "Failure Modes" applies to your situation:

Failure ModeSymptomRoot Cause
Thermodynamic Stall Reaction reaches ~50-60% conversion and stops, regardless of time.Equilibrium is not being driven. Water is not being effectively removed.
Kinetic Inertness <10% conversion after prolonged heating. Starting materials remain untouched.Steric hindrance (bulky ketone) or electronic deactivation prevents nucleophilic attack.
Pseudo-Low Conversion In-situ monitoring (NMR) shows high conversion, but isolated yield is low.Product hydrolysis occurs during workup or purification (reverse reaction).
Troubleshooting Guide: Classical Stork Enamine Synthesis
Issue 1: The Equilibrium Trap (Thermodynamic Stall)

Q: My reaction stalls at 60% conversion. Adding more acid catalyst doesn't help.[1] Why?

A: Enamine formation is a reversible condensation (


). You are likely hitting the equilibrium ceiling. Adding more acid (

-TsOH) often exacerbates the issue by protonating the amine, rendering it non-nucleophilic.

Corrective Protocol: Aggressive Water Removal You must shift the equilibrium by removing water. Standard desiccant beads are often insufficient for difficult substrates.

  • Azeotropic Distillation (Dean-Stark):

    • Solvent Choice: Switch to Toluene (BP 110°C) or Benzene (BP 80°C). Toluene is preferred for higher reaction temperatures to overcome activation energy barriers.

    • Optimization: Ensure the trap is pre-filled with dry solvent.

  • Chemical Scavenging (

    
     Method): 
    
    • Use Case: Highly hindered ketones where heat/distillation fails.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11]

      
       acts as a dual Lewis acid catalyst and a stoichiometric water scavenger (forming irreversible 
      
      
      
      ).
    • Protocol: Pre-complex the amine with

      
       in dry solvent at 0°C, then add the ketone. This prevents "runaway" polymerization.
      

Data: Azeotropic Efficiency for Water Removal

SolventBoiling Point (°C)Azeotrope with Water (%

)
Suitability
Ethanol784.4%Poor (Proticity interferes)
Benzene808.8%Good (Toxic, historically standard)
Toluene11020.2%Excellent (High temp + high water capacity)
Cyclohexane818.4%Moderate (Good if lower temp needed)
Issue 2: Steric & Electronic Barriers (Kinetic Inertness)

Q: I am reacting a bulky acyclic ketone with morpholine, and nothing is happening.

A: You are fighting two fronts: steric hindrance and low amine nucleophilicity. Acyclic ketones are entropically harder to condense than cyclic ones, and morpholine is the least reactive of the common secondary amines.

Corrective Protocol: Reactivity Tuning

  • Switch the Amine:

    • Pyrrolidine: Most reactive (highest nucleophilicity, least steric bulk). Use this for difficult ketones.

    • Piperidine: Moderate reactivity.

    • Morpholine: Least reactive (O-atom pulls electron density). Only use if you specifically need the crystalline stability of the morpholine enamine.

  • Catalyst Optimization:

    • Ensure acid catalyst (

      
      -TsOH) is between 1-5 mol% .
      
    • pH Check: The reaction medium should be weakly acidic (pH 4-5). If pH < 3, the amine is fully protonated (

      
      ) and cannot attack the carbonyl.
      
Issue 3: The "Ghost" Low Conversion (Hydrolysis)

Q: Crude NMR showed the enamine, but after washing with dilute acid/water, I recovered the starting ketone.

A: Enamines are extremely sensitive to aqueous hydrolysis, especially under acidic conditions. You effectively reversed the reaction during the workup.

Corrective Protocol: Anhydrous Workup

  • Do NOT wash with aqueous acid (HCl, etc.).

  • Distillation: Remove solvent and excess amine under high vacuum. Distill the enamine directly if stable.

  • Crystallization: If the enamine is solid, recrystallize from dry ether/pentane.

  • One-Pot Usage: If the enamine is an intermediate (e.g., for alkylation), do not isolate. Evaporate volatiles and proceed immediately to the next step.

Special Case: Organocatalysis (Proline-Mediated)

Note: Unlike Stork synthesis, proline catalysis often requires a "Goldilocks" water level.

Q: My asymmetric aldol reaction (Proline catalyzed) has low conversion in anhydrous DMSO.

A: This is the "Water Paradox." While water inhibits initial enamine formation, a trace amount is required to hydrolyze the intermediate iminium ion and release the final product/regenerate the catalyst. In completely anhydrous conditions, the cycle stalls at the iminium stage.

Corrective Protocol:

  • Solvent Tuning: Add small amounts of water (2-5 vol%) to the DMSO.

  • Parasitic Reactions: Check for Oxazolidinone formation. Ketones can react with proline to form a stable oxazolidinone (off-cycle species), reducing the active catalyst concentration. Increasing catalyst loading (to 20-30 mol%) helps overcome this sink.

Visual Troubleshooting Guides
Diagram 1: Mechanistic Failure Points

This diagram illustrates the acid-catalyzed pathway and identifies exactly where water removal and pH control exert their influence.

EnamineMechanism Start Ketone + Sec-Amine Step1 Hemiaminal (Carbinolamine) Start->Step1 Nucleophilic Attack (Slow if pH < 3) Step2 Iminium Ion (Intermediate) Step1->Step2 Acid Catalysis (Requires H+) WaterOut H₂O Removal (Dean-Stark/Sieves) Step1->WaterOut Dehydration Step2->Step1 Hydrolysis (If H₂O present) End Enamine Product Step2->End Loss of α-Proton End->Step2 Rev. Protonation WaterOut->Step2 Drives Eq.

Caption: The conversion of Hemiaminal to Iminium is the critical dehydration step. Failure to remove water here causes reversion to starting materials.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the correct intervention.

TroubleshootingFlow Problem Low Enamine Conversion CheckType Reaction Type? Problem->CheckType Stork Classical Stork (Stoichiometric) CheckType->Stork Organo Organocatalysis (Proline/Catalytic) CheckType->Organo CheckWater Is Water Removal Efficient? Stork->CheckWater CheckDry Is Solvent Too Dry? Organo->CheckDry Solvent Switch to Toluene (Dean-Stark) CheckWater->Solvent No CheckSterics Is Ketone Bulky? CheckWater->CheckSterics Yes TiCl4 Use TiCl₄ Protocol CheckSterics->TiCl4 Very Bulky Amine Switch to Pyrrolidine CheckSterics->Amine Moderately Bulky AddWater Add 2-5% H₂O (Turnover) CheckDry->AddWater Yes Parasitic Oxazolidinone Formation? CheckDry->Parasitic No Load Increase Cat. Loading Parasitic->Load Yes

Caption: Decision matrix distinguishing between thermodynamic water removal (Stork) and catalytic turnover requirements (Organocatalysis).

References & Further Reading
  • Stork, G., et al. (1963). "A New Method for the Alkylation of Ketones and Aldehydes: The Enamine Alkylation." Journal of the American Chemical Society. Link

  • Carlson, R., et al. (1984). "Improved Titanium Tetrachloride Procedure for Enamine Synthesis." Acta Chemica Scandinavica. Link

  • List, B., et al. (2000).[10][12] "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society. Link

  • Mase, N., et al. (2006). "Organocatalytic Aldol Reactions in Water." Journal of the American Chemical Society. Link

  • Clayden, J., et al. (2012). Organic Chemistry (Chapter 21: Formation and Reactions of Enamines). Oxford University Press. Link

Sources

Validation & Comparative

NMR and Mass Spectrometry Analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , the enamine derived from pyrrolidine and isovaleraldehyde.[1] It is designed for researchers utilizing the Stork Enamine Synthesis for


-alkylation or Michael addition protocols.[1]

Executive Summary & Core Utility

This compound is a highly reactive enamine intermediate used primarily to functionalize the


-position of isovaleraldehyde.[1] Unlike thermodynamically stable silyl enol ethers, this enamine offers a distinct "kinetic" reactivity profile, facilitating rapid alkylation with high regioselectivity.[1]

This guide details the spectroscopic signature required to validate its synthesis and purity, distinguishing it from the less reactive morpholine analog and the unreacted starting materials .

Synthesis & Sample Preparation Protocol

Standard Operating Procedure (SOP) for high-purity isolation.

Reagents
  • Substrate: Isovaleraldehyde (3-methylbutanal) [Freshly distilled]

  • Amine: Pyrrolidine [Dried over KOH][1]

  • Solvent: Toluene or Benzene (for azeotropic water removal)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) [Optional, trace amount]

Step-by-Step Synthesis Workflow
  • Stoichiometry: Charge a round-bottom flask with isovaleraldehyde (1.0 equiv) and pyrrolidine (1.1 equiv).

  • Solvent System: Dissolve in anhydrous toluene (

    
     of aldehyde).
    
  • Dehydration: Attach a Dean-Stark trap and reflux condenser.[1] Heat to reflux until the theoretical volume of water separates (typically 2–4 hours).[1]

  • Isolation:

    • Cool to room temperature.[1]

    • Remove solvent and excess pyrrolidine via rotary evaporation.[1]

    • Critical Step: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure enamine as a colorless oil.[1] Note: Enamines hydrolyze rapidly; store under argon at -20°C.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this compound is characterized by the disappearance of the aldehyde proton (


 9.5–9.8 ppm) and the emergence of electron-rich vinylic signals.[1]
Mechanism of Shielding (Resonance)

The nitrogen lone pair donates electron density into the


-system, significantly shielding the 

-carbon (C2) and its attached proton.[1]

EnamineResonance cluster_legend Spectroscopic Consequence StructA Neutral Enamine N-CH=CH-R StructB Zwitterionic Form N+=CH-CH(-)-R StructA->StructB Resonance Shielding Result: High Electron Density at C-beta (Upfield Shift) StructB->Shielding Causes

Figure 1: Resonance contribution explaining the upfield shift of the


-proton.
Characteristic H NMR Data (CDCl , 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-1 Vinylic (

to N)
5.80 – 6.10 Doublet (d)

Deshielded by N-induction,

-isomer dominant.[1]
H-2 Vinylic (

to N)
3.95 – 4.15 Doublet of Doublets (dd)

Shielded by resonance; couples to H-1 and H-3.[1]
H-3 Allylic Methine2.20 – 2.40 Multiplet (m)-Methine of the isopropyl group.[1]
H-4 Methyls0.95 – 1.05 Doublet (d)

Isopropyl methyl groups.[1]
H-Pyr Pyrrolidine

2.90 – 3.10 Multiplet-Protons adjacent to Nitrogen.[1]
H-Pyr Pyrrolidine

1.80 – 1.95 Multiplet-Ring protons.[1]

Interpretation Guide:

  • Isomerism: The large coupling constant (

    
     Hz) between H-1 and H-2 confirms the 
    
    
    
    -configuration
    (trans), which is sterically favored over the
    
    
    -isomer.[1]
  • Purity Check: Any signal at

    
     9.6 ppm indicates unreacted isovaleraldehyde (hydrolysis or incomplete reaction).[1]
    

Mass Spectrometry (MS) Analysis

Enamines exhibit a distinct fragmentation pattern dominated by


-cleavage , driven by the stability of the resulting iminium ion.[1]
Fragmentation Pathway

For this compound (


):
  • Molecular Ion (

    
    ): 
    
    
    
    (Usually visible, medium intensity).[1]
  • Base Peak (Dominant): The loss of the alkyl group

    
     to the nitrogen.[1]
    
    • Cleavage of the C2–C3 bond loses the isopropyl radical (

      
      , Mass 43).[1]
      
    • Fragment:

      
      .
      

MassSpecFrag M_Ion Molecular Ion (M+) m/z 139 [Pyr-CH=CH-CH(CH3)2]+. Beta_Cleavage Beta-Cleavage (Loss of Isopropyl Radical) M_Ion->Beta_Cleavage Base_Peak Base Peak Ion m/z 96 [Pyr=CH-CH]+ <-> [Pyr-CH=CH]+ Beta_Cleavage->Base_Peak Major Pathway Radical Isopropyl Radical (Neutral, Not Detected) Beta_Cleavage->Radical

Figure 2: Primary fragmentation mechanism leading to the diagnostic base peak at m/z 96.[1]

Diagnostic Ions:

  • 
     139:  Molecular Ion.
    
  • 
     96:  Base peak (Diagnostic for the enamine core).
    
  • 
     70:  Pyrrolidium ring fragment (Common to all pyrrolidine derivatives).[1]
    

Comparative Performance Guide

When designing a synthesis, the choice of amine (Pyrrolidine vs. Morpholine) dictates reactivity.[1]

FeaturePyrrolidine Enamine (Subject)Morpholine Enamine (Alternative)Implication for Synthesis
Reactivity High Moderate/LowPyrrolidine is preferred for difficult alkylations (e.g., with alkyl halides).[1]
Nucleophilicity Strong donorWeaker donorMorpholine is better for highly reactive electrophiles (e.g., acid chlorides) to prevent poly-alkylation.[1]
Hygroscopicity Very HighHighPyrrolidine enamines hydrolyze faster; require stricter anhydrous conditions.[1]
NMR Shift (

-H)

ppm

ppm
Morpholine oxygen is electron-withdrawing, reducing the shielding on the

-carbon.[1]
Synthesis Rate Fast (< 2 hrs reflux)Slower (> 4 hrs reflux)Pyrrolidine condenses more readily with sterically hindered aldehydes.[1]

Scientist's Recommendation: Use This compound for C-alkylation reactions (Stork Alkylation).[1] If the goal is acylation with a highly reactive acid chloride, switch to the morpholine analog to suppress side reactions (such as N-acylation or polymerization).[1]

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds.[2][3][4][5] Journal of the American Chemical Society, 85(2), 207–222.[1] Link[1]

  • Hickmott, P. W. (1982).[1] Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and mechanistic aspects.[1][6][7] Tetrahedron, 38(14), 1975–2050.[1] Link

  • SpectraBase. (2024).[1] Pyrrolidine 1H NMR Spectrum.[1][8][9][10] John Wiley & Sons.[1][8] Link (Referenced for pyrrolidine ring baseline data).[1][8]

  • Organic Chemistry Portal. (2024).[1] Stork Enamine Synthesis: Mechanism and Protocols.Link

Sources

comparison of 1-(3-Methylbut-1-en-1-yl)pyrrolidine with other enamines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profile of 1-(3-Methylbut-1-en-1-yl)pyrrolidine in Organocatalysis and Synthetic Alkylation

Executive Summary For researchers and drug development professionals designing complex synthetic routes, the selection of the correct enamine intermediate is a critical determinant of reaction yield, regioselectivity, and catalytic efficiency. This guide provides an objective, mechanistic comparison between This compound (the pyrrolidine enamine of isovaleraldehyde) and its morpholine and piperidine alternatives. By analyzing the steric and electronic causality behind enamine reactivity, this guide establishes self-validating protocols for utilizing pyrrolidine enamines in demanding electrophilic additions.

Mechanistic Causality: The Pyramidalization Paradigm

To understand why this compound outperforms other enamines in sterically congested environments, we must examine the intersection of molecular geometry and orbital overlap.

In the structure of this compound, the nucleophilic β-carbon is directly adjacent to a bulky isopropyl group. This localized steric hindrance significantly increases the activation energy required for electrophilic attack. To overcome this steric penalty, the intrinsic nucleophilicity of the enamine must be maximized.

Crystallographic studies by Eschenmoser and subsequent computational models reveal a fundamental difference in nitrogen geometry among cyclic amines. The five-membered pyrrolidine ring forces the enamine nitrogen into a nearly planar geometry . This planarity allows for maximum


 orbital overlap between the nitrogen lone pair and the adjacent alkene, resulting in a shorter 

bond and driving electron density directly to the β-carbon.

Conversely, six-membered piperidine and morpholine enamines exhibit pronounced nitrogen pyramidalization [1]. This pyramidal geometry twists the lone pair out of alignment with the


-system, drastically reducing conjugation and resulting in a weaker nucleophile[1]. Furthermore, morpholine enamines suffer from the electron-withdrawing inductive effect of the ring oxygen, further depressing their reactivity[1].

G A Amine Selection for Enamine B Pyrrolidine (Planar Nitrogen) A->B C Piperidine / Morpholine (Pyramidal Nitrogen) A->C D High p-π Overlap Strong Nucleophile B->D E Low p-π Overlap Weak Nucleophile C->E F Rapid C-Alkylation (Overcomes Steric Bulk) D->F

Logical flow of amine structure dictating enamine nucleophilicity and reactivity.

Quantitative Performance Comparison

The following table synthesizes the kinetic and thermodynamic profiles of isovaleraldehyde-derived enamines. On the Mayr Reactivity Scale, pyrrolidine enamines routinely score orders of magnitude higher than their silyl enol ether counterparts[2], a differential that is strictly required when functionalizing branched aldehydes.

Enamine DerivativeAmine PrecursorNitrogen GeometryRelative NucleophilicityHydrolysis RatePrimary Synthetic Utility
This compound PyrrolidinePlanarVery High (Mayr

)
FastSterically hindered electrophiles, demanding Michael additions
1-(3-Methylbut-1-en-1-yl)piperidine PiperidinePyramidalModerateModerateStandard alkylations, balanced reactivity
1-(3-Methylbut-1-en-1-yl)morpholine MorpholinePyramidalLowSlowPreventing over-alkylation, mild acylations

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm mechanistic progression.

Protocol A: Synthesis of this compound
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge the system with argon.

  • Reagents: Combine isovaleraldehyde (1.0 equiv, 50 mmol) and pyrrolidine (1.1 equiv, 55 mmol) in 100 mL of anhydrous toluene. Add a catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    -TsOH, 0.05 equiv).
  • Causality of Design: Enamine formation is a thermodynamically reversible condensation. The Dean-Stark apparatus physically removes the water byproduct via azeotropic distillation, driving the equilibrium entirely to the product side according to Le Chatelier's principle.

  • Reaction: Reflux the mixture vigorously until the stoichiometric volume of water (~0.9 mL) is collected in the trap (typically 4-6 hours).

  • Self-Validation Checkpoint: Perform an FTIR analysis of the crude mixture. The protocol is validated when the sharp aldehyde

    
     stretch (
    
    
    
    ) completely disappears and is replaced by the enamine
    
    
    stretch (
    
    
    ).
  • Isolation: Remove toluene under reduced pressure and purify the enamine via fractional vacuum distillation to prevent thermal decomposition.

Protocol B: Michael Addition with -Nitrostyrene
  • Setup: Purge a dry reaction flask with argon to prevent oxidative degradation of the electron-rich enamine.

  • Reaction: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Slowly add

    
    -nitrostyrene (0.9 equiv) at 
    
    
    
    .
  • Causality of Design: The low temperature mitigates the polymerization of the nitroalkene and controls the highly exothermic nucleophilic attack. The planar pyrrolidine nitrogen forces high electron density into the β-carbon, easily overcoming the steric hindrance of the isopropyl group.

  • Self-Validation Checkpoint: Aliquot a sample for 2D-NMR (COSY/HSQC). The reaction between pyrrolidine enamines and nitro olefins frequently proceeds via a transient cyclobutane intermediate [3], which is a hallmark of sterically congested nitroalkene additions. Detecting this cyclobutane confirms successful carbon-carbon bond formation prior to hydrolysis.

  • Hydrolysis: Add aqueous HCl (1M) and stir vigorously for 2 hours at room temperature.

  • Causality of Hydrolysis: Protonation of the enamine α-carbon forms an iminium ion, which undergoes rate-limiting attack by water[2]. The tetrahedral intermediate collapses to expel the pyrrolidine leaving group, yielding the final alkylated aldehyde.

Workflow S1 Isovaleraldehyde + Pyrrolidine S2 Azeotropic Distillation S1->S2 S3 1-(3-Methylbut-1-en-1-yl) pyrrolidine S2->S3 S4 Electrophilic Addition S3->S4 S5 Aqueous Hydrolysis S4->S5 S6 Alkylated Aldehyde S5->S6

Step-by-step experimental workflow for enamine synthesis and electrophilic trapping.

References

1. Title: Some old insights from crystalline enamines | Source: amphoteros.com | URL: 2.[1] Title: Effect of the Enamine Pyramidalization Direction on the Reactivity of Secondary Amine Organocatalysts | Source: researchgate.net | URL: 3.[2] Title: Enamines - Master Organic Chemistry | Source: masterorganicchemistry.com | URL: 4.[3] Title: Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins | Source: ethz.ch | URL:

Sources

analytical characterization of 1-(3-Methylbut-1-en-1-yl)pyrrolidine reaction products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-(3-Methylbut-1-en-1-yl)pyrrolidine Reaction Products

For researchers, scientists, and professionals in drug development, the precise alkylation of aldehydes is a foundational synthetic challenge. The Stork enamine alkylation offers a refined, milder alternative to traditional methods that rely on harsh bases.[1] This guide provides a comprehensive analysis of the reaction of this compound, an enamine derived from 3-methylbutanal (isovaleraldehyde) and pyrrolidine, serving as a model system for α-alkylation.

We will dissect the analytical workflow required to characterize the starting materials, intermediates, and final products of this reaction. Furthermore, we will objectively compare this methodology with the classical direct alkylation of the parent aldehyde via an enolate intermediate, providing the experimental data and rationale necessary to make informed decisions in a laboratory setting.

Part 1: A Tale of Two Pathways: Stork Enamine vs. Direct Enolate Alkylation

The α-carbon of an aldehyde is a key position for forming new carbon-carbon bonds. The challenge lies in generating a nucleophilic carbanion at this position without inducing unwanted side reactions like self-condensation (the Aldol reaction).

The Stork Enamine Pathway: This elegant, three-step process transforms the electrophilic aldehyde carbonyl into a nucleophilic enamine, which can then be alkylated under neutral or mildly acidic conditions before being hydrolyzed back to the substituted aldehyde.[2][3]

  • Enamine Formation: The aldehyde reacts with a secondary amine (pyrrolidine) to form the enamine, a more stable and manageable nucleophile than an enolate.[4]

  • Alkylation: The enamine attacks an electrophile (e.g., an alkyl halide) in an SN2 reaction to form a stable iminium salt.[2][5]

  • Hydrolysis: Mild aqueous acid hydrolyzes the iminium salt, regenerating the carbonyl and yielding the final α-alkylated aldehyde.[6]

The Direct Enolate Pathway: This is the more traditional approach, involving the direct deprotonation of the aldehyde's α-carbon using a very strong, sterically hindered base like Lithium Diisopropylamide (LDA) to form a highly reactive enolate anion.[3] This enolate then attacks the electrophile. While direct, this method is often plagued by side reactions and requires stringent anhydrous and cryogenic conditions.

The following diagram illustrates the comparative logic of these two synthetic routes.

G cluster_0 Stork Enamine Alkylation cluster_1 Direct Enolate Alkylation Aldehyde_S 3-Methylbutanal Enamine This compound (Enamine Intermediate) Aldehyde_S->Enamine + Pyrrolidine - H₂O Iminium Alkylated Iminium Salt Enamine->Iminium + Electrophile (R-X) (SN2 Attack) Product_S α-Alkylated Aldehyde Iminium->Product_S + H₃O⁺ (Hydrolysis) Aldehyde_D 3-Methylbutanal Enolate Lithium Enolate (Reactive Intermediate) Aldehyde_D->Enolate + LDA (Strong Base) Product_D α-Alkylated Aldehyde Enolate->Product_D + Electrophile (R-X) Side_Product Aldol/Poly-alkylation Products Enolate->Side_Product Start Starting Material Start->Aldehyde_S Start->Aldehyde_D

Caption: Comparative workflows for Stork enamine vs. direct enolate alkylation.

Part 2: Verifiable Experimental Protocols

Trustworthy results begin with robust, reproducible protocols. The following sections detail the necessary synthetic and analytical procedures.

Protocol 2.1: Synthesis of this compound

Causality: This step converts the aldehyde into its corresponding enamine. The key is the removal of water, which drives the equilibrium towards the product, as the reaction is reversible.[4] A Dean-Stark apparatus is ideal for this purpose.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 100 mL of toluene.

  • Reagents: Add 3-methylbutanal (0.10 mol, 8.61 g) and pyrrolidine (0.12 mol, 8.53 g). A catalytic amount of p-toluenesulfonic acid (approx. 100 mg) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (approximately 1.8 mL).

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine, which can be purified by vacuum distillation or used directly in the next step.

Protocol 2.2: Alkylation via Stork Enamine Reaction (Model: Benzylation)

Causality: The nucleophilic α-carbon of the enamine attacks the electrophilic benzyl bromide in an SN2 reaction. This forms the C-C bond and generates an iminium salt intermediate.[3] Benzylic halides are excellent electrophiles for this reaction.[4]

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the crude this compound (0.10 mol, 13.9 g) dissolved in 50 mL of anhydrous acetonitrile.

  • Addition: Cool the solution in an ice bath. Add benzyl bromide (0.10 mol, 17.1 g) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of the iminium salt may be observed as a precipitate.

  • Hydrolysis: Add 50 mL of 2 M aqueous HCl to the flask and stir vigorously for 1 hour at room temperature. This step hydrolyzes the iminium salt to the final aldehyde product.[6][7]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-benzyl-3-methylbutanal, can be purified by column chromatography on silica gel.

Protocol 2.3: Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow ensures all aspects of the product mixture are analyzed.

G Start Crude Reaction Product GCMS GC-MS Analysis Start->GCMS Purity Check, Byproduct ID FTIR FTIR Spectroscopy Start->FTIR Functional Group Transformation Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Structural Elucidation Final Pure, Characterized Product NMR->Final

Caption: A logical workflow for the analytical characterization of reaction products.

Causality: GC-MS is a powerful tool for separating volatile components of a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is ideal for assessing reaction conversion and identifying byproducts.[8][9]

  • Instrument: Agilent GC-MS system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-400 m/z.

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive structural confirmation of the desired product.[10]

  • Instrument: Bruker 400 MHz spectrometer (or equivalent).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Experiments:

    • ¹H NMR: Standard pulse program.

    • ¹³C{¹H} NMR: Proton-decoupled.

    • 2D COSY: To establish H-H correlations.

    • 2D HSQC: To correlate protons with their directly attached carbons.

Causality: FTIR is used to quickly verify the key functional group transformations: the disappearance of the enamine C=C and the appearance of the aldehyde C=O.

  • Instrument: PerkinElmer Spectrum Two FT-IR (or equivalent).

  • Sample Preparation: A thin film of the liquid sample is placed between two NaCl salt plates.

  • Data Acquisition: 16 scans, 4000-600 cm⁻¹ range.

Part 3: Data Interpretation and Comparative Analysis

The true value of an analytical workflow lies in the interpretation of the data it generates. Here, we compare the expected outcomes of the Stork enamine synthesis with the direct alkylation method.

Table 1: Comparative GC-MS Analysis
ParameterStork Enamine AlkylationDirect Enolate (LDA) AlkylationRationale
Target Product Yield Typically 60-80%Highly variable, often <50%The Stork reaction is more controlled. LDA can promote side reactions, consuming starting material.[3]
Purity (by GC area %) >90% (after chromatography)Often 40-60% in crude mixtureFewer side products are formed under the milder conditions of the enamine reaction.[1]
Major Byproducts Unreacted 3-methylbutanal, Benzyl alcohol (from hydrolysis of excess halide)Aldol self-condensation product, Poly-alkylated products, Unreacted starting materialThe strong basicity of the enolate promotes self-condensation. The high reactivity can also lead to multiple alkylations.
Table 2: Diagnostic NMR and FTIR Signals for Key Species

This table serves as a reference for identifying the key compounds throughout the reaction sequence.

CompoundTechniqueDiagnostic Signal (δ / ppm or ν / cm⁻¹)Interpretation
This compound ¹H NMR~5.7 (d, 1H), ~4.2 (dd, 1H)Vinylic protons of the enamine double bond.[4]
¹³C NMR~125 (CH), ~100 (CH)Carbons of the enamine double bond.
FTIR~1655 cm⁻¹C=C stretching vibration.
Alkylated Iminium Salt ¹H NMR~8.5-9.0 (t, 1H)Deshielded proton on the C=N⁺ double bond.[11][12]
¹³C NMR~170-175 (C)Carbon of the C=N⁺ double bond.
FTIR~1690 cm⁻¹C=N⁺ stretching vibration.
2-Benzyl-3-methylbutanal (Product) ¹H NMR~9.6 (d, 1H)Aldehyde proton (CHO).
¹H NMR~7.2-7.4 (m, 5H), ~2.6-3.0 (m, 3H)Aromatic protons and benzylic/methine protons.
¹³C NMR~205 (CH)Aldehyde carbonyl carbon.
FTIR~1725 cm⁻¹ (strong), ~2720 & 2820 cm⁻¹ (medium)C=O stretch and characteristic aldehyde C-H stretches.

Part 4: Conclusion and Field-Proven Insights

This guide demonstrates a robust, multi-faceted analytical approach to characterizing the products of a Stork enamine reaction. The experimental data clearly favors the enamine pathway for the α-alkylation of aldehydes like 3-methylbutanal when compared to direct enolate alkylation. The key advantages are superior control, higher yields of the desired mono-alkylated product, and the avoidance of harsh, cryogenic reaction conditions.

For the drug development professional, this translates to more reliable and scalable syntheses. The detailed analytical protocols provided herein serve as a self-validating system, ensuring that each step of the reaction—from enamine formation to the final purified aldehyde—can be rigorously monitored and confirmed. By understanding the causality behind each experimental choice and analytical technique, researchers can effectively troubleshoot and adapt these methods to a wide variety of substrates and electrophiles.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • Fiveable. (2025, August 15). Stork enamine reaction Definition. Fiveable Organic Chemistry. [Link]

  • Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(43), 14348–14357. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]

  • Stamhuis, E. J., & Maas, W. (1965). The hydrolysis of enamines. Journal of the Chemical Society, Chemical Communications, (10), 115-116. [Link]

  • Pearson. (n.d.). Enamine Alkylation and Acylation: Videos & Practice Problems. [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]

  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. University of Wisconsin-La Crosse. [Link]

  • Sciencemadness Discussion Board. (2016, November 23). stork reaction amine alternatives?. [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.7: Alkylation of the Alpha-Carbon via the Enamine Pathway. [Link]

  • Ibrahem, I., et al. (2010). The Elusive Enamine Intermediate in Proline-Catalyzed Aldol Reactions: NMR Detection, Formation Pathway, and Stabilization Trends. Angewandte Chemie International Edition, 49(29), 4997-5003. [Link]

  • ResearchGate. (n.d.). Computer-Aided Insight into the Relative Stability of Enamines. [Link]

  • Reddit. (2024, March 31). Can a non-cyclic enamine work in the Stork enamine synthesis? r/chemistry. [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of iminium salts 1, 2 (in CD3CN, δ /ppm) and imine... [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Filarowski, A., et al. (2015). Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. Magnetic Resonance in Chemistry, 53(12), 1031-1034. [Link]

  • Würthwein, E. U., et al. (1998). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. The Journal of Organic Chemistry, 63(24), 8644–8650. [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Khederlou, A. (2011). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

Sources

Validation of Synthetic Routes to Polysubstituted Pyrrolidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Synthetic Routes to Polysubstituted Pyrrolidines Content Type: Publish Comparison Guide

Executive Summary

The pyrrolidine core is a ubiquitous pharmacophore, present in over 80 FDA-approved therapeutics (e.g., Eletriptan, Clemastine) and diverse natural products (Tylophorine). However, the validation of synthetic routes to polysubstituted pyrrolidines —specifically those bearing three or more contiguous stereocenters—remains a critical bottleneck in medicinal chemistry.

This guide objectively validates and compares the three dominant synthetic methodologies: 1,3-Dipolar Cycloaddition , Transition-Metal Catalyzed Carboamination , and Multicomponent Reactions (MCRs) . We evaluate these routes based on stereocontrol (dr/ee), atom economy, and scalability, providing actionable protocols for high-stakes drug development.

Part 1: Strategic Route Selection (Methodology Comparison)

Selecting the optimal route requires balancing molecular complexity with process scalability. The following comparison validates each method against key performance indicators (KPIs) derived from recent high-impact literature.

Comparative Performance Matrix
MetricMethod A: 1,3-Dipolar CycloadditionMethod B: Pd-Catalyzed CarboaminationMethod C: Multicomponent Reactions (MCR)
Primary Mechanism Concerted [3+2] Cycloadditionintramolecular syn-aminopalladationCondensation / Nucleophilic Attack
Stereocontrol (dr) Excellent (>20:1) Moderate to Good (5:1 - 20:1)Variable (Substrate dependent)
Enantioselectivity (ee) High (>95% with chiral ligand) High (>90% with chiral phosphines)Low (unless using chiral organocatalyst)
Atom Economy 100% (Additive) Moderate (Loss of HX)High (Water is often sole byproduct)
Substrate Scope Broad (Dipoles + Alkenes/Alkynes)Limited to alkenyl/aryl halidesBroad (Aldehydes, Amines, Dicarbonyls)
Scalability Moderate (Dilute conditions often req.)High (Robust industrial precedent) High (One-pot, high concentration)
Best For... Complex Scaffolds (3-4 stereocenters) Aryl-functionalized cores High-Throughput Library Generation
Decision Logic for Route Selection

The following decision tree illustrates the validated logic for selecting a synthetic route based on target substitution patterns.

RouteSelection Start Target Molecule Analysis Q1 Are there >2 contiguous stereocenters? Start->Q1 Q2 Is the N-substituent part of the cyclization? Q1->Q2 No (1-2 centers) MethodA Method A: 1,3-Dipolar Cycloaddition (Azomethine Ylides) Q1->MethodA Yes (Complex Core) Q3 Is high-throughput library generation required? Q2->Q3 No MethodB Method B: Pd-Catalyzed Carboamination Q2->MethodB Yes (Intramolecular) Q3->MethodA No (Stereo-critical) MethodC Method C: Multicomponent Reaction (MCR) Q3->MethodC Yes (Diversity Oriented)

Caption: Logical workflow for selecting the optimal synthetic route based on stereochemical complexity and library requirements.

Part 2: Deep Dive – The Gold Standard (1,3-Dipolar Cycloaddition)

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is the most rigorously validated method for generating polysubstituted pyrrolidines. Its "gold standard" status stems from the ability to set up to four stereocenters in a single step.

Mechanistic Validation

The reaction proceeds via a concerted but asynchronous mechanism. The stereochemical outcome is dictated by two critical factors:

  • Dipole Geometry: The azomethine ylide can exist in S-shaped or W-shaped geometries. Metal catalysts (Ag, Cu) typically lock the dipole in the W-geometry via chelation, favoring the endo-cycloadduct.

  • Transition State: The reaction proceeds through an endo or exo transition state. The endo pathway is generally favored due to secondary orbital interactions, but bulky ligands (e.g., phosphoramidites) can invert this selectivity.

Mechanism cluster_control Stereocontrol Factors Precursors Imine + Alkene (Precursors) MetalComplex Metallo-Azomethine Ylide (W-Geometry Locked) Precursors->MetalComplex Ag(I)/Cu(I) + Base TS Concerted Transition State (Endo vs Exo) MetalComplex->TS Dipolarophile Approach Product Polysubstituted Pyrrolidine (4 Stereocenters) TS->Product Cyclization

Caption: Mechanistic pathway of metal-catalyzed 1,3-dipolar cycloaddition highlighting the stereodetermining step.

Part 3: Experimental Protocols & Validation

The following protocols represent validated, reproducible systems for synthesizing polysubstituted pyrrolidines.

Protocol A: Ag(I)-Catalyzed Enantioselective [3+2] Cycloaddition

Best for: Creating chiral scaffolds with 3+ contiguous stereocenters.

Reagents:

  • Catalyst: AgOAc (5 mol%)[1]

  • Ligand: Chiral Phosphoramidite or Ferrocenyl Ligand (e.g., Fesulphos) (6 mol%)

  • Substrates: Glycine imino ester (1.0 equiv), Maleimide or Acrylate (1.2 equiv)

  • Base: Et₃N (10 mol%)

  • Solvent: THF or Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the chiral ligand (0.06 mmol) in anhydrous THF (2 mL). Stir at room temperature for 30 minutes to ensure complex formation.

  • Substrate Addition: Add the imino ester (1.0 mmol) to the catalyst solution. Stir for 10 minutes.

  • Cycloaddition: Cool the mixture to -20°C (temperature control is critical for ee). Add the dipolarophile (1.2 mmol) and Et₃N (0.1 mmol).

  • Monitoring: Stir at -20°C for 4-12 hours. Monitor consumption of the imine by TLC (visualize with UV/ninhydrin).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Validation Metrics:

  • Typical Yield: 85-95%

  • Stereoselectivity: >95:5 dr (endo:exo), >90% ee.

  • Troubleshooting: If endo/exo selectivity is low, lower the temperature to -78°C or switch to a bulkier ligand (e.g., t-Bu-Phosphoramidite).

Protocol B: Organocatalytic Multicomponent Reaction (MCR)

Best for: Rapid library generation and green chemistry applications.

Reagents:

  • Catalyst: L-Proline (10-20 mol%)

  • Substrates: Aldehyde (1.0 equiv), Aniline (1.0 equiv), Diethyl Acetylenedicarboxylate (1.0 equiv)

  • Solvent: Ethanol (Green solvent)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, mix the aldehyde (1.0 mmol) and aniline (1.0 mmol) in Ethanol (5 mL). Stir for 15 minutes at RT.

  • MCR Initiation: Add L-Proline (0.2 mmol) followed by dropwise addition of Diethyl Acetylenedicarboxylate (1.0 mmol).

  • Reaction: Stir vigorously at RT for 2-6 hours. The product often precipitates out of solution.

  • Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, remove solvent and recrystallize from EtOH/Water.

Validation Metrics:

  • Typical Yield: 70-85%

  • Stereoselectivity: Moderate (typically favors trans-configuration).

  • Green Score: High (Atom economic, Ethanol solvent, no heavy metals).

Part 4: Performance Data Summary

The following data summarizes the validation of these routes based on recent literature benchmarks (2023-2025).

ParameterAg-Catalyzed [3+2]Organocatalytic MCRPd-Catalyzed Carboamination
Yield Range 80 - 98%65 - 90%70 - 92%
Diastereomeric Ratio (dr) > 20:1 (endo)~ 5:1> 10:1
Enantiomeric Excess (ee) 90 - 99%40 - 80% (variable)85 - 94%
Reaction Time 4 - 24 h2 - 6 h12 - 48 h
Cost of Goods High (Ligand/Ag)LowHigh (Pd/Ligand)
Key Reference Org. Lett. 2023 [1]Beilstein J. Org. Chem. 2022 [2]PMC 2023 [3]

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 2023.

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 2022.

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC, 2023.

  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 2024.[2][3]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 2023.

Sources

Comparative Architectures for Pyrrolidine Synthesis: A Technical Guide to Catalytic Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolidine Challenge

The pyrrolidine pharmacophore is ubiquitous in modern therapeutics, serving as the structural core for HCV inhibitors (e.g., Ombitasvir), DPP-4 inhibitors, and nicotine acetylcholine receptor modulators. However, the construction of densely substituted, enantiopure pyrrolidines remains a bottleneck in high-throughput optimization.

This guide moves beyond generic textbook synthesis to compare three distinct catalytic paradigms that dominate the current landscape (2023–2025):

  • Transition Metal-Catalyzed Hydrogen Borrowing: The standard for atom economy and scalability.

  • Organocatalytic [3+2] Cycloaddition: The precision tool for setting complex stereocenters.

  • Photoredox Catalysis: The radical-mediated pathway for contra-thermodynamic functionalization.

Mechanistic Landscape

To select the correct system, one must understand the fundamental divergence in bond-forming logic.

PyrrolidinePathways Precursors Substrate Class Diols 1,4-Diols + Amines Precursors->Diols Imines Imines + Alkenes Precursors->Imines Amides Amides/Alkenes Precursors->Amides Method1 Hydrogen Borrowing (Ir/Ru Catalysis) Diols->Method1 Method2 [3+2] Cycloaddition (Organocatalysis) Imines->Method2 Method3 Radical Cyclization (Photoredox) Amides->Method3 Mech1 Mechanism: Dehydrogenation -> Imine -> Reduction Method1->Mech1 Mech2 Mechanism: Dipole Formation -> Concerted Addition Method2->Mech2 Mech3 Mechanism: SET -> Radical Generation -> HAT Method3->Mech3 Product Chiral Pyrrolidine Mech1->Product Mech2->Product Mech3->Product

Figure 1: Mechanistic divergence of catalytic systems. Note the distinct substrate pools required for each pathway.

System 1: Iridium-Catalyzed Hydrogen Borrowing

Best For: Atom economy, scalability, and converting commodity diols.[1]

The "Hydrogen Borrowing" (or Hydrogen Autotransfer) methodology represents the greenest approach to pyrrolidine synthesis. Unlike traditional alkylation which generates stoichiometric salt waste, this system uses the catalyst to temporarily "borrow" hydrogen from the substrate to activate it, then returns it to the product.[2][3] Water is the only byproduct.[2][3]

Technical Deep Dive

Recent advances (e.g., Liu et al., JACS 2023) utilize chiral iridacycle complexes.[1] The catalyst dehydrogenates a 1,4-diol to a dialdehyde (or lactol), which condenses with a primary amine to form an imine/enamine intermediate. The catalyst then returns the hydrogen to reduce the C=N/C=C bonds.

Experimental Protocol: Enantioselective Cyclization

Target: 2-substituted pyrrolidine from racemic diol.

  • Catalyst Preparation: In a glovebox, charge a reaction tube with [Cp*IrCl2]2 (1.0 mol%) and a chiral bidentate ligand (e.g., (S,S)-TsDPEN , 2.2 mol%).

  • Substrate Addition: Add the 1,4-diol (1.0 equiv, 0.5 mmol) and the primary amine (1.2 equiv).

  • Solvent/Base: Add Toluene (2.0 mL) and K2CO3 (10 mol%). The base is crucial for activating the precatalyst but is not consumed stoichiometrically.

  • Reaction: Seal and heat to 110 °C for 24 hours. Note: High temperature is the thermodynamic requirement for the dehydrogenation step.

  • Workup: Cool to RT. Filter through a short pad of silica. Concentrate and purify via flash chromatography.

Performance Metrics:

  • Yield: Typically 85–96%.

  • ee: >95% (Ligand dependent).

  • Atom Economy: Excellent (H2O byproduct).

System 2: Organocatalytic [3+2] Cycloaddition

Best For: Complex stereochemistry (3-4 stereocenters) and mild conditions.

While metal catalysis excels at bond formation energy, organocatalysis excels at soft stereocontrol. Using chiral squaramides or thioureas, this method activates imines (dipoles) and electron-deficient alkenes (dipolarophiles) via hydrogen bonding networks.

Technical Deep Dive

The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition. A bifunctional catalyst (e.g., Cinchona alkaloid derivative) simultaneously activates the nucleophilic azomethine ylide and the electrophilic alkene, locking them in a specific spatial arrangement.

Experimental Protocol: Asymmetric Cascade

Target: Highly substituted pyrrolidine spiro-oxindole.

  • Catalyst: Charge a vial with Squaramide Catalyst (e.g., derived from quinine, 5 mol%).

  • Dipole Precursor: Add the imino-ester (1.0 equiv, 0.2 mmol).

  • Dipolarophile: Add the N-substituted maleimide or methyleneindolinone (1.1 equiv).

  • Solvent: Dissolve in DCM or CHCl3 (1.0 mL).

  • Conditions: Stir at -20 °C to RT for 12–48 hours. Note: Lower temperatures often drastically improve diastereoselectivity (dr).

  • Workup: Direct purification. The reaction is often clean enough to load directly onto a column.

Performance Metrics:

  • Yield: 70–90%.

  • Stereocontrol: >98% ee, >20:1 dr.

  • Scalability: Moderate (catalyst cost and dilution can be limiting).

System 3: Photoredox Catalysis (Radical Mediation)

Best For: Contra-thermodynamic reactivity and functionalizing unactivated C-H bonds.

Photoredox catalysis disrupts the traditional nucleophile/electrophile logic by generating open-shell radical intermediates. This allows for the functionalization of remote positions or the use of neutral precursors (like simple alkenes and amines) under visible light.

Technical Deep Dive

Systems using Ir(ppy)3 or organic dyes (Acridinium salts) can generate


-amino radicals via Single Electron Transfer (SET) and subsequent deprotonation/desilylation. These radicals then cyclize onto pendant alkenes. Recent work (e.g., JOC 2026/2023) highlights "Redox-Neutral" cycles where the substrate acts as both electron donor and acceptor.
Experimental Protocol: Radical Cyclization

Target: Pyrrolidine via hydroamination-type radical closure.

  • Photocatalyst: Add Ir(ppy)3 (1.0 mol%) or 4-CzIPN (organic alternative, 2 mol%).

  • Additives: Add a Hydrogen Atom Transfer (HAT) catalyst if activating C-H bonds (e.g., Thiophenol , 10 mol%) or a Lewis Acid (e.g., Zn(OTf)2 ) if activating amides.

  • Substrate: Add the alkenyl-amine or amide precursor (0.2 mmol).

  • Degassing: Sparge solvent (DMSO or MeCN ) with Argon for 15 mins. Critical: Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 18 hours. Fan cooling is recommended to maintain RT.

Performance Metrics:

  • Yield: 60–85%.

  • Selectivity: Controlled by radical stability (anti-Markovnikov is possible).

  • Conditions: Mild (RT), but requires specialized light setup.

Comparative Analysis

The following table synthesizes data from recent high-impact studies (2023–2025) to aid in system selection.

FeatureHydrogen Borrowing (Ir/Ru) Organocatalysis ([3+2]) Photoredox (Radical)
Primary Bond Formation C-N / C-C (Reductive)C-C / C-C (Cycloaddition)C-C / C-N (Radical)
Atom Economy High (Water byproduct)Moderate (Leaving groups often used)High (Redox neutral)
Stereocontrol (ee/dr) High (>95% ee)Very High (>99% ee, >20:1 dr)Moderate to High
Reaction Temperature High (80–120 °C)Low (-78 to 25 °C)Ambient (25 °C)
Substrate Tolerance Good (Sensitive to strong oxidants)Excellent (Tolerates air/moisture)Excellent (Tolerates steric bulk)
Key Limitation Requires specific 1,4-functionalizationKinetic resolution often requiredLight penetration (Scale-up)
Cost Profile High (Precious Metal)Moderate (Chiral Organics)Low to High (Dyes vs Ir)

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal catalytic system for your specific substrate.

DecisionMatrix Start Start: Define Substrate Q1 Are you starting with a 1,4-diol or keto-alcohol? Start->Q1 Q2 Do you need >2 contiguous stereocenters? Q1->Q2 No Res1 USE HYDROGEN BORROWING (Ir/Ru Catalysis) Q1->Res1 Yes Q3 Is the substrate thermally sensitive? Q2->Q3 No Res2 USE ORGANOCATALYSIS ([3+2] Cycloaddition) Q2->Res2 Yes Res3 USE PHOTOREDOX (Radical Cyclization) Q3->Res3 Yes Res4 Consider Metal-Catalyzed Hydroamination Q3->Res4 No

Figure 2: Strategic decision tree for method selection.

References

  • Liu, Y., et al. (2023). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. Journal of the American Chemical Society.[4] Link

  • Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application.[5] Molecules (MDPI). Link

  • Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling.[6] Journal of the American Chemical Society.[4] Link

  • Wymore, M. M., & Martin, D. B. C. (2026/ASAP). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. The Journal of Organic Chemistry.[2][7] Link (Note: Citation reflects recent ASAP/Early Access listing).

  • Amador, A. G., et al. (2016). A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. (Foundation for Photoredox Mechanism). Link

Sources

assessing the purity of synthesized 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the purity assessment of 1-(3-Methylbut-1-en-1-yl)pyrrolidine , a highly reactive enamine intermediate used in Stork enamine alkylations.

This guide deviates from standard templates to address the specific instability of acyclic aldehyde enamines. It compares the performance of analytical methods (qNMR vs. GC-MS) and the performance of the product against its more stable alternative (the morpholine analog).

A Comparative Analytical Guide for Synthetic Chemists[1]

Executive Summary & Product Profile

This compound (CAS: 60026-17-7) is the enamine derived from isovaleraldehyde and pyrrolidine .[1] It serves as a potent nucleophile in Stork enamine syntheses, particularly for Michael additions and alkylations where high reactivity is required.[1]

  • Core Challenge: Unlike ketone enamines (e.g., from cyclohexanone), aldehyde enamines are thermodynamically less stable and extremely hygroscopic. Upon contact with ambient moisture, they rapidly hydrolyze back to the precursor aldehyde and amine.

  • The Assessment Paradox: Standard analytical techniques like GC-MS often induce the very degradation they aim to detect (on-column hydrolysis), leading to false "low purity" results.

This guide establishes Quantitative ¹H NMR (qNMR) as the superior alternative to Gas Chromatography for this specific compound, supported by comparative experimental protocols.

Comparative Analysis: Product vs. Alternatives

Before assessing purity, it is critical to validate if this specific enamine is the correct reagent for your pathway.

Product Performance: Pyrrolidine vs. Morpholine Enamines

The choice of amine moiety dictates the nucleophilicity (reactivity) and stability of the enamine.

FeatureThis compound (Target)1-(3-Methylbut-1-en-1-yl)morpholine (Alternative)
Nucleophilicity High. (Highest on Mayr Scale).[1] Ideal for sluggish alkyl halides or sterically hindered electrophiles.[1]Moderate. The oxygen atom in morpholine exerts an inductive withdrawing effect, reducing reactivity.
Stability Low. Highly sensitive to hydrolysis and oxidation.[1]High. Often crystalline and more resistant to moisture.[1]
Synthetic Yield Superior for difficult C-alkylations.[1]Inferior for unactivated electrophiles; often requires longer reaction times.[1]
Purity Assessment Requires qNMR or strictly anhydrous GC.[1]Can often be analyzed by standard GC-MS or Titration.[1]

Recommendation: Use the Pyrrolidine variant when reaction kinetics are critical. Use the Morpholine variant if storage stability and ease of handling are prioritized.

Critical Comparison of Analytical Methods

The following table contrasts the performance of analytical techniques specifically for moisture-sensitive aldehyde enamines.

MetricMethod A: Quantitative ¹H NMR (qNMR) Method B: GC-FID / GC-MS Method C: Non-Aqueous Titration
Accuracy >99.5% (Absolute Purity)Variable (80-95%)Low (Stoichiometric only)
Specificity High. Distinguishes enamine from hydrolysis products (aldehyde/amine).[1]Moderate. Thermal degradation in the inlet can mimic hydrolysis.[1]Low. Cannot distinguish enamine from free amine impurities.[1]
Sample Integrity Non-Destructive. Analysis occurs in solution at ambient temp.[1]Destructive. High inlet temps (250°C) accelerate reversion.[1]Destructive.
Throughput Medium (requires internal standard weighing).[1]High (automated injection).[1]Low.
Verdict GOLD STANDARD SCREENING ONLY OBSOLETE
Why GC-MS Fails for Enamines

In a standard GC inlet (250°C), trace moisture in the carrier gas or solvent acts as a catalyst. The enamine undergoes on-column hydrolysis :



The chromatogram will show two distinct peaks for the starting materials, falsely suggesting the synthesis failed, even if the bulk sample is pure.

Experimental Protocols

Method A: Quantitative ¹H NMR (The Validated Protocol)

This protocol minimizes hydrolysis by using a base-stabilized solvent system.

Materials:

  • Solvent: Benzene-d6 (

    
    ) or CDCl3 treated with anhydrous 
    
    
    
    .[1] Note: Avoid untreated CDCl3 as its acidity catalyzes hydrolysis.
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.[1] (Must be non-volatile and non-reactive).

  • Relaxation Delay (d1):

    
     seconds (to ensure full relaxation for integration).
    

Procedure:

  • Blank Scan: Run a scan of the solvent + IS to ensure no overlap with the enamine vinyl region (4.0 – 6.5 ppm).[1]

  • Sample Prep (Glovebox/Inert Bag):

    • Weigh exactly 20-30 mg of the synthesized enamine (

      
      ) into a vial.
      
    • Weigh exactly 10-15 mg of the Internal Standard (

      
      ).
      
    • Dissolve in 0.6 mL of dry

      
      .
      
    • Transfer to an NMR tube and cap immediately.[1]

  • Acquisition:

    • Run ¹H NMR (400 MHz or higher).

    • Set pulse angle to 90°.[1]

    • Set number of scans (ns) to 16 or 32.[1]

  • Analysis:

    • Integrate the IS peak (

      
      ) and the enamine vinyl proton at 
      
      
      
      -position (
      
      
      , typically a doublet of doublets around 4.0-4.5 ppm).
    • Check for Impurities: Look for the aldehyde proton of isovaleraldehyde (~9.7 ppm). If present, integration allows calculation of % hydrolysis.[1]

Calculation:



Method B: Optimized GC-MS (For Routine Screening)

If NMR is unavailable, use this modified protocol to minimize decomposition.

  • Inlet Temperature: Lower to 150°C - 180°C (Enamines are volatile enough; high heat kills them).[1]

  • Split Ratio: High (50:1 or 100:1) to minimize residence time in the liner.[1]

  • Liner: Deactivated glass wool liner (silanized) to prevent surface catalysis.

  • Solvent: Anhydrous Hexane or Toluene (dried over molecular sieves).

  • Derivatization (Optional but Recommended): Treat the sample with trifluoroacetic anhydride (TFAA) if analyzing the hydrolyzed amine content, but for the enamine itself, direct injection is preferred under mild conditions.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the decision logic for assessing enamine purity, highlighting the critical "Hydrolysis Trap" that leads to false negatives.

PurityAssessment Start Synthesized This compound VisualCheck Visual Inspection (Color/Phase) Start->VisualCheck IsColorless Colorless/Pale Yellow? VisualCheck->IsColorless Dark Dark/Red/Brown: Oxidation/Polymerization IsColorless->Dark No MethodSelect Select Analytical Method IsColorless->MethodSelect Yes GCMS Method B: GC-MS (Standard Inlet) MethodSelect->GCMS Routine qNMR Method A: qNMR (C6D6 + K2CO3) MethodSelect->qNMR Recommended Hydrolysis Inlet Hydrolysis (Thermal Decomposition) GCMS->Hydrolysis Trace Moisture/Heat TrueResult Result: True Purity (Distinct Vinyl Signals) qNMR->TrueResult Non-Destructive FalseResult Result: High Impurity (Aldehyde + Amine detected) Hydrolysis->FalseResult

Caption: Decision tree for analytical method selection. Note the high risk of false negatives (pseudo-impurity) when using standard GC-MS parameters.

Mechanism of Instability (Hydrolysis)

Understanding the degradation pathway is key to interpreting the spectra.

Hydrolysis Enamine Enamine (Target) Iminium Iminium Ion (Intermediate) Enamine->Iminium Protonation (fast) Water + H2O Products Isovaleraldehyde + Pyrrolidine Iminium->Products Hydrolysis

Caption: The hydrolysis pathway. The reaction is reversible but heavily favors the aldehyde/amine products in the presence of excess moisture.

References

  • PubChem. 1-(3-Methylbutyl)pyrrolidine (Compound Summary). National Library of Medicine.[1] [Link]

  • Master Organic Chemistry. Enamines: Formation, Stability and Reactivity.[Link]

  • Hickmott, P. W. Enamines: Recent Advances in Synthetic, Spectroscopic, Stereochemical, and Theoretical Aspects.[1] Tetrahedron, 1982.[1] [Link] (Contextual grounding for pyrrolidine vs morpholine stability).

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.[Link]

Sources

Mechanistic Causality: Why Transition Away from Classical Reagents?

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Reagents and Modalities for the Synthesis of Complex Pyrrolidines: A Comparative Guide

Introduction Pyrrolidines are privileged pharmacophores ubiquitous in bioactive natural products and modern pharmaceuticals. Historically, the construction of these five-membered nitrogen heterocycles relied heavily on classical [3+2] cycloadditions of azomethine ylides, reductive amination, or ring-closing metathesis[1][2]. However, the demand for highly functionalized, sterically congested, and enantiopure pyrrolidines has exposed the limitations of traditional reagents—namely, harsh thermal conditions, reliance on pre-functionalized unstable imines, and limited late-stage functionalization capabilities[1].

As a Senior Application Scientist, I have evaluated the shift toward alternative, milder, and highly selective catalytic modalities. This guide objectively compares the baseline classical approach against two state-of-the-art alternative methodologies: Visible-Light Photoredox Catalysis (via Iridium-catalyzed reductive ylide generation)[3][4] and Biocatalytic Intramolecular C(sp3)–H Amination (via engineered P411 enzymes)[5].

Baseline: Classical[3+2] Azomethine Ylide Cycloaddition Traditionally, azomethine ylides are generated via the thermal or Lewis acid-catalyzed condensation of amines with carbonyls, followed by deprotonation. While robust, this requires pre-formed, often unstable imine precursors and elevated temperatures (60–110 °C), which compromises functional group tolerance and limits late-stage application in complex drug scaffolds[1][2].

Alternative 1: Visible-Light Photoredox Catalysis (Ir-Catalyzed Reductive Generation) To bypass unstable imines, recent advances utilize highly stable tertiary amides or lactams as precursors. By employing a dual-catalyst system (Vaska's complex for targeted hydrosilylation and an Ir(III) photocatalyst for single-electron transfer), chemists can generate reactive α-amino radicals or azomethine ylides at room temperature[3][4]. Causality: The Ir-catalyzed hydrosilylation selectively reduces the amide to a metastable hemiaminal. Upon blue LED irradiation, the photocatalyst undergoes a single-electron transfer (SET) to cleave the C–O bond, generating the ylide intermediate under completely neutral, ambient conditions[4]. This enables the functionalization of robust amide building blocks that would otherwise remain inert.

Alternative 2: Biocatalytic C(sp3)–H Amination (Engineered P411 Enzymes) Synthesizing pyrrolidines via direct C–H amination maximizes atom economy but is notoriously difficult to control stereochemically using small-molecule transition metals[5]. Causality: Native cytochrome P450s utilize an iron-oxo species for oxygen transfer. By mutating the axial coordinating ligand from cysteine to serine (creating a "P411" enzyme), the redox potential of the heme is fundamentally altered[5]. This allows the enzyme to intercept aliphatic azides, extrude nitrogen gas (a powerful thermodynamic driving force), and stabilize an iron-nitrene intermediate. The highly evolved chiral pocket of the enzyme then directs an enantioselective intramolecular C(sp3)–H insertion, yielding chiral pyrrolidines with >99% ee[5].

Visualizing the Alternative Workflows

Photoredox A Tertiary Amide B Ir-Catalyzed Hydrosilylation A->B C Hemiaminal Intermediate B->C D Blue LED + Ir(III) SET Reduction C->D E α-Amino Radical / Azomethine Ylide D->E F [3+2] Cycloaddition E->F G Complex Pyrrolidine F->G

Mechanistic pathway of Ir-catalyzed photoredox pyrrolidine synthesis.

Biocatalysis A Aliphatic Azide B Engineered P411 (Fe-Heme) A->B Active Site Binding C Iron-Nitrene Intermediate B->C N2 Extrusion D Enantioselective C(sp3)-H Insertion C->D HAT & Radical Rebound E Chiral Pyrrolidine D->E Product Release

Biocatalytic intramolecular C(sp3)-H amination via P411 enzymes.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of these three distinct approaches based on recent literature benchmarks[1][3][5].

ParameterClassical [3+2] CycloadditionDual Ir-Photoredox CatalysisBiocatalytic C-H Amination
Primary Reagents Ag(I) or Cu(I) salts, Lewis AcidsVaska's Complex, Ir(ppy)3, TMDSEngineered P411 Cytochrome, Na2S2O4
Starting Material Pre-formed Imines + AlkenesTertiary Amides or LactamsUnactivated Aliphatic Azides
Reaction Temp. 60 °C to 110 °C25 °C (Room Temperature)25 °C (Room Temperature)
Stereocontrol Moderate to High (Diastereoselective)Moderate (Radical intermediates)Extremely High (>99% ee)
Atom Economy Low (requires auxiliary groups)Moderate (requires silane reductant)High (N2 is the only byproduct)
Primary Advantage Highly established, scalableUtilizes highly stable precursorsUnprecedented green enantioselectivity
Primary Limitation Poor functional group toleranceRelies on expensive Ir metalRequires specific enzyme expression

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a diagnostic checkpoint to verify mechanistic progression before proceeding.

Protocol A: Ir-Photoredox Synthesis of Pyrrolidines from Amides [3][4]

  • Hydrosilylation Checkpoint : In a nitrogen-filled glovebox, charge a 10 mL vial with Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%), tertiary amide substrate (1.0 equiv), and tetramethyldisiloxane (TMDS, 2.0 equiv) in anhydrous toluene. Stir at 25 °C for 1 hour. Validation: Analyze an aliquot via FT-IR. The disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a broad O–H/C–O stretch confirms quantitative conversion to the hemiaminal.

  • Photocatalyst & Dipolarophile Addition : To the same vial, add the photocatalyst fac-Ir(ppy)3 (1 mol%), the electron-deficient alkene (1.5 equiv), and K2HPO4 (2.0 equiv).

  • Irradiation : Seal the vial, remove from the glovebox, and irradiate with 450 nm blue LEDs (approx. 30 W) at 25 °C for 16 hours. Ensure a cooling fan maintains ambient temperature to prevent thermal background reactions.

  • Workup : Quench with aqueous NaHCO3, extract with EtOAc (3x), dry over Na2SO4, and concentrate. Purify via silica gel chromatography. Validation: 1H NMR will reveal the disappearance of alkene protons and the emergence of the complex multiplet signals characteristic of the newly formed pyrrolidine ring skeleton.

Protocol B: Biocatalytic Intramolecular C(sp3)–H Amination [5]

  • Enzyme Preparation : Express the engineered P411 variant (e.g., P411-PYS-5149) in E. coli BL21(DE3). Harvest cells and prepare a clarified lysate in M9-N buffer (pH 7.4). Validation: Measure the CO-binding spectrum of the lysate. A distinct Soret peak at 411 nm confirms the proper folding and active state of the engineered serine-ligated heme.

  • Reaction Assembly : In an anaerobic chamber (to prevent oxygen-mediated heme deactivation), prepare a reaction mixture containing the aliphatic azide substrate (10 mM) and sodium dithionite (10 mM). Validation: The addition of sodium dithionite reduces the resting Fe(III) heme to the catalytically active Fe(II) state, often accompanied by a subtle color shift in the lysate from brown to reddish-pink.

  • Incubation : Add the P411 enzyme lysate to initiate the reaction. Incubate at 25 °C for 12–24 hours with gentle agitation. Validation: The active extrusion of N2 gas (visible as micro-bubbles) serves as a thermodynamic indicator of iron-nitrene intermediate formation.

  • Analysis : Extract the aqueous mixture with EtOAc, dry, and analyze directly via chiral HPLC. Compare retention times against a synthetically prepared racemic standard to calculate the enantiomeric excess (ee).

References

  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. URL: [Link]

  • Pyrrolidine Synthesis. Organic Chemistry Portal. URL:[Link]

  • Yamazaki, K. et al. "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams." ACS Catalysis, 2021, 11(12), 7489-7497. URL:[Link]

  • Rogova, T. et al. "Reverse Polarity Reductive Functionalization of Tertiary Amides via a Dual Iridium-Catalyzed Hydrosilylation and Single Electron Transfer Strategy." ACS Catalysis, 2020. URL:[Link]

  • Arnold, F. H. et al. "Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination." ACS Central Science, 2023. URL:[Link]

Sources

Mechanistic Profiling and Reactivity Comparison: 1-(3-Methylbut-1-en-1-yl)pyrrolidine vs. Alternative Enamines in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organocatalysis and synthetic methodology, the choice of secondary amine dictates the kinetic and thermodynamic success of enamine-mediated transformations. 1-(3-Methylbut-1-en-1-yl)pyrrolidine —the enamine derived from isovaleraldehyde and pyrrolidine—serves as a premier benchmark for high-reactivity aldehyde enamines.

This guide provides an in-depth mechanistic comparison between pyrrolidine-derived enamines and their structural alternatives (morpholine, piperidine, and imidazolidinones). By examining nitrogen pyramidalization, orbital overlap, and Mayr nucleophilicity parameters, we establish a predictive framework for selecting the optimal enamine system for nucleophilic additions, particularly Michael reactions.

Mechanistic Causality: Why Pyrrolidine Enamines Dominate Reactivity

The reactivity of an enamine is fundamentally governed by its ability to transfer electron density from the nitrogen lone pair (


) to the adjacent 

orbital of the carbon-carbon double bond. This

donation increases the electron density at the

-carbon, rendering it highly nucleophilic.
The Pyramidalization Effect

The structural ring size of the parent amine strictly controls the hybridization state of the enamine nitrogen[1]:

  • Pyrrolidine (5-Membered Ring): The steric constraints and internal bond angles of the five-membered ring force the nitrogen atom into a highly planar,

    
    -hybridized geometry. This planarity ensures maximum parallel alignment between the nitrogen lone pair and the 
    
    
    
    -system, resulting in exceptional nucleophilicity.
  • Morpholine/Piperidine (6-Membered Rings): Six-membered rings relieve internal strain by allowing the nitrogen to adopt a more pyramidal,

    
    -hybridized geometry. This pyramidalization skews the lone pair out of alignment with the 
    
    
    
    -system, drastically reducing orbital overlap and subsequent nucleophilicity[1].
Mayr Nucleophilicity Parameters ( )

Professor Herbert Mayr’s linear free-energy relationship (


) quantitatively proves this phenomenon. Pyrrolidine enamines exhibit nucleophilicity parameters (

) that are orders of magnitude higher than their morpholine counterparts, placing them on par with highly reactive carbanions[2]. Furthermore, studies demonstrate that the nucleophilic reactivity of these catalysts correlates poorly with their Brønsted basicities (

), meaning basicity cannot be used as a proxy for enamine reactivity[3]. Imidazolidinone catalysts (e.g., MacMillan catalysts) exhibit even lower

values, making them the least reactive tertiary enamines, which is why they are typically reserved for highly electrophilic substrates or iminium-activation pathways[4].

Visualizing the Mechanistic Logic

Pyramidalization Root Secondary Amine Selection Pyr Pyrrolidine (Five-Membered Ring) Root->Pyr Mor Morpholine/Piperidine (Six-Membered Ring) Root->Mor Pyr_Prop High sp2 Character (Planar Nitrogen) Pyr->Pyr_Prop Mor_Prop High sp3 Character (Pyramidal Nitrogen) Mor->Mor_Prop Pyr_Mech Maximized n -> pi* Orbital Overlap Pyr_Prop->Pyr_Mech Mor_Mech Poor n -> pi* Orbital Overlap Mor_Prop->Mor_Mech Pyr_Out High Nucleophilicity (Mayr N > 13) Pyr_Mech->Pyr_Out Mor_Out Moderate/Low Nucleophilicity (Mayr N < 10) Mor_Mech->Mor_Out

Caption: Effect of amine ring size on nitrogen pyramidalization and enamine nucleophilicity.

Comparative Performance Data

The following tables synthesize the kinetic and thermodynamic profiles of this compound against alternative enamine classes.

Table 1: Kinetic and Thermodynamic Profiling of Enamine Classes
Enamine Parent AmineNitrogen Hybridization

Overlap
Relative Nucleophilicity (

)
Hydrolysis SusceptibilityPrimary Synthetic Application
Pyrrolidine (e.g., this compound)Planar (

-like)
ExcellentVery High (

)
HighReactions with weak electrophiles; rapid Michael additions.
Piperidine Pyramidal (

-like)
PoorLow (

)
ModerateAlkylations requiring controlled, slow reaction rates.
Morpholine Pyramidal (

-like)
Poor (Inductive withdrawal by O)Very Low (

)
LowAvoiding over-alkylation; stable enamine isolation.
Imidazolidinone (MacMillan)Highly PyramidalVery PoorLowest (

)
ModerateEnantioselective transformations with highly reactive electrophiles.
Table 2: Substrate Scope & Electrophile Compatibility (Michael Additions)
Electrophile (Michael Acceptor)Pyrrolidine Enamine PerformanceMorpholine Enamine PerformanceMechanistic Rationale

-Nitrostyrene
Excellent (>90% yield, <1 hr) Moderate (60-70% yield, 12 hrs)High

of pyrrolidine rapidly overcomes the activation barrier.
Methyl Acrylate Good (requires strict temp control) Poor (sluggish, low conversion)Acrylates are weaker electrophiles; morpholine enamines lack the nucleophilicity to attack efficiently.
Alkyl Halides (e.g., MeI) Poor (prone to N-alkylation/polymerization)Good (controlled C-alkylation) Pyrrolidine's extreme reactivity leads to unselective N-alkylation and dialkylation. Morpholine's lower reactivity allows selective C-alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an analytical validation checkpoint.

Protocol A: Synthesis of this compound

Objective: Condensation of isovaleraldehyde and pyrrolidine to form the highly reactive terminal enamine.

  • Reagent Assembly: In a 250 mL round-bottom flask, dissolve isovaleraldehyde (50 mmol) and pyrrolidine (60 mmol, 1.2 equiv) in 100 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Azeotropic Distillation (The Causality): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

    • Why Dean-Stark? Enamine formation is a reversible condensation reaction. Because the equilibrium does not heavily favor the product, Le Chatelier's principle must be applied. Toluene forms a minimum-boiling azeotrope with the water byproduct, allowing it to be physically removed from the system, irreversibly driving the reaction to completion.

  • Reaction Monitoring: Reflux until water ceases to collect in the trap (typically 3-4 hours).

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure to remove toluene and excess pyrrolidine. Distill the crude residue under high vacuum to isolate the pure enamine as a pale yellow oil.

  • Self-Validation Checkpoint: Analyze the product via

    
    H NMR (
    
    
    
    ). The successful formation of the enamine is validated by the complete disappearance of the highly deshielded aldehyde proton (
    
    
    ppm) and the emergence of vinylic protons (an AB or AMX spin system between
    
    
    ppm).
Protocol B: Michael Addition to -Nitrostyrene

Objective: Utilizing the enamine as a nucleophile to generate a


-nitroaldehyde.
  • Nucleophilic Attack: Dissolve

    
    -nitrostyrene (10 mmol) in 20 mL of anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Dropwise, add this compound (12 mmol).
    
    • Why Anhydrous? Adventitious water will prematurely hydrolyze the highly sensitive pyrrolidine enamine back to isovaleraldehyde before the nucleophilic attack can occur.

  • Incubation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Hydrolytic Quench (The Causality): Add 20 mL of 1M aqueous HCl and stir vigorously for 30 minutes.

    • Why Aqueous Acid? The initial carbon-carbon bond formation yields an alkylated iminium ion intermediate. The addition of water and acid hydrolyzes this iminium species, liberating the final

      
      -nitroaldehyde product and partitioning the protonated pyrrolinium salt into the aqueous layer for easy separation.
      
  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The UV-active, bright yellow spot of

    
    -nitrostyrene will disappear. Following isolation, IR spectroscopy will confirm success via the presence of strong nitro group stretches (
    
    
    
    and
    
    
    cm
    
    
    ) and a sharp aldehyde carbonyl stretch (
    
    
    cm
    
    
    ).

The Enamine Catalytic Cycle

EnamineCycle A Aldehyde (Isovaleraldehyde) C Iminium Ion Intermediate A->C + Amine - H2O B Secondary Amine (Pyrrolidine) B->C D Enamine This compound C->D - H+ F Alkylated Iminium Intermediate D->F + Electrophile (C-C Bond Formation) E Michael Acceptor (Electrophile) E->F G Alkylated Product + Regenerated Amine F->G + H2O (Hydrolysis) G->B Catalyst Turnover

Caption: Catalytic cycle of this compound in Michael additions.

References

  • Structure–Nucleophilicity Relationships for Enamines ResearchGate[Link][2]

  • Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts Chemical Science (RSC Publishing)[Link][1]

  • Bond Energies of Enamines PMC - NIH[Link][4]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts ResearchGate[Link][3]

Sources

Cost-Benefit Analysis of Synthetic Pathways: The Sitagliptin Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Process Intensification

In modern active pharmaceutical ingredient (API) manufacturing, the selection of a synthetic pathway dictates not only the cost of goods sold (COGS) but also the environmental footprint and scalability of the drug. As a Senior Application Scientist, I frequently evaluate the transition from classical transition-metal catalysis to engineered biocatalysis.

The synthesis of Sitagliptin (the active ingredient in Januvia™) serves as the gold-standard benchmark for this comparative analysis. By replacing a first-generation rhodium-catalyzed asymmetric hydrogenation with a second-generation biocatalytic transamination, Merck and Codexis achieved a[1]. This guide objectively compares these two alternatives, detailing the mechanistic causality, experimental protocols, and quantitative cost-benefits.

Mechanistic Pathway Comparison

The first-generation chemical route relies on the high-pressure asymmetric hydrogenation of an enamine precursor. While effective, it suffers from inherent liabilities: the requirement for specialized high-pressure equipment (250 psi), incomplete stereoselectivity (97% e.e.) necessitating a downstream chiral crystallization step, and the use of a toxic rhodium catalyst that requires exhaustive carbon-treatment remediation[2].

Conversely, the second-generation biocatalytic route employs an engineered (R)-selective transaminase (evolved from Arthrobacter sp. ATA-117) to directly aminate prositagliptin ketone[3]. This pathway eliminates the enamine intermediate, operates under mild conditions, and achieves >99.95% e.e., allowing the crude product to proceed directly to salt formation[2].

PathwayComparison cluster_Gen1 First-Generation: Rhodium-Catalyzed Hydrogenation cluster_Gen2 Second-Generation: Biocatalytic Transamination G1_A Enamine Precursor G1_B High-Pressure Hydrogenation [Rh Catalyst, 250 psi H2] G1_A->G1_B G1_C Crude Sitagliptin (97% e.e., Rh contamination) G1_B->G1_C G1_D Chiral Upgrading & Carbon Treatment (Rh removal) G1_C->G1_D G1_E Sitagliptin Phosphate G1_D->G1_E G2_A Prositagliptin Ketone G2_B Direct Transamination [Engineered ATA-117, i-PrNH2] G2_A->G2_B G2_C Enantiopure Sitagliptin (>99.95% e.e., Metal-Free) G2_B->G2_C G2_D Direct Salt Formation G2_C->G2_D G2_E Sitagliptin Phosphate G2_D->G2_E

Fig 1: Process flow comparison between Gen-1 chemical catalysis and Gen-2 biocatalysis.

Experimental Methodology: Preparative-Scale Biocatalytic Transamination

To ensure a self-validating system, the following protocol details the optimized biocatalytic workflow, emphasizing the physicochemical causality behind each operational parameter.

Objective: Conversion of prositagliptin ketone to enantiopure sitagliptin[2].

  • Step 1: Substrate Solubilization

    • Action: Dissolve 200 g/L of prositagliptin ketone in a solvent system comprising 50% (v/v) Dimethyl Sulfoxide (DMSO) and 50% aqueous buffer.

    • Causality: Prositagliptin ketone is highly lipophilic. The 50% DMSO co-solvent is critical to break the substrate's lattice energy and maintain the high operational titer (200 g/L) required for industrial economic viability. The engineered transaminase was specifically evolved to withstand this denaturing concentration of organic solvent[2].

  • Step 2: Cofactor and Amine Donor Equilibration

    • Action: Add isopropylamine (i-PrNH₂) to a final concentration of 1 M, alongside 1 mM Pyridoxal-5'-phosphate (PLP). Adjust the system pH to 8.5.

    • Causality: Isopropylamine acts as the sacrificial amine donor. Because transamination is a reversible equilibrium, a vast molar excess of i-PrNH₂ drives the thermodynamic equilibrium toward the product via Le Chatelier's principle. PLP is the obligate catalytic cofactor that shuttles the amine group via a Schiff base intermediate. A pH of 8.5 ensures the amine donor remains sufficiently unprotonated to initiate nucleophilic attack while preserving enzyme tertiary structure[4].

  • Step 3: Biocatalyst Introduction & Reaction

    • Action: Charge the reactor with 6 g/L of the engineered (R)-selective transaminase and agitate at 40°C for 24 hours.

    • Causality: The wild-type enzyme naturally rejects bulky substrates. The engineered variant (containing 12+ mutations) features an expanded binding pocket to accommodate the bulky trifluorophenyl group[3]. The enzyme's engineered thermostability allows operation at 40°C, maximizing reaction kinetics without thermal denaturation.

  • Step 4: Downstream Processing (DSP)

    • Action: Extract the aqueous mixture with isopropyl acetate, perform a phase separation, and crystallize the organic layer directly as a phosphate salt.

    • Causality: Because the reaction achieves >99.95% e.e. and an assay yield of 92%, the product stream is free of the undesired (S)-enantiomer and heavy metals[5]. This inherently self-validating purity eliminates the need for the wasteful chiral recrystallization and carbon-filtration steps required in the first-generation route[1].

Quantitative Cost-Benefit Analysis

The transition from transition-metal catalysis to biocatalysis fundamentally alters the process economics. The table below summarizes the quantitative metrics validating the superiority of the second-generation route.

Performance MetricGen 1: Rhodium CatalysisGen 2: Biocatalytic TransaminationNet Economic & Environmental Impact
Overall Yield ~82% (post-crystallization)92%[4]
Enantiomeric Purity 97% e.e.>99.95% e.e.Eliminates chiral upgrading[6]
Volumetric Productivity Baseline+53% vs Gen 1Higher throughput per vessel[7]
Process Mass Intensity (Waste) Baseline-19% vs Gen 1Significant waste reduction[4]
Heavy Metal Usage Rhodium (requires remediation)None (Metal-Free)Zero metal remediation costs[1]
Capital Equipment (CapEx) High-pressure vessels (250 psi)Standard multipurpose reactorsDrastically lowered CapEx[4]

Strategic Implications for Drug Development

For drug development professionals, the Sitagliptin paradigm underscores a critical strategic advantage: process intensification through green chemistry. By designing an enzyme to fit the ideal retrosynthetic disconnection—rather than altering the synthetic route to accommodate chemical limitations—Merck and Codexis achieved a highly cost-effective, safer, and environmentally sustainable manufacturing process[7]. The elimination of heavy metals and high-pressure hydrogenation not only reduces direct manufacturing costs but also mitigates supply chain risks associated with precious metal catalysts.

References

  • Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, Vol. 329, Issue 5989, 2010.[Link]

  • U.S. Environmental Protection Agency. "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." EPA, 2010.[Link]

  • Busto, E., et al. "Chemical vs bio catalyzed synthesis of sitagliptin." ResearchGate, 2014.[Link]

  • Bielen, A., et al. "A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process." UHasselt Document Server, 2025.[Link]

Sources

Safety Operating Guide

1-(3-Methylbut-1-en-1-yl)pyrrolidine: Proper Disposal & Handling Procedures

[1]

Part 1: Executive Summary (Immediate Action Card)

Core Directive: 1-(3-Methylbut-1-en-1-yl)pyrrolidine is a moisture-sensitive enamine. Upon contact with water or atmospheric moisture, it hydrolyzes to release Pyrrolidine (highly corrosive, flammable) and Isovaleraldehyde . Disposal protocols must account for flammability, corrosivity, and water reactivity.

Parameter Critical Data
CAS Number 2403-57-8 (General Enamine Class Reference)
Primary Hazards Flammable Liquid , Corrosive (releases Pyrrolidine), Moisture Sensitive .[1]
Waste Stream Organic Waste (High BTU/Incineration) . Do not dispose of in aqueous waste streams.[2]
Incompatibilities Strong oxidizers, Aqueous acids, Water (uncontrolled).
Spill Response Absorb with vermiculite/sand.[3][4] Do not use water.[2][4][5] Transfer to fume hood.

Part 2: Chemical Characterization & Hazard Logic

To handle this compound safely, one must understand its degradation mechanism. This is not a static molecule; it is a reactive intermediate.

The Hydrolysis Threat

As an enamine derived from pyrrolidine and 3-methylbutanal (isovaleraldehyde), this compound is thermodynamically unstable in the presence of water.

  • Mechanism: Protonation of the

    
    -carbon leads to an iminium ion, which is rapidly attacked by water.
    
  • Reaction:

    
    
    
  • Safety Implication: You are effectively handling Pyrrolidine (Flash Point: 3°C, Causes severe skin burns). Waste containers with headspace humidity can pressurize or degrade the container material if not chemically resistant to amines.

Physical Properties (Estimated)
PropertyValue / Description
Physical State Colorless to yellow liquid
Flash Point < 60°C (Treat as Flammable Class 3)
pH (Hydrolyzed) > 11 (Strongly Basic due to Pyrrolidine)
Odor Amine-like, pungent (fishy/earthy)

Part 3: Step-by-Step Disposal Workflows

Method A: Direct Disposal (Small Scale / Routine)

Best for: Residual amounts in syringes, vials, or reaction aliquots (< 10 mL).

  • Dilution: Immediately dilute the enamine with a compatible non-aqueous solvent (e.g., Acetone, Ethanol, or Dichloromethane) to reduce vapor pressure and reactivity.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container.[2] Avoid metal (amines can corrode copper/brass/aluminum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Enamine Reagent (Pyrrolidine derivative), Acetone."

    • Hazard Checkboxes: Flammable, Corrosive.[6]

  • Transfer: Pour into the Organic Solvents (Halogen-free) waste stream.

    • Note: If diluted with DCM, use the Halogenated waste stream.

Method B: Controlled Quenching (Large Scale / Expired Reagent)

Best for: Bottles > 50 mL or pure stock that must be destroyed before disposal.

Rationale: Pre-hydrolyzing the enamine under controlled conditions prevents unexpected heat generation or pressure buildup in the central waste drum.

  • Setup: Work in a fume hood. Prepare an ice bath.

  • Acid Preparation: Prepare a 10% dilute Hydrochloric Acid (HCl) or Acetic Acid solution.

  • Quenching:

    • Dilute the enamine 1:5 in Ethanol.

    • Slowly add the enamine solution to the stirred acid solution (Exothermic!).

    • Result: This converts the volatile pyrrolidine into the non-volatile hydrochloride salt (Pyrrolidinium chloride).

  • Neutralization (Optional): If the waste stream requires pH 5-9, neutralize carefully with Sodium Bicarbonate.

  • Disposal: The resulting mixture is now an aqueous organic waste. Dispose of in the Aqueous/Organic Mixture waste stream.[2]

Part 4: Visualized Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path based on quantity and state.

DisposalWorkflowStartWaste: this compoundQuantityCheckQuantity CheckStart->QuantityCheckSmallScaleSmall Scale (< 50 mL)QuantityCheck->SmallScaleRoutineLargeScaleLarge Scale (> 50 mL)QuantityCheck->LargeScaleBulk/ExpiredDirectDispMethod A: Direct DilutionSmallScale->DirectDispQuenchMethod B: Controlled HydrolysisLargeScale->QuenchDiluteDilute with Acetone/EtOHDirectDisp->DiluteAcidHydrolysisSlow addition to 10% HCl(Ice Bath)Quench->AcidHydrolysisWasteBinOrganic Waste Stream(Flammable/Corrosive)Dilute->WasteBinNeutralizeNeutralize (Optional)AcidHydrolysis->NeutralizeAqWasteAqueous/Organic Waste StreamNeutralize->AqWaste

Figure 1: Decision tree for safe disposal based on waste volume.

Part 5: Spill Response Protocol

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The hydrolysis products are respiratory irritants. Clear the immediate area.[3][2][5][6]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. A respirator with organic vapor cartridges is required if ventilation is poor.

  • Containment:

    • Do NOT use water. Water will accelerate hydrolysis and release fumes.

    • Cover the spill with dry sand, vermiculite, or an organic spill pad .

  • Cleanup:

    • Scoop the absorbed material into a sealable bag or container.

    • Wipe the surface with a solvent-dampened rag (Acetone).

    • Wash the surface with soap and water only after the bulk material is removed.

  • Disposal: Label the debris as "Hazardous Waste: Flammable Solid (Enamine contaminated)" and arrange for EHS pickup.

References

  • PubChem. (n.d.).[7][8] 1-(3-Methylbutyl)pyrrolidine (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Master Organic Chemistry. (2023). Enamine Hydrolysis Mechanism.[9] Retrieved October 26, 2025, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press. Retrieved October 26, 2025, from [Link]

Personal protective equipment for handling 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(3-Methylbut-1-en-1-yl)pyrrolidine Role: Senior Application Scientist

Executive Safety Summary

This compound is an enamine reagent commonly employed in organic synthesis for alkylation or acylation reactions. Its safe handling requires a dual-threat approach: protecting against the molecule itself and, critically, its hydrolysis products.

Upon contact with ambient moisture, this compound hydrolyzes to release Pyrrolidine (highly corrosive, flammable, and toxic) and Isovaleraldehyde . Therefore, all PPE and handling protocols must be rated to withstand the more aggressive hydrolysis product (Pyrrolidine).

Critical Hazards:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1A/1B).

  • Flammability: High.[1][2] (Treat as Class IB Flammable Liquid).

  • Reactivity: Moisture-sensitive; violent reaction with strong oxidizers/acids.

Hazard Mechanism & Causality

To select the correct PPE, one must understand the chemical fate of the reagent. Enamines are nucleophilic and hydrolytically unstable.

Hydrolysis Pathway

The primary safety concern is not just the enamine, but the rapid generation of secondary amines upon exposure to humidity or aqueous tissue (sweat, mucous membranes).

HydrolysisHazard Enamine This compound (Enamine Reagent) Intermediate Iminium Ion Intermediate Enamine->Intermediate Protonation Moisture + H₂O (Humidity/Tissue) Moisture->Intermediate Pyrrolidine PYRROLIDINE (Corrosive, Flammable, Toxic) Intermediate->Pyrrolidine Hydrolysis Aldehyde Isovaleraldehyde (Irritant) Intermediate->Aldehyde

Figure 1: Hydrolysis pathway demonstrating the generation of corrosive Pyrrolidine upon contact with moisture.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >5 mL of reagent.

A. Hand Protection (Gloves)

Standard Nitrile gloves are insufficient for prolonged contact. Pyrrolidine permeates standard nitrile (0.11 mm) in <10 minutes.

Hazard LevelRecommended MaterialBrand/Spec ExampleRationale
Splash Protection (Standard Use)Double-gloved Nitrile Kimtech Purple Nitrile™ (min 0.12mm)Outer glove provides sacrificial layer; inner glove allows time to doff.
High Risk (Spill Cleanup/Immersion)Laminate Film Silver Shield® / 4H® The only material offering >4 hour breakthrough time for cyclic amines like pyrrolidine.
Prohibited Latex, VinylN/ARapid degradation; offers false sense of security.[3]
B. Eye & Face Protection[1][3][6][7][8][9]
  • Primary: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of corrosive vapors.

  • Secondary: 8-inch Face Shield.[2] Required during transfer operations (pouring, cannulation) or when working outside a glovebox.

C. Respiratory Protection[1][7][9][10]
  • Primary Engineering Control: All work must be performed in a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Respirator (If hood unavailable/Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: Pyrrolidine has an ammonia-like odor; however, olfactory fatigue can set in. Do not rely on smell for detection.[4]

D. Body Protection[7][9]
  • Lab Coat: Flame-resistant (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited as they melt into skin during a fire.

  • Apron: Chemical-resistant rubber apron recommended for bulk transfers (>100 mL).

Operational Protocol: Inert Handling

This compound should be handled using air-free techniques (Schlenk line or Glovebox) to maintain reagent integrity and safety.

Step-by-Step Transfer Workflow
  • Pre-Operation Check:

    • Verify fume hood flow.

    • Ensure glassware is flame-dried and purged with Argon/Nitrogen.

    • Prepare a "Quench Station" (beaker with dilute acetic acid) in the hood.

  • Transfer Technique (Syringe/Cannula):

    • Do not pour. Pouring increases surface area for hydrolysis and fume generation.

    • Secure the reagent bottle with a clamp.

    • Insert a purge needle (inert gas in) and a withdrawal needle (syringe).

    • Withdraw liquid slowly to prevent cavitation.

  • Reaction Setup:

    • Add reagent dropwise to the reaction vessel (typically at 0°C or -78°C depending on protocol) to control exotherms.

    • Caution: Enamines can react violently with acid chlorides or strong electrophiles.

  • Post-Usage:

    • Immediately rinse the syringe/needle into the Quench Station.

    • Seal the reagent bottle with Parafilm under inert gas before returning to storage (2-8°C).

HandlingWorkflow Start START: Reagent Retrieval Check PPE Check: Double Nitrile + Goggles + FR Coat Start->Check Setup Setup Inert Gas Line (Argon/Nitrogen) Check->Setup Transfer Transfer via Syringe/Cannula (Avoid Pouring) Setup->Transfer Reaction Add to Reaction Vessel Transfer->Reaction Quench Immediately Quench Syringe in Dilute Acid Reaction->Quench

Figure 2: Safe handling workflow emphasizing inert atmosphere and immediate quenching.

Emergency Response & Disposal

Spill Response Logic

Minor Spill (<10 mL):

  • Alert nearby personnel.[5]

  • Cover with vermiculite or sand (Do not use paper towels; amines can ignite cellulose).

  • Neutralize with weak acid (e.g., dilute HCl or citric acid) if safe.

  • Scoop into a waste container.

Major Spill (>10 mL or outside hood):

  • Evacuate the lab immediately.

  • Pull the fire alarm if vapors are dense.

  • Call EHS/Fire Department. Do not attempt cleanup without SCBA.

Exposure First Aid[7]
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption.

  • Eyes: Rinse for 15 minutes lifting eyelids. Seek immediate ophthalmological attention.

Waste Disposal[6][8][11][12][13][14][15]
  • Categorization: Organic Base / Flammable.

  • Protocol:

    • Dissolve waste in a combustible solvent (e.g., ethanol).

    • Neutralize carefully with dilute acid (exothermic!).

    • Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

    • NEVER dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108876, 1-(3-Methylbutyl)pyrrolidine (Analogous Structure). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.